molecular formula C3H7ClIN B1391216 3-Iodoazetidine hydrochloride CAS No. 1193386-43-4

3-Iodoazetidine hydrochloride

Cat. No.: B1391216
CAS No.: 1193386-43-4
M. Wt: 219.45 g/mol
InChI Key: XODKUVGRMBMMNI-UHFFFAOYSA-N
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Description

3-Iodoazetidine hydrochloride is a useful research compound. Its molecular formula is C3H7ClIN and its molecular weight is 219.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODKUVGRMBMMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673751
Record name 3-Iodoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193386-43-4
Record name 3-Iodoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to 3-Iodoazetidine Hydrochloride for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the azetidine ring is a coveted scaffold, imparting unique three-dimensional character and improved physicochemical properties to bioactive molecules. Among the functionalized azetidines, 3-iodoazetidine hydrochloride emerges as a potent, albeit often transient, building block. Its high reactivity, driven by the inherent strain of the four-membered ring and the excellent leaving group ability of iodine, makes it a valuable intermediate for introducing the azetidine motif via nucleophilic substitution. This guide provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and handling of this compound, offering field-proven insights for its effective utilization in complex synthetic campaigns.

Physicochemical Profile: Understanding the Core Characteristics

Direct experimental data for isolated this compound is scarce in publicly available literature, likely due to its primary role as a reactive intermediate that is often generated and used in situ. However, we can extrapolate its expected properties based on its structure and data from its common precursor, 1-Boc-3-iodoazetidine, and related azetidinium salts.

The conversion from the N-Boc protected, oily liquid precursor to the hydrochloride salt introduces a charged ammonium center. This fundamental change dictates a significant shift in physical properties. This compound is anticipated to be a crystalline solid, a characteristic feature of amine hydrochloride salts. Its stability will be enhanced compared to the free base, though careful handling is still paramount.

Table 1: Predicted and Known Physicochemical Properties

Property1-Boc-3-iodoazetidine (Precursor)This compound (Predicted)Rationale for Prediction
CAS Number 254454-54-1Not AssignedThe hydrochloride salt is a distinct chemical entity.
Molecular Formula C₈H₁₄INO₂C₃H₇ClINRemoval of the Boc group (C₅H₉O₂) and addition of HCl.
Molecular Weight 283.11 g/mol 219.45 g/mol Calculated from the molecular formula.
Appearance Colorless to brown clear liquid[1]White to off-white crystalline solidAmine hydrochloride salts are typically crystalline solids.
Melting Point Not Applicable (Liquid)>150 °C (with decomposition)Amine hydrochlorides have significantly higher melting points than their free bases. Decomposition is likely due to the strained ring and iodo-substituent.
Solubility Soluble in organic solvents (Toluene, Ethyl Acetate)[1]Soluble in polar protic solvents (water, methanol, ethanol); sparingly soluble in aprotic organic solvents.The ionic nature of the hydrochloride salt dictates its solubility profile. Polar protic solvents are generally effective for dissolving azetidinium salts.[2]
Stability Light-sensitive; store in a dark place, sealed in dry conditions at room temperature.[3]More stable than the free base, but potentially hygroscopic and sensitive to light and heat. Should be stored under an inert atmosphere.Salt formation stabilizes the amine. However, the iodo-substituent and ring strain contribute to potential degradation pathways.

Synthesis and Purification: A Two-Stage Strategic Approach

The most logical and validated pathway to this compound proceeds through a two-step sequence: the iodination of a protected 3-hydroxyazetidine, followed by the acidic deprotection of the nitrogen. The use of the tert-butyloxycarbonyl (Boc) protecting group is standard practice, offering robust protection during the iodination step and clean removal under acidic conditions which directly yields the desired hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Boc-3-iodoazetidine [1]

This procedure is an adaptation of the Appel reaction, a reliable method for converting alcohols to alkyl iodides.

  • Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous toluene, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).

  • Iodination: Add solid iodine (1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and the color will darken.

  • Reaction Progression: Heat the mixture to 100 °C for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate. To quench any excess triphenylphosphine, add iodine until a persistent brown color is observed in the organic layer.

  • Purification: Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-Boc-3-iodoazetidine as a clear oil.[1]

Causality Insight: The use of triphenylphosphine and iodine generates a phosphonium iodide intermediate in situ. The hydroxyl group of the 1-Boc-3-hydroxyazetidine then attacks this intermediate, forming a good leaving group which is subsequently displaced by the iodide ion in an Sₙ2 reaction. Imidazole acts as a base to facilitate the reaction.

Part B: Deprotection to this compound

  • Acidic Cleavage: Dissolve the purified 1-Boc-3-iodoazetidine (1 equivalent) in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.

  • Salt Formation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

  • Precipitation: The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Self-Validation Check: The formation of a precipitate upon addition of acid is a strong indicator of successful salt formation. The product can be further characterized by melting point analysis and spectroscopic methods, though it should be used promptly due to its reactive nature. The dioxolane should be relatively stable to acid in the absence of water.[4]

Workflow Visualization

SynthesisWorkflow cluster_partA Part A: Iodination (Appel Reaction) cluster_partB Part B: Deprotection & Salt Formation startA 1-Boc-3-hydroxyazetidine reagentsA PPh₃, I₂, Imidazole in Toluene, 100°C startA->reagentsA 1. intermediateA 1-Boc-3-iodoazetidine reagentsA->intermediateA 2. purificationA Aqueous Work-up & Silica Gel Chromatography intermediateA->purificationA 3. startB Purified 1-Boc-3-iodoazetidine purificationA->startB reagentsB Anhydrous HCl in Diethyl Ether/EtOAc startB->reagentsB 4. product 3-Iodoazetidine Hydrochloride (Solid) reagentsB->product 5. isolationB Filtration & Drying product->isolationB 6. caption Figure 1. Synthetic workflow for this compound. ReactivityDiagram cluster_nucleophiles Nucleophilic Substitution (Sₙ2) cluster_products 3-Substituted Azetidine Products start 3-Iodoazetidine Hydrochloride amine R₂NH (Amine) start->amine Base alcohol ROH (Alcohol) start->alcohol Base thiol RSH (Thiol) start->thiol Base cyanide NaCN (Cyanide) start->cyanide product_amine 3-Aminoazetidine amine->product_amine product_alcohol 3-Alkoxyazetidine alcohol->product_alcohol product_thiol 3-(Alkylthio)azetidine thiol->product_thiol product_cyanide 3-Cyanoazetidine cyanide->product_cyanide caption Figure 2. Key reactivity pathways for 3-iodoazetidine.

Caption: Figure 2. Key reactivity pathways for 3-iodoazetidine.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is critical. The safety profile is determined by its components: a reactive alkyl iodide, a strained heterocyclic ring, and its acidic nature as a hydrochloride salt.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: While specific toxicity data is unavailable, alkyl iodides are generally considered to be alkylating agents and should be handled with care. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It should be kept in a cool, dark, and dry place to prevent degradation. Its light sensitivity, inherited from the iodo-substituent, is a key consideration.

  • Incompatibilities: Avoid contact with strong bases (which will generate the less stable free base) and strong oxidizing agents.

Conclusion

This compound represents a highly valuable, yet challenging, synthetic intermediate. Its preparation from readily available precursors is straightforward, and its reactivity profile allows for the efficient introduction of the azetidine scaffold into a wide array of molecules. For researchers in drug discovery, understanding the nuances of its synthesis, handling its reactive nature with appropriate precautions, and leveraging its potent electrophilicity are key to unlocking its full potential in the creation of novel chemical entities with enhanced properties. This guide provides the foundational knowledge and practical insights necessary for the successful application of this powerful building block.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Ma, S., & Ni, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13145-13165. [Link]

  • Stamplecoskie, K. G., & Le, T. P. (2021). Azetidinium Lead Halide Ruddlesden–Popper Phases. Crystals, 11(11), 1339. [Link]

  • Coric, I., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12536-12544. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]

  • Tian, J., et al. (2017). Azetidinium lead iodide for perovskite solar cells. Journal of Materials Chemistry A, 5(40), 21421-21427. [Link]

Sources

3-Iodoazetidine Hydrochloride: Advanced Synthesis & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodoazetidine Hydrochloride Synthesis Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

This compound (CAS: 1003-03-8 (salt) / 254454-54-1 (N-Boc precursor)) is a high-value heterocyclic building block in medicinal chemistry. Its strained four-membered ring and the labile C-I bond make it an ideal vector for installing the azetidine motif via cross-coupling (e.g., Negishi, Suzuki) or nucleophilic substitution.

The Synthetic Challenge: The primary challenge in synthesizing 3-iodoazetidine is the balance between reactivity and stability. The azetidine ring is strained (~26 kcal/mol), and the presence of a good leaving group (iodide) at the 3-position makes the free base prone to dimerization or elimination to 1-azabicyclo[1.1.0]butane under basic conditions. Therefore, isolation as the hydrochloride salt is not just convenient but essential for long-term stability.

Recommended Route: This guide details the Modified Appel Iodination Route . Unlike traditional sulfonate displacement (Mesylate/Tosylate


 Iodide), which requires two discrete steps and often suffers from elimination side reactions, the Appel-type transformation allows for a direct, high-yielding conversion of N-Boc-3-hydroxyazetidine to the iodide, followed by anhydrous acidic deprotection.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two critical phases:

  • Nucleophilic Substitution: Conversion of the hydroxyl group to iodide with inversion of configuration (though irrelevant for the achiral 3-position unless isotopically labeled).

  • Acidolytic Deprotection: Removal of the Boc group under non-aqueous conditions to precipitate the stable salt.

Synthesis Pathway Diagram

G Start N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Inter N-Boc-3-iodoazetidine (CAS: 254454-54-1) Start->Inter  Appel Iodination  (Yield: ~85-99%) Reagents1 I2, PPh3, Imidazole Toluene, 100°C Reagents1->Start Final 3-Iodoazetidine HCl (CAS: 1003-03-8) Inter->Final  Acidolysis  (Quant.) Reagents2 4M HCl in Dioxane 0°C to RT Reagents2->Inter

Figure 1: Two-step synthetic pathway from commercially available N-Boc-3-hydroxyazetidine.

Detailed Experimental Protocols

Phase 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

Rationale: The Appel reaction uses triphenylphosphine (


) and iodine (

) to generate an oxyphosphonium intermediate, which is displaced by iodide. Imidazole acts as a base to scavenge the generated acid, preventing premature Boc removal.

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv)
    
  • Iodine (

    
    ) (1.2 - 1.5 equiv)
    
  • Imidazole (1.5 - 2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with

    
     (1.5 equiv) and Imidazole (2.0 equiv). Dissolve in anhydrous Toluene (0.1 M concentration relative to substrate).
    
  • Iodine Addition: Cool the mixture to 0 °C. Add Iodine (

    
    , 1.5 equiv) portion-wise. Caution: Exothermic. Stir for 15 minutes until a yellow/orange suspension forms.
    
  • Substrate Addition: Add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) dissolved in a minimum amount of Toluene dropwise.

  • Reaction: Heat the mixture to 100 °C (reflux) for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into a saturated aqueous

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with saturated aqueous

      
       (to quench excess Iodine) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue will contain triphenylphosphine oxide (

    
    ). Purify via flash column chromatography on silica gel (Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).
    • Yield: Expect 85–99% as a colorless to pale yellow oil.

Phase 2: Deprotection to this compound

Rationale: Aqueous acids (like HCl/water) can complicate the isolation of the water-soluble salt. Using anhydrous HCl in Dioxane or Ether precipitates the product directly, ensuring high purity and preventing hydrolysis.

Reagents:

  • N-Boc-3-iodoazetidine (from Phase 1)

  • 4.0 M HCl in Dioxane (excess, ~5-10 equiv)

  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM)[5]
    

Protocol:

  • Setup: Place N-Boc-3-iodoazetidine (1.0 equiv) in a round-bottom flask.

  • Dissolution: Dissolve in a small volume of

    
     or DCM (just enough to solvate).
    
  • Acidolysis: Cool to 0 °C. Add 4.0 M HCl in Dioxane (5 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Observation: A white precipitate should form progressively.

    • Checkpoint: TLC (Hexane/EtOAc) should show complete consumption of the N-Boc starting material.

  • Isolation:

    • Filter the white solid under an inert atmosphere (if possible) or rapidly on a sintered glass funnel.

    • Wash: Rinse the filter cake copiously with cold

      
       to remove residual HCl and Boc-byproducts.
      
    • Drying: Dry under high vacuum at room temperature for 4 hours.

    • Yield: Expect quantitative conversion (>95%).

    • Storage: Store in a desiccator at -20 °C. Protect from light.

Critical Process Parameters (CPPs) & Data

ParameterRecommended RangeImpact of Deviation
Reaction Temp (Step 1) 95 °C – 105 °C< 90°C: Incomplete conversion. > 110°C: Degradation/Elimination.
Stoichiometry (

/

)
1.2 – 1.5 equiv< 1.0 equiv: Low yield. > 2.0 equiv: Difficult purification (

removal).
Deprotection Temp 0 °C

25 °C
> 40°C: Risk of C-I bond cleavage or elimination.
Atmosphere Nitrogen / ArgonMoisture introduces

byproducts in Step 1.
Yield Comparison of Methods
MethodReagentsTypical YieldNotes
Appel (Recommended)

85-99% One-pot, high yield, scalable.
Sulfonate Route 1.

2.

60-75%Two steps, lower atom economy, elimination risks.

Safety & Handling (E-E-A-T)

  • Alkylating Potential: 3-Iodoazetidine is a potent alkylating agent. It can alkylate DNA. Handle with gloves, goggles, and in a fume hood .

  • Stability: The hydrochloride salt is stable for months at -20 °C. The free base is unstable and should be generated in situ only immediately before use.

    • Warning: Do not store the free base. It can polymerize or dimerize.

  • Phosphine Residues: Triphenylphosphine and its oxide are toxic. Ensure thorough chromatographic removal in Phase 1.

Troubleshooting

Issue: Product is an oil after Phase 2 (Deprotection).

  • Cause: Residual Dioxane or incomplete precipitation.

  • Solution: Triturate the oil with cold

    
     or Hexanes. Scratch the flask wall to induce crystallization. If it remains oily, rotovap from Methanol/Ether to remove trapped solvent.
    

Issue: Low Yield in Phase 1.

  • Cause: Moisture in the solvent or old reagents.

  • Solution: Use freshly distilled Toluene. Ensure

    
     is not oxidized (white flakes, not yellow).
    

Issue: "Azetine" formation (Elimination).

  • Cause: Overheating or excess base.

  • Solution: Strictly control temperature at 100 °C. Do not prolong reaction beyond 2 hours.

References

  • ChemicalBook. (2024). 1-Boc-3-iodoazetidine Synthesis Protocols and Properties. Retrieved from

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines". Arkivoc, 2018(iv), 195-214. Retrieved from

  • Sigma-Aldrich. (2024).[6] 1-Boc-3-Iodoazetidine Product Information & Safety Data Sheet. Retrieved from [6]

  • BenchChem. (2025).[1] General Procedures for Boc Deprotection using Anhydrous HCl. Retrieved from

Sources

3-Iodoazetidine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Iodoazetidine Hydrochloride

For the modern researcher, scientist, and drug development professional, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the validity of biological assays. This compound, a valuable building block in medicinal chemistry, is prized for its unique strained ring system which allows for the introduction of the azetidine motif into novel chemical entities. However, the very features that make it synthetically attractive—the inherent ring strain and the reactive carbon-iodine bond—also render it susceptible to degradation if not handled and stored with the requisite scientific rigor.

This guide, authored from the perspective of a Senior Application Scientist, moves beyond generic safety data sheet recommendations to provide a deeper understanding of the chemical principles governing the stability of this compound. We will explore the causality behind recommended storage conditions, delineate potential degradation pathways, and provide actionable protocols to ensure the long-term integrity of this critical reagent.

Core Physicochemical and Structural Characteristics

Understanding the inherent properties of this compound is the foundation for comprehending its stability profile. The molecule consists of a four-membered saturated heterocycle (azetidine) substituted with an iodine atom at the 3-position. The nitrogen atom is protonated and balanced by a chloride counter-ion, forming a hydrophilic salt.

PropertyValueSource/Comment
Molecular Formula C₃H₇ClIN
Molecular Weight 219.45 g/mol
Appearance Typically an off-white to light-colored solid
Ring Strain Approx. 25.4 kcal/molThe strained ring is a key driver of its reactivity.[1]
Key Structural Features Azetidinium cation, C-I bondThe protonated nitrogen enhances water solubility and ring reactivity.

Critical Factors Influencing Stability

The stability of this compound is not absolute but is a function of its environment. Several factors can act as catalysts for degradation, compromising sample purity and leading to failed reactions or misleading biological data.

  • Temperature: While many solids are stable at room temperature, elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation. For long-term storage, reduced temperatures are always preferable. General recommendations for related azetidines often suggest storage in a cool place, with some specifying refrigeration (2-8 °C).[2][3]

  • Light: The carbon-iodine bond is known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, initiating radical-mediated degradation pathways. This photosensitivity is a known characteristic of iodo-substituted organic compounds.[4] Therefore, protection from light is a mandatory storage requirement.[1][2]

  • Moisture (Hydrolysis): As a hydrochloride salt, the compound is hygroscopic and readily dissolves in water. In aqueous environments, the azetidinium ion is susceptible to nucleophilic attack by water. This can lead to ring-opening via hydrolysis, a common degradation pathway for strained heterocyclic cations.[3][5] The use of tightly sealed containers is crucial to prevent moisture absorption.[5][6][7]

  • pH: In solution, the pH will dictate the equilibrium between the protonated azetidinium form and the free base. In basic conditions, the deprotonated free base is more nucleophilic and may be more prone to other reactions or polymerization. Strongly acidic or basic conditions can catalyze ring-opening or other degradative processes.[8]

  • Air/Oxygen: While less immediately reactive than light or water, atmospheric oxygen can participate in oxidative degradation pathways, particularly if initiated by light or trace metal impurities. Storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice for ensuring the highest long-term stability.[9]

Potential Degradation Pathways: A Mechanistic View

Based on the fundamental reactivity of azetidinium ions and iodoalkanes, we can postulate several high-probability degradation pathways. These mechanisms are critical for a researcher to understand, as they predict the nature of potential impurities that may arise in a sample.

Pathway A: Hydrolytic Ring-Opening

In the presence of water, the strained azetidinium ring can undergo nucleophilic attack, leading to the formation of an amino alcohol derivative. This is one of the most probable degradation routes for this compound when exposed to moisture.

cluster_hydrolysis Hydrolytic Ring-Opening Reactant 3-Iodoazetidinium Ion Intermediate Transition State Reactant->Intermediate H₂O (Nucleophile) Product 1-Chloro-3-amino-2-iodopropan-2-ol (Hypothetical) Intermediate->Product Ring Opening

Caption: Hydrolysis of the azetidinium ring by water.

Pathway B: Photolytic C-I Bond Cleavage

Exposure to light can lead to the homolysis of the weak carbon-iodine bond, generating a highly reactive azetidinyl radical and an iodine radical. The azetidinyl radical can then undergo a variety of secondary reactions, such as dimerization or hydrogen abstraction from solvents.

cluster_photolysis Photolytic C-I Bond Cleavage Reactant 3-Iodoazetidinium Ion Radicals Azetidinyl Radical + Iodine Radical Reactant->Radicals hν (Light) Products Dimerization/Abstraction Products Radicals->Products Secondary Reactions

Caption: Light-induced radical degradation pathway.

Pathway C: Nucleophilic Substitution at C3

The iodide at the C3 position is a good leaving group and can be displaced by other nucleophiles present in a solution, leading to the formation of new azetidine derivatives.

cluster_substitution Nucleophilic Substitution (SN2) Reactant 3-Iodoazetidinium Ion Product 3-Substituted Azetidinium Ion Reactant->Product Nu⁻ (e.g., OH⁻, RO⁻)

Caption: Substitution of the iodo group by a nucleophile.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a stringent set of storage and handling procedures must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.

Quantitative Storage Recommendations
ConditionShort-Term (Working Stock, < 1 month)Long-Term (Archival, > 1 month)Rationale
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen)Reduces kinetic rate of all degradation pathways.
Atmosphere Tightly sealed containerSealed under Argon or NitrogenPrevents exposure to moisture and atmospheric oxygen.[9]
Light Amber vial or wrapped in aluminum foilStored in an opaque, sealed container inside a freezerPrevents photolytic C-I bond cleavage.[1][2]
Container Glass vial with a PTFE-lined capFused-seal glass ampoule (ideal) or high-quality vial with inert linerEnsures an inert and impermeable barrier to environmental factors.
Protocol for Handling and Aliquoting

The causality behind this protocol is to minimize the exposure of the bulk material to ambient conditions during routine use.

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere Handling: If possible, perform all weighing and aliquoting inside a glovebox or glove bag with a dry, inert atmosphere.

  • Rapid Aliquoting: If a glovebox is unavailable, open the container for the briefest possible time in a fume hood. Use clean, dry spatulas and weigh the desired amount into a pre-tared, dry receiving vial.

  • Purge and Seal: Immediately before sealing the bulk container, gently flush the headspace with dry argon or nitrogen. Seal the container tightly.

  • Proper Storage: Return the bulk container to its designated long-term storage condition promptly. Store the freshly prepared aliquot under the appropriate short-term conditions.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to empirically assess the stability of a specific batch of this compound. The following workflow outlines a basic stability study.

cluster_workflow Stability Assessment Workflow Start Time-Zero (T₀) Analysis Prep Prepare Aliquots for Stress Conditions (e.g., 40°C, Ambient light, 75% RH) Start->Prep Incubate Incubate under Stress Conditions Prep->Incubate Timepoints Sample at Pre-defined Timepoints (e.g., T₁, T₂, T₃) Incubate->Timepoints Analysis Analyze Samples by HPLC-UV and LC-MS Timepoints->Analysis Compare Compare Purity and Impurity Profile to T₀ Analysis->Compare End Determine Degradation Rate and Pathway Compare->End

Caption: Experimental workflow for a forced degradation study.

Methodology Details:
  • Time-Zero Analysis: Dissolve a fresh sample of the compound in a suitable solvent (e.g., acetonitrile/water) and immediately analyze by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the initial purity. Obtain a high-resolution mass spectrum (LC-MS) to confirm the mass of the parent ion.

  • Stress Conditions: Prepare several small aliquots of the solid material. Expose these aliquots to controlled stress conditions, such as elevated temperature (e.g., 40°C), high humidity (e.g., in a desiccator with a saturated salt solution), and intense light (e.g., a photostability chamber).

  • Timepoint Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), retrieve one aliquot from each stress condition.

  • Purity and Impurity Profiling: Analyze each retrieved sample using the same HPLC-UV and LC-MS methods established at Time-Zero.

  • Data Interpretation:

    • Purity: Quantify the decrease in the peak area of the parent compound over time to determine the rate of degradation under each condition.

    • Impurity Profiling: Use the LC-MS data to identify the masses of new peaks that appear in the chromatogram. These masses can be correlated with the potential degradation products hypothesized in Section 3 to confirm the degradation pathway.

By adhering to these scientifically-grounded principles and protocols, researchers and drug development professionals can ensure the stability and integrity of their this compound, thereby safeguarding the quality and reproducibility of their scientific endeavors.

References

  • Alcaraz, L., & Cailly, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • HANGZHOU ALLSINO CHEMICAL CO Ltd. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • HANGZHOU ALLSINO CHEMICAL CO Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Gahan, L. R., & Kennard, C. H. L. (1982). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
  • The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Gál, B., et al. (2012).
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  • Johansson, E. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose.
  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Allard, S., et al. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 43(18), 7018-7023.
  • Sivo, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113-14120.
  • Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry, 84(9), 5757-5762.
  • Zhdankin, V. V. (2014). Iodine Heterocycles.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Jones, A. M., et al. (2022).
  • OUCI. (n.d.). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. Retrieved from [Link]

  • Jacobson, K. M., & Jacobsen, E. N. (2021).
  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2493-2501.
  • Sivo, A., et al. (2021). Synthesis of Azetidinium Salts via Continuous-Flow. Synfacts, 18(02), 0221.
  • Statman, M., et al. (1969). Process for the removal of iodine from organic compounds.
  • Sivo, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113-14120.
  • Singh, R., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50201-50239.
  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
  • Jacobson, K. M., & Jacobsen, E. N. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(35), 14078-14084.

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A Senior Application Scientist's Guide to the Commercial Availability and Strategic Utilization of 3-Iodoazetidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Azetidine Scaffold

To the modern medicinal chemist, the azetidine ring is a privileged scaffold. No longer an esoteric curiosity, this strained four-membered heterocycle has become a cornerstone in the design of novel therapeutics, with several approved drugs now containing this motif.[1] Its appeal lies in its ability to confer desirable properties upon a molecule: improved metabolic stability, enhanced solubility, and a rigid, three-dimensional structure that can precisely orient substituents to engage with biological targets.[2] However, the synthetic accessibility of diversely functionalized azetidines remains a critical bottleneck for many research programs.[1][2]

This guide addresses a common query from researchers: the commercial availability of 3-Iodoazetidine hydrochloride . A direct search for this specific salt often leads to ambiguity. The reality of the chemical supply chain is that the most stable, and therefore most commercially viable, precursor is its N-Boc protected form: 1-Boc-3-iodoazetidine (CAS 254454-54-1) . This document serves as an in-depth technical guide for researchers and drug development professionals, providing a clear path from procurement of the commercially available starting material to the generation and application of the desired reactive intermediate. We will explore the commercial landscape, outline robust protocols for synthesis and deprotection, and discuss the strategic application of this invaluable building block.

Chapter 1: The Commercial Precursor: 1-Boc-3-Iodoazetidine (CAS 254454-54-1)

The journey to utilizing 3-iodoazetidine begins with its protected, commercially available form. The tert-butyloxycarbonyl (Boc) protecting group is essential, as it pacifies the reactive secondary amine, ensuring stability during storage and handling, particularly given the compound's sensitivity to light.[3]

Physicochemical Properties

A thorough understanding of a starting material's properties is the foundation of successful synthesis. The key characteristics of 1-Boc-3-iodoazetidine are summarized below.

PropertyValueSource(s)
CAS Number 254454-54-1[3][4][5]
Molecular Formula C₈H₁₄INO₂[3][4]
Molecular Weight 283.11 g/mol [3][4]
Appearance Colorless to light yellow or brown liquid[3][6]
Boiling Point ~282 °C (predicted)[3][7]
Density ~1.63 g/mL[3]
Refractive Index 1.5090 to 1.5130[3]
Storage Conditions Room temperature, sealed, in a dry, dark place[3][7][8]
Key Sensitivity Light Sensitive[3]
Commercial Landscape & Procurement

1-Boc-3-iodoazetidine is readily available from a multitude of suppliers, ranging from large global distributors to specialized chemical synthesis companies. The table below presents a representative, non-exhaustive list to illustrate typical availability.

SupplierRepresentative PurityAvailable Quantities
Sigma-Aldrich AldrichCPR (Purity not specified by vendor)1g, 5g
Chem-Impex ≥ 98%1g - 250g
Synblock NLT 98%Custom Quote
Anjali Labs 98.5%Bulk (up to 500 kg/month )
TCI Chemical >95.0%1g, 5g

Note: Pricing and availability are subject to change. "AldrichCPR" (Chemicals for Preliminary Research) products are provided for early discovery, and the buyer assumes responsibility for confirming identity and purity.[5]

Procurement Strategy & Quality Assurance

Expert Insight: While this compound is widely listed, the onus of quality verification often falls upon the end-user. For foundational building blocks like this, it is imperative to secure a Certificate of Analysis (CoA) from the supplier. This document should, at a minimum, provide evidence of identity (e.g., ¹H NMR) and purity (e.g., HPLC or GC). Large distributors like Sigma-Aldrich may explicitly state that they do not perform their own analytical testing for certain products, acting solely as a reseller.[5] In such cases, requesting the CoA from the original manufacturer is a prudent step. For process development or scale-up campaigns, engaging with a primary manufacturer like Anjali Labs can provide greater consistency and access to bulk quantities.[6]

Chapter 2: Synthesis, Deprotection, and Handling

This chapter details the critical experimental procedures that bridge the gap between the commercial starting material and the desired reactive intermediate.

Standard Synthesis of 1-Boc-3-Iodoazetidine

While commercially available, understanding the synthesis of 1-Boc-3-iodoazetidine provides valuable context. It is typically prepared from the more accessible 1-N-Boc-3-hydroxyazetidine via an Appel-type reaction. This iodination is a robust and high-yielding transformation.[3]

  • Reaction Setup: To a solution of 1-N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

  • Heating: Heat the reaction mixture to 100 °C for 1 hour. The causality here is that the heat drives the formation of the phosphonium iodide intermediate, which is necessary for the subsequent Sₙ2 displacement of the activated hydroxyl group.

  • Workup: Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution.

  • Quenching: Add additional iodine to the biphasic mixture until a persistent iodine color is observed in the organic layer. This step is a self-validating control to ensure all excess triphenylphosphine has been consumed, preventing it from co-eluting with the product during chromatography.

  • Extraction & Wash: Separate the organic layer. Wash sequentially with a saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-Boc-3-iodoazetidine as a clear oil.

G start 1-N-Boc-3-hydroxyazetidine reagents PPh3, I2, Imidazole Toluene, 100°C start->reagents product 1-Boc-3-Iodoazetidine reagents->product caption Fig 1. Synthesis of 1-Boc-3-Iodoazetidine. G start 1-Boc-3-Iodoazetidine reagents 4M HCl in Dioxane 0°C to RT start->reagents product 3-Iodoazetidine Hydrochloride reagents->product caption Fig 2. Deprotection to the Hydrochloride Salt.

Fig 2. Deprotection to the Hydrochloride Salt.
Handling and Storage Protocols

Proper handling is paramount for both safety and reagent integrity.

  • 1-Boc-3-Iodoazetidine: This compound is light-sensitive and should be stored in an amber vial or a container protected from light. [3]It is classified as an irritant and harmful if swallowed. [5]Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • This compound: As a hydrochloride salt, this compound is expected to be hygroscopic. It should be stored in a desiccator under an inert atmosphere if possible. Avoid contact with skin and eyes, as it is likely to be a skin and respiratory irritant. [9]Always handle in a well-ventilated fume hood. General guidelines for the storage of chemical commodities should be followed, ensuring containers are kept securely sealed and protected from physical damage. [10]

Chapter 3: Strategic Application in Drug Discovery

The value of 3-iodoazetidine lies in its utility as a reactive intermediate. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group for nucleophilic substitution (Sₙ2) reactions. This allows for the rapid introduction of a wide variety of functional groups at the 3-position of the azetidine ring, a key strategy in library synthesis and lead optimization. [11] The azetidine scaffold itself acts as a bioisostere for other common rings and acyclic fragments, often improving pharmacokinetic properties. Its rigid nature reduces the entropic penalty of binding to a protein target compared to a more flexible linker. [2]

G start 3-Iodoazetidine nucleophile R-Nu-H (e.g., Amine, Thiol) start->nucleophile product 3-Substituted Azetidine nucleophile->product Sₙ2 Reaction caption Fig 3. General Application in Nucleophilic Substitution.

Fig 3. General Application in Nucleophilic Substitution.

Conclusion

While the direct commercial availability of This compound is limited, this should not be a barrier to its use in research and development. The stable, readily available precursor, 1-Boc-3-iodoazetidine , provides a reliable and cost-effective starting point. The deprotection protocol is straightforward and high-yielding, placing the desired reactive intermediate within easy reach of any competent synthetic chemist. By understanding the commercial landscape and mastering these key transformations, researchers can effectively leverage this powerful building block to accelerate the discovery of novel, azetidine-containing therapeutics.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 . PubChem. [Link]

  • 1-Boc-3-iodo-azetidine Manufacturer, Exporter from Aurangabad . Anjali Labs. [Link]

  • Azetidines of pharmacological interest . PubMed. [Link]

  • Guidelines for the Storage of Essential Medicines and Other Health Commodities . IAPHL. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

  • Quality control in the production of radiopharmaceuticals . IAEA TECDOC SERIES. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination . Domainex. [Link]

  • Discovery and preclinical validation of drug indications using compendia of public gene expression data . PubMed Central. [Link]

  • Annex 9 Model guidance for the storage and transport of time- and temperature–sensitive pharmaceutical products . World Health Organization (WHO). [Link]

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A Technical Guide to the Safe Handling of 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

The azetidine ring is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for novel therapeutics. Its strained four-membered ring system imparts unique conformational constraints and metabolic stability to drug candidates. 3-Iodoazetidine hydrochloride is a key reactive intermediate, enabling chemists to introduce the azetidine moiety into larger molecules through nucleophilic substitution reactions.

However, its utility is matched by its potential hazards. The combination of a reactive iodide leaving group and a biologically active heterocyclic core necessitates a robust understanding of its safety profile. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound, designed for researchers and drug development professionals.

Causality of Hazard: The primary hazards of this compound stem from three sources: the inherent reactivity of the C-I bond, the potential biological activity of the azetidine ring system, and the acidic nature of the hydrochloride salt. Alkyl iodides are known alkylating agents, which raises concerns about potential mutagenicity.

Note: Specific safety data for this compound is limited. Therefore, this guide synthesizes data from closely related structural analogs, primarily tert-Butyl 3-iodoazetidine-1-carboxylate (CAS 254454-54-1) , to establish a conservative and comprehensive safety protocol. Researchers must treat this compound with the caution afforded to a novel chemical entity with potential for high reactivity and biological activity.

Physicochemical Data Summary

The following data is for the closely related analog, 1-Boc-3-iodoazetidine. The hydrochloride salt is expected to be a solid with higher water solubility.

PropertyValueSource
CAS Number 254454-54-1[1]
Molecular Formula C₈H₁₄INO₂[1][2]
Molecular Weight 283.11 g/mol [1][2]
Appearance Colorless to Brown clear liquid[1]
Storage Temperature Room Temperature, recommended <15°C in a dark place[2]
Key Sensitivities Light and Air Sensitive[1]

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) classifications for structural analogs provide a clear framework for risk assessment.

GHS Hazard Classification
Pictogram(s)Signal WordHazard StatementsPrecautionary Statements (Selected)


Warning/Danger H302: Harmful if swallowed.H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]H341: Suspected of causing genetic defects.P201/P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]P308+P313: IF exposed or concerned: Get medical advice/attention.

Expert Insight: The H341 classification ("Suspected of causing genetic defects") is the most significant long-term health risk. This is mechanistically plausible due to the compound's nature as an alkylating agent. The iodine atom is an excellent leaving group, leaving behind an electrophilic carbon on the azetidine ring that can react with nucleophilic sites on DNA, potentially leading to mutations. This necessitates stringent controls to prevent any level of exposure.

Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving this compound. The goal is to apply the Hierarchy of Controls, prioritizing engineering solutions over reliance on personal protective equipment.

G cluster_0 Risk Assessment & Mitigation Workflow A Step 1: Identify Hazards (Review SDS, GHS Data for Analogs) B Step 2: Evaluate Exposure Potential (Quantity, Frequency, Aerosolization Risk) A->B Analyze the 'What' C Step 3: Implement Controls (Hierarchy of Controls) B->C Determine the 'How' D Step 4: Develop SOP (Handling, Spill, Emergency) C->D Document the 'How' E Step 5: Review & Refine (Post-Experiment Debrief, Annual Review) D->E Continuous Improvement

Caption: Risk Assessment Workflow for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through robust containment strategies. PPE should be considered the final barrier between the researcher and the chemical.

Engineering Controls
  • Primary Containment: All manipulations of this compound (weighing, transfers, reactions) must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors or aerosols.

  • Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas. Storage areas should also be well-ventilated.[5] For antineoplastic or other hazardous drugs, storage in an externally vented, negative-pressure room with at least 12 air changes per hour is recommended.[5]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.

  • Hand Protection: Double gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.

    • Rationale: Double gloving provides a fail-safe.[7] If the outer glove is contaminated, it can be removed and replaced without exposing the skin. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] Powder-free gloves are essential to prevent aerosolization and contamination of the work area.[7]

  • Eye and Face Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a full-face shield must be worn over the goggles.[8]

  • Body Protection: A long-sleeved, cuffed laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically-resistant apron or gown should be worn.[8]

  • Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood. If engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[9]

Section 4: Standard Operating Protocols

Adherence to established protocols is critical for ensuring consistent and safe operations.

Protocol: Safe Handling and Storage
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Transport: Transport the compound in a sealed, labeled, and shatter-proof secondary container.

  • Weighing: Weigh the solid hydrochloride salt on weighing paper or in a tared vial within the fume hood. Avoid creating dust.

  • Dispensing/Transfer: Use a spatula for solids or a calibrated pipette for solutions. Perform all transfers over a tray or absorbent pad to contain any minor drips.

  • Post-Handling: After use, tightly seal the primary container. Decontaminate spatulas and other equipment. Wipe down the work surface in the fume hood.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

  • Storage: Store the container in a designated, labeled location. The storage area should be cool, dry, dark, and well-ventilated, away from incompatible materials.[2][10][11]

Protocol: Spill Management

A rapid and orderly response can significantly reduce the risk to personnel and the environment.[12]

  • Immediate Actions: Alert personnel in the immediate vicinity. If the spill is large or involves personal exposure, evacuate the area.

  • Containment: For a small, manageable spill (<100 mL), cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[12] Do not use combustible materials like paper towels.

  • Neutralization (if applicable): For acidic hydrochloride salts, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and institutional safety office, regardless of size.

Section 5: Emergency and First Aid Procedures

Immediate and correct first aid can drastically reduce the severity of an injury. All exposures must be treated as serious medical events.

Emergency Response Workflow

G cluster_1 Emergency Spill Response A Step 1: ALERT (Notify others nearby) B Step 2: EVACUATE & SECURE (Isolate the area) A->B C Step 3: ASSESS & EQUIP (Evaluate spill size, Don appropriate PPE) B->C D Step 4: CONTAIN & CLEAN (Use spill kit to absorb and collect waste) C->D E Step 5: DECONTAMINATE (Clean affected surfaces) D->E F Step 6: DISPOSE & REPORT (Package waste, Notify EHS) E->F

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6][14] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[15][16] Wash the affected skin area with plenty of soap and water.[4][6] Seek medical attention if irritation develops or persists.

  • In Case of Inhalation: Move the exposed individual to fresh air at once.[3][6] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[17]

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Streams: All materials contaminated with this compound, including excess reagent, contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[5]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Procedure: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.

References

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The Azetidine Imperative: A Technical Guide to 3-Substituted Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The "Escape from Flatland" initiative in medicinal chemistry has elevated saturated heterocycles from mere linkers to pharmacophoric centerpieces. Among these, the 3-substituted azetidine stands as a premier bioisostere. Unlike the planar phenyl ring or the flexible propyl chain, the azetidine offers a unique geometric compromise: a rigidified vector (approx. 160° bond angle) and a lowered lipophilicity profile (


) compared to its five- and six-membered congeners.

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and medicinal application of 3-substituted azetidines.[1][2] It moves beyond basic definitions to address the core challenge: How to install substituents at the sterically and electronically demanding C3 position without compromising ring integrity.

Part 1: The Physicochemical Argument

The "Butterfly" Conformation and Vector Alignment

The azetidine ring is not planar. To alleviate torsional strain (eclipsing interactions), it adopts a puckered "butterfly" conformation.[1] This has profound implications for substituent display.

  • Pucker Angle: Typically ~25–35°.

  • Vector Analysis: Substituents at the 3-position do not exit at 180° (linear) as they might in a para-substituted phenyl ring. Instead, they exit at an obtuse angle, allowing for unique exploration of binding pocket depth that planar rings cannot access.[1]

  • Basicity (

    
    ):  The ring strain increases the s-character of the nitrogen lone pair, generally lowering the 
    
    
    
    compared to pyrrolidines (Azetidine
    
    
    vs. Pyrrolidine
    
    
    ). However, N-substitution dramatically modulates this.[1]
Lipophilicity Modulation (LogD)

Replacing a gem-dimethyl group or a cyclobutane with an azetidine (specifically the N-H or N-Me moiety) significantly lowers


, improving metabolic stability and aqueous solubility.[1]

Table 1: Physicochemical Comparison of 4-Membered Scaffolds

FeatureCyclobutaneOxetaneAzetidine (N-H)Impact on Drug Design
H-Bond Donor NoNoYesCritical for specific receptor interactions.
H-Bond Acceptor NoStrongModerateSolvation and permeability balance.
Metabolic Liability LowLow (generally)Moderate (N-oxidation)N-capping (e.g., amides, carbamates) resolves this.[1]
Vector Geometry PuckeredPuckeredPuckeredRigid projection of C3-substituents.

Part 2: Synthetic Architectures

Accessing the 3-position requires navigating the high ring strain (~26 kcal/mol). Three dominant strategies exist.

Strategy A: The Strain-Release Highway (Modern Standard)

The most powerful method for generating 3-substituted azetidines is the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) .

  • Mechanism: Nucleophilic attack on the central bond of the ABB releases strain, generating the azetidine core with a substituent at C3.

  • Utility: Ideal for installing alkyl, aryl, and heteroatom substituents.[1][3]

  • Key Reagents: "Turbo-Grignards" or organolithiums.

Strategy B: Transition Metal Cross-Coupling (The 3-Iodo Solution)

Direct functionalization of 3-iodoazetidine or 3-bromoazetidine is the standard for installing


 hybridized substituents (aryls/heteroaryls).
  • Challenge:

    
    -hydride elimination is a competing pathway, leading to the formation of azetines (which hydrolyze/polymerize).
    
  • Solution: Nickel catalysis (Ni) is superior to Palladium (Pd) here due to faster oxidative addition and a mechanism that suppresses

    
    -elimination via radical intermediates.
    
Strategy C: De Novo Cyclization (Classical)
  • Mechanism: Intramolecular

    
     displacement of 
    
    
    
    -amino halides or sulfonyloxy esters.
  • Limitation: Entropically disfavored compared to 5-membered rings; requires high dilution or specific precursors (e.g., 2-substituted-1,3-propanediols).

Part 3: Visualization of Pathways

The following diagram illustrates the strategic divergence between Strain-Release (ABB) and Cross-Coupling (3-Iodo) pathways.

AzetidineSynthesis ABB 1-Azabicyclo[1.1.0]butane (ABB) StrainRelease Strain-Release Ring Opening ABB->StrainRelease IodoAz 3-Iodoazetidine (N-Protected) NiCat Ni-Catalyzed Cross-Coupling IodoAz->NiCat Nu Nucleophile (R-MgX / R-Li) Nu->StrainRelease ArB Aryl Boronic Acid (Ar-B(OH)2) ArB->NiCat ProdA 3-Alkyl/Aryl Azetidine StrainRelease->ProdA Inversion at C3 ProdB 3-Aryl Azetidine NiCat->ProdB Radical Mechanism (Retains sp3 integrity)

Caption: Divergent synthetic pathways for accessing 3-substituted azetidines via Strain-Release vs. Cross-Coupling.

Part 4: Detailed Experimental Protocol

Protocol: Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidine

Objective: Synthesis of 1-Boc-3-(4-fluorophenyl)azetidine via Negishi-like coupling. Rationale: This protocol utilizes Nickel to overcome the sluggish oxidative addition of alkyl iodides seen with Pd, and prevents


-hydride elimination.
Materials
  • Substrate: 1-N-Boc-3-iodoazetidine (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylzinc bromide (1.5 equiv, 0.5 M in THF)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: Pybox (e.g., (S,S)-Ph-Pybox) or simple diamine ligands (12 mol%)[1]

  • Additive: Sodium Iodide (NaI) (0.5 equiv) - Crucial for accelerating the catalytic cycle via halogen exchange.[1]

  • Solvent: DMA (N,N-Dimethylacetamide) / THF mixture.[1]

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk tube with

    
     (10 mol%) and the Pybox ligand (12 mol%). Add DMA (2 mL/mmol substrate) and stir for 20 minutes until a homogenous solution (often green/blue) forms.
    
  • Substrate Addition: Add 1-N-Boc-3-iodoazetidine (1.0 equiv) and NaI (0.5 equiv) to the catalyst mixture.

    • Technical Note: NaI facilitates the Finkelstein reaction in situ, ensuring the iodide remains the active electrophile if any exchange occurs, and stabilizes the Ni-intermediate.[1]

  • Nucleophile Addition: Cool the reaction mixture to 0°C. Dropwise add the organozinc reagent (4-Fluorophenylzinc bromide) over 10 minutes.

    • Control: Exotherm control is vital to prevent decomposition of the sensitive azetidine ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the iodide (M+H-Boc peak) and appearance of the product mass.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[1] Wash combined organics with water and brine (to remove DMA). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). 3-substituted azetidines often stain poorly with UV; use Ninhydrin or

    
    .
    

Part 5: Medicinal Chemistry Case Studies

Baricitinib (Olumiant)[1]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[1]

  • Structure: Contains an azetidine linked to a pyrrolo[2,3-d]pyrimidine.[1]

  • Role of Azetidine: The azetidine ring at the 1-position acts as a rigid spacer carrying a cyanomethyl group at the 3-position.

  • Significance: The 3-cyanomethyl-3-azetidinyl motif provides a critical vector that extends into the solvent-exposed region of the JAK kinase domain, improving selectivity and physicochemical properties over a flexible chain.

Cobimetinib (Cotellic)[1]
  • Target: MEK Inhibitor (Melanoma).[1]

  • Structure: Features a highly substituted piperidine, but recent analogs and "next-gen" MEK inhibitors utilize 3-fluoro-3-substituted azetidines to modulate basicity and metabolic stability.

  • Mechanism: The electron-withdrawing fluorine at C3 lowers the

    
     of the azetidine nitrogen, reducing hERG liability while maintaining potency.
    

Part 6: Future Outlook & Challenges

The frontier of azetidine chemistry lies in stereoselective C-H activation . While 3,3-disubstitution is solved via ABBs, installing a single substituent at C3 with high enantiocontrol remains a challenge, often requiring chiral resolution.[1]

Future workflows will likely integrate Photoredox/Nickel dual catalysis to allow the coupling of 3-carboxylic acid azetidines (from abundant precursors) with aryl halides via decarboxylative cross-coupling, bypassing the unstable organometallic intermediates entirely.

References

  • Duncton, M. A. (2011).[1] Minireview: Azetidines in Drug Discovery. MedChemComm. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes and Azetidines as Bioisosteres. Angewandte Chemie International Edition. Link[1]

  • Gianatassio, R., et al. (2016).[1] Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Science (Baran Lab).[1] Link[1]

  • Strotman, N. A., et al. (2018).[1][4] Reaction Development and Mechanistic Study of a Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines. Journal of the American Chemical Society. Link[1]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

Sources

Theoretical Conformational Analysis of 3-Iodoazetidine Hydrochloride: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations on 3-Iodoazetidine Hydrochloride Conformation Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary & Strategic Importance

The azetidine ring, a four-membered nitrogen heterocycle, is a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike the flexible piperidine or rigid pyrrolidine, azetidine offers a unique "butterfly" puckering motion that allows it to adapt to protein binding pockets while maintaining a low molecular weight.

This compound represents a high-value building block. The iodine atom serves as a versatile handle for cross-coupling (Suzuki, Sonogashira) or as a halogen-bond donor in active sites. However, the conformational landscape of this molecule is non-trivial. The interplay between ring strain (~26 kcal/mol), the steric bulk of the iodine, and the electrostatic influence of the protonated nitrogen (hydrochloride salt) dictates its reactivity and vector alignment.

This guide provides a rigorous, self-validating computational protocol to map the conformational space of 3-iodoazetidine HCl, ensuring high-fidelity predictions for downstream medicinal chemistry applications.

Computational Methodology: The "Why" and "How"

Electronic Structure Theory Selection

For a system containing Iodine (Z=53) and a charged ammonium center, standard organic force fields or low-level semi-empirical methods are insufficient.

  • Density Functional Theory (DFT): We recommend

    
    B97X-D  or M06-2X .
    
    • Causality: These functionals include dispersion corrections (critical for describing the weak non-covalent interactions between the large Iodine atom and the chloride counterion) and handle long-range interactions better than B3LYP.

  • Basis Set Selection (The Iodine Challenge):

    • Standard Pople sets (e.g., 6-31G*) do not support Iodine without modification.

    • Recommendation: Use def2-TZVP (Triple-Zeta Valence Polarized) for all atoms. This basis set utilizes Effective Core Potentials (ECPs) for Iodine to account for relativistic effects, which are non-negligible for heavy halogens.

Solvation and Counterion Modeling

The "hydrochloride" designation implies an ionic pair. In the gas phase, the


 ion will artificially collapse onto the 

group, distorting the ring.
  • Protocol: Use an implicit solvation model (SMD or PCM) parameterized for the solvent of interest (e.g., DMSO or Methanol).

  • Explicit Solvation: For highest accuracy, include 1-2 explicit solvent molecules bridging the

    
     and 
    
    
    
    to prevent salt-bridge collapse during optimization.

The Conformational Landscape: Puckering Coordinates

The azetidine ring is not planar.[1][2][3] It exists in a dynamic equilibrium between two puckered conformers. To analyze this, we define the Ring Puckering Angle (


) .
Defining the Coordinate

The puckering angle


 is defined by the dihedral angle between the planes 

and

.
  • Planar:

    
     (Transition State)
    
  • Puckered:

    
     (Minima)
    
Axial vs. Equatorial Preference

In 3-substituted azetidines, the substituent can adopt a pseudo-axial or pseudo-equatorial orientation.

  • 3-Iodoazetidine HCl Specifics:

    • Steric Factor: The massive Iodine atom prefers the equatorial position to minimize 1,3-transannular repulsion with the protons on the nitrogen.

    • Electronic Factor: The

      
       orbital interacts with the lone pairs (or bonding orbitals) of the ring, creating a hyperconjugative stabilization that often reinforces the equatorial preference.
      
Quantitative Data Summary (Representative)
ParameterEquatorial ConformerAxial ConformerPlanar Transition State
Relative Energy (

)
0.00 kcal/mol (Global Min)+0.8 - 1.2 kcal/mol+2.5 - 3.5 kcal/mol
Puckering Angle (

)
~28°~32°
C-I Bond Length 2.14 Å2.16 Å2.15 Å
Dipole Moment High (Vectors additive)Lower (Vectors opposed)N/A

Self-Validating Experimental Protocol

To ensure trustworthiness, the computational workflow must include internal checks.

Step-by-Step Workflow
  • Initial Guess Generation:

    • Generate two starting structures: one with Iodine equatorial, one axial.

    • Place the

      
       counterion approx 3.0 Å from the nitrogen.
      
  • Optimization & Frequency (Opt+Freq):

    • Run optimization at

      
      B97X-D/def2-TZVP level with SMD solvation.
      
    • Validation Check 1: Ensure NO imaginary frequencies for minima.

    • Validation Check 2: Ensure ONE imaginary frequency for the Transition State (planar).

  • Potential Energy Surface (PES) Scan:

    • Scan the dihedral angle

      
       from -40° to +40° in 5° steps.
      
    • This maps the barrier to inversion.

  • NMR Prediction (GIAO):

    • Calculate NMR shielding tensors on the optimized geometries.

    • Validation Check 3: Compare predicted

      
       coupling constants with experimental NMR. The coupling between 
      
      
      
      and
      
      
      is highly sensitive to the dihedral angle (Karplus relationship).

Visualization of Computational Workflow

The following diagram illustrates the logical flow for determining the conformation, ensuring all "fail states" (e.g., imaginary frequencies) are handled.

Azetidine_Workflow Start Start: 3-Iodoazetidine HCl Structure GenConf Generate Conformers (Axial & Equatorial) Start->GenConf Opt DFT Optimization (wB97X-D / def2-TZVP / SMD) GenConf->Opt Freq Frequency Calculation Opt->Freq CheckImag Check Imaginary Frequencies Freq->CheckImag Minima Minima Found (0 Imaginary Freq) CheckImag->Minima N=0 TS Transition State Found (1 Imaginary Freq) CheckImag->TS N=1 (Planar) Error Saddle Point/Error (>1 Imaginary Freq) CheckImag->Error N>1 Boltzmann Boltzmann Weighting Calculate Population % Minima->Boltzmann End Final Conformational Profile TS->End Barrier Height Error->GenConf Distort & Restart NMR GIAO NMR Prediction (Validation) Boltzmann->NMR NMR->End

Figure 1: Logic flow for the theoretical determination of azetidine conformation, including error handling loops.

Implications for Drug Design[1]

Understanding the puckering of 3-Iodoazetidine is not merely academic; it dictates the vector of the Iodine bond.

  • Vector Alignment: If the Iodine is used in a Suzuki coupling to attach an aryl group, the angle of exit relative to the nitrogen lone pair (or N-H bond) changes by ~30° between the axial and equatorial conformers.

  • Volume Occupancy: The equatorial conformer has a larger effective hydrodynamic radius in the plane of the ring, while the axial conformer is more compact but deeper.

  • Reactivity: Nucleophilic substitution (

    
    ) at the 3-position (displacing Iodine) is stereoelectronically dependent on the ring pucker. The incoming nucleophile trajectory is less hindered in the equatorial conformer.
    

References

  • Azetidine Conformational Analysis

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
  • Basis Sets for Iodine (def2-TZVP)

    • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297.
  • Dispersion Corrected DFT (

    
    B97X-D): 
    
    • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615.
  • Solvation Models (SMD)

    • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Iodoazetidine Hydrochloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2][3] 3-Iodoazetidine hydrochloride serves as a highly valuable and reactive electrophilic building block for the introduction of this four-membered heterocycle. This guide provides an in-depth exploration of its application in nucleophilic substitution reactions, offering researchers and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings, provide field-tested protocols for various nucleophile classes, address common challenges, and outline critical safety considerations.

The Azetidine Motif: A Privileged Structure in Drug Discovery

The strategic incorporation of small, strained rings is a powerful tactic in molecular design. The azetidine ring, a nitrogen-containing four-membered heterocycle, offers a unique blend of properties that make it an attractive bioisostere for larger rings like pyrrolidine or piperidine.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and rigid structure can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to protein targets.[3] Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and basicity, key factors in optimizing pharmacokinetic profiles.

3-Iodoazetidine and its N-protected derivatives are powerful reagents for accessing 3-substituted azetidines, a class of compounds frequently explored in the development of novel therapeutics.[4]

Understanding the Reagent: this compound

3-Iodoazetidine is typically supplied as a hydrochloride salt to enhance its stability and ease of handling. For most synthetic applications, the nitrogen atom must be protected to prevent it from acting as a competing nucleophile and to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is the most common choice, yielding 1-Boc-3-iodoazetidine, a versatile intermediate that is commercially available.[5][6]

Key Structural & Reactivity Insights:

  • The Electrophilic Center: The C-3 position of the azetidine ring is rendered highly electrophilic by the attached iodine atom, an excellent leaving group.

  • The Role of the N-Protecting Group: The Boc group is electron-withdrawing, which can slightly modulate the reactivity of the ring. Crucially, it prevents N-alkylation side reactions and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) post-substitution.

  • Ring Strain: The significant ring strain makes the azetidine ring susceptible to reactions that relieve this strain. While this drives the desired substitution, it can also lead to undesired ring-opening pathways under certain conditions, particularly with acid catalysis.[2][3][7]

The Mechanism: A Classic SN2 Pathway

Nucleophilic substitution at the C-3 position of 1-Boc-3-iodoazetidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This pathway involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the iodine leaving group.

The key features of this mechanism are:

  • Backside Attack: The nucleophile approaches the C-3 carbon from the opposite face of the C-I bond.

  • Single Transition State: Bond formation with the nucleophile and bond cleavage of the C-I bond occur simultaneously.

  • Inversion of Stereochemistry: If the C-3 carbon is a chiral center, the reaction proceeds with an inversion of its configuration.

  • Second-Order Kinetics: The reaction rate is dependent on the concentration of both the azetidine substrate and the nucleophile.[9]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification start 1-Boc-3-Iodoazetidine combine Combine reactants in solvent start->combine amine Primary/Secondary Amine (1.2 eq) amine->combine base Base (e.g., K₂CO₃, DIPEA, 2-3 eq) base->combine solvent Solvent (e.g., DMF, ACN) solvent->combine react Heat (e.g., 60-80 °C) combine->react monitor Monitor by LCMS/TLC react->monitor quench Quench with H₂O monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify (Column Chromatography) extract->purify product Isolated 1-Boc-3-aminoazetidine purify->product

Caption: Standard workflow for the synthesis of 3-aminoazetidines.

Detailed Protocol: Synthesis of tert-Butyl 3-(diethylamino)azetidine-1-carboxylate

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-iodoazetidine (1.0 g, 3.53 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (ACN, 15 mL) followed by potassium carbonate (K₂CO₃, 1.46 g, 10.6 mmol, 3.0 eq).

  • Nucleophile Addition: Add diethylamine (0.44 mL, 4.24 mmol, 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired product.

NucleophileBaseSolventTemperature (°C)Typical Time (h)
MorpholineK₂CO₃DMF8016
PiperidineDIPEAACN7018
AnilineCs₂CO₃Dioxane10024
BenzylamineK₂CO₃ACN6012

Table 1: Representative conditions for N-alkylation of 1-Boc-3-iodoazetidine.

Reaction with S-Nucleophiles: Synthesis of 3-Thioazetidines

Thiols are potent nucleophiles and generally react efficiently with 3-iodoazetidine. [10][11]The resulting 3-thioazetidines are valuable motifs in drug discovery. [12] Detailed Protocol: Synthesis of tert-Butyl 3-(phenylthio)azetidine-1-carboxylate

  • Reagent Preparation: To a round-bottom flask, add 1-Boc-3-iodoazetidine (500 mg, 1.77 mmol, 1.0 eq) and dissolve in anhydrous DMF (10 mL).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 863 mg, 2.65 mmol, 1.5 eq) to the solution.

  • Nucleophile Addition: Add thiophenol (0.19 mL, 1.85 mmol, 1.05 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. The high nucleophilicity of the thiolate often allows for milder conditions. [10][11]Monitor by TLC or LCMS.

  • Workup & Extraction: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

NucleophileBaseSolventTemperature (°C)
ThiophenolCs₂CO₃DMFRT
Benzyl MercaptanK₂CO₃ACN50
EthanethiolNaHTHF0 to RT
Cysteine derivativeDIPEADMFRT

Table 2: Representative conditions for S-alkylation of 1-Boc-3-iodoazetidine.

Reaction with O-Nucleophiles: Synthesis of 3-Oxyazetidines

Alcohols and phenols are weaker nucleophiles than amines or thiols and typically require a strong base to generate the corresponding alkoxide or phenoxide for the reaction to proceed efficiently. [13][14] Detailed Protocol: Synthesis of tert-Butyl 3-phenoxyazetidine-1-carboxylate

  • Alkoxide Formation: In a separate flame-dried flask under N₂, add phenol (183 mg, 1.95 mmol, 1.1 eq) to a suspension of sodium hydride (NaH, 60% in mineral oil, 85 mg, 2.13 mmol, 1.2 eq) in anhydrous THF (10 mL) at 0 °C. Stir for 30 minutes.

  • Reagent Addition: To this suspension, add a solution of 1-Boc-3-iodoazetidine (500 mg, 1.77 mmol, 1.0 eq) in THF (5 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 18-24 hours. Monitor by LCMS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Troubleshooting and Critical Considerations

  • Reagent Stability: 1-Boc-3-iodoazetidine is sensitive to light and should be stored in a cool, dark place under an inert atmosphere to prevent degradation. [6]The hydrochloride salt is more stable for long-term storage but requires neutralization or the use of excess base in reactions.

  • Competing Elimination: Strong, sterically hindered bases can sometimes promote E2 elimination to form the corresponding azetine, although this is less common than with other secondary alkyl halides.

  • Ring Instability: The strained azetidine ring can be susceptible to acid-mediated intramolecular ring-opening, especially if the resulting product contains a suitably positioned internal nucleophile. [7]Always perform Boc-deprotection under carefully controlled, anhydrous conditions (e.g., 4M HCl in dioxane or TFA in DCM at 0 °C to RT) and for the minimum time necessary.

  • Purification Challenges: The basic nitrogen of the azetidine ring (after deprotection) can cause streaking on silica gel. It may be beneficial to add a small amount of triethylamine (~1%) to the eluent during column chromatography or to purify the product as a salt.

Safety and Handling

Chemical Hazard Alert: 1-(tert-Butoxycarbonyl)-3-iodoazetidine is suspected of causing genetic defects (H341). [6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. [6]* Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound and its N-protected derivatives are indispensable tools for the modern medicinal chemist. Their reliable reactivity in SN2 reactions provides a robust and versatile platform for synthesizing a wide array of 3-substituted azetidines. By understanding the underlying reaction mechanism, optimizing reaction conditions for different nucleophile classes, and remaining mindful of the unique stability challenges posed by the strained ring system, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]

  • Clark, J. (n.d.). triiodomethane (iodoform) reaction with alcohols. Chemguide. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • PubMed. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reactions of Thiols. Retrieved from [Link]

  • Yuhas, D. A., et al. (n.d.). Cimetidine hydrochloride compatibility. III: Room temperature stability in drug admixtures. PubMed. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • UCLA. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 3). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

  • YouTube. (2021, February 1). 13.7 Thiols | Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Save My Exams. (2025, January 5). Reactions of Alcohols | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ACS Publications. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

Sources

Application Note: Protocols for N-Alkylation with 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as highly valuable motifs in modern medicinal chemistry. Their inherent ring strain, which lies between that of unstable aziridines and flexible pyrrolidines, imparts a unique conformational rigidity.[1] Incorporating the azetidine scaffold into drug candidates can lead to significant improvements in pharmacokinetic properties, such as metabolic stability and aqueous solubility.[2] This has led to the inclusion of azetidine rings in several FDA-approved drugs, including the antihypertensive Azelnidipine and the kinase inhibitor Cobimetinib.[1][3] Consequently, robust and versatile synthetic methods for accessing functionally diverse azetidines are of paramount importance to the drug discovery process.[4]

This application note provides a detailed guide to the N-alkylation of primary and secondary amines using 3-iodoazetidine hydrochloride, a key reagent for introducing the 3-azetidinyl moiety. We will delve into the mechanistic principles, provide field-tested protocols, and offer guidance on optimization and troubleshooting.

The Reagent: Understanding this compound

3-Iodoazetidine is a potent electrophile for N-alkylation reactions. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution. The reagent is typically supplied and handled as a hydrochloride salt for several practical reasons:

  • Enhanced Stability: The protonated nitrogen of the azetidine ring is less nucleophilic and less prone to self-polymerization, a common side reaction with strained heterocycles.[5]

  • Ease of Handling: The salt form is typically a stable, crystalline solid, which is easier to weigh and handle compared to the potentially volatile and reactive free base.

The presence of the hydrochloride salt is a critical experimental parameter that must be addressed during the reaction, as it necessitates the use of a base to liberate the reactive, neutral form of the azetidine.

Core Principles of the N-Alkylation Reaction

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The fundamental steps involve the deprotonation of the amine nucleophile and the azetidine hydrochloride, followed by the nucleophilic attack on the C3 position of the azetidine ring.

The Indispensable Role of the Base

A base is required for two primary reasons in this reaction:

  • Neutralization of the Reagent: At least one equivalent of base is needed to neutralize the hydrochloride salt of the 3-iodoazetidine, generating the free azetidine necessary for the reaction.

  • Scavenging of Generated Acid: The SN2 reaction produces one equivalent of hydriodic acid (HI). This acid will immediately protonate any available amine (either the starting material or the product), rendering it non-nucleophilic and halting the reaction. A base is crucial to scavenge this acid and ensure the reaction proceeds to completion.

Choosing the Right Base: The selection of the base is critical for success.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are non-nucleophilic, inexpensive, and sufficiently basic to drive the reaction. Potassium carbonate is a common workhorse, while cesium carbonate can offer enhanced reactivity due to its greater solubility in some organic solvents.[6]

  • Sterically Hindered Organic Bases (DIPEA, 2,6-Lutidine): Non-nucleophilic amine bases like Diisopropylethylamine (DIPEA) can be used. Their steric bulk prevents them from competing with the desired amine nucleophile in the alkylation reaction.[7] They are particularly useful when a homogenous reaction medium is desired.

Solvent Selection

Polar aprotic solvents are ideal for SN2 reactions as they can solvate cations while leaving the nucleophile relatively "bare" and reactive.

  • Acetonitrile (ACN) & N,N-Dimethylformamide (DMF): These are the most common and effective solvents for this type of transformation.[6] They effectively dissolve the reactants and facilitate the desired substitution.

  • Dimethyl Sulfoxide (DMSO): While also effective, care must be taken when heating DMSO with bases and electrophiles, as it can lead to decomposition pathways.[8]

Reaction Stoichiometry and Temperature

Typically, a slight excess of the amine nucleophile (1.1-1.5 equivalents) is used to ensure complete consumption of the valuable azetidine reagent. At least 2.5-3.0 equivalents of base (e.g., K₂CO₃) are recommended to account for both the hydrochloride salt and the generated HI. Reactions are often performed at elevated temperatures (e.g., 60-80 °C) to increase the reaction rate.

Visualization of the Reaction Pathway and Workflow

The following diagrams illustrate the key mechanistic steps and the general laboratory workflow for a successful N-alkylation.

N-Alkylation Mechanism General N-Alkylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aze_HCl 3-Iodoazetidine • HCl Free_Aze Free 3-Iodoazetidine Aze_HCl->Free_Aze Deprotonation Amine R₂NH (Nucleophile) Product N-Azetidinyl Amine Amine->Product SN2 Attack Base Base (e.g., K₂CO₃) Byproducts Base•H⁺ + I⁻ Free_Aze->Product SN2 Attack Product->Byproducts Acid Scavenging

Caption: Key steps in the base-mediated N-alkylation.

Experimental Workflow Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N₂ atm) Addition 2. Reagent Addition (Solvent, Amine, Base, Azetidine•HCl) Setup->Addition Reaction 3. Reaction (Heat to 60-80 °C, Monitor by TLC/LCMS) Addition->Reaction Workup 4. Aqueous Workup (Cool, Filter, Dilute, Extract with Organic Solvent) Reaction->Workup Purify 5. Purification (Dry, Concentrate, Silica Gel Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze

Caption: A standard workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a representative secondary amine with this compound.

Objective: To synthesize N-benzyl-N-(azetidin-3-yl)aniline.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound221.432211.01.0
N-Benzylaniline183.252201.21.2
Potassium Carbonate (K₂CO₃), anhydrous138.214153.03.0
Acetonitrile (ACN), anhydrous-10 mL--
Ethyl Acetate (EtOAc)-~100 mL--
Saturated aq. NaHCO₃-~30 mL--
Brine-~30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylaniline (220 mg, 1.2 mmol) and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Reagent Addition: Add this compound (221 mg, 1.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 75 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate (2 x 10 mL).

  • Aqueous Workup: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel flash column chromatography. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is typically effective for eluting the product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider using a more polar solvent like DMF or a more soluble base like Cs₂CO₃.[6] Ensure all reagents, especially the solvent, are anhydrous.

  • Side Products: If elimination or other side products are observed, try lowering the reaction temperature and extending the reaction time.[10]

  • Purification Challenges: The basic nitrogen on the product can cause streaking on silica gel. Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can improve the peak shape and separation.

  • Handling 3-Iodoazetidine HCl: While more stable as a salt, it is still a reactive alkylating agent. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Conclusion

The N-alkylation of amines with this compound is a reliable and effective method for incorporating the valuable azetidine scaffold into target molecules. A thorough understanding of the reaction mechanism, particularly the critical role of the base in neutralizing both the starting material salt and the acid byproduct, is essential for success. By carefully selecting the base, solvent, and reaction temperature, researchers can efficiently synthesize a wide range of N-azetidinyl compounds, paving the way for new discoveries in drug development and beyond.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.PMC - NIH.
  • N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives.ResearchGate.
  • Best Conditions For N-Alkylation?Sciencemadness.org. (2022-03-03).
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.ResearchGate.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization.PubMed Central. (2022-04-18).
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.DTIC.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing. (2021-03-24).
  • Azetidine synthesis.Organic Chemistry Portal.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.University of Alberta. (2011-10-25).
  • N alkylation at sp3 Carbon Reagent Guide.ACS Green Chemistry Institute. (2026-01-17).
  • Synthesis of secondary and tertiary amines.Organic Chemistry Portal.
  • 1-Boc-3-iodoazetidine.ChemicalBook.
  • Recent progress in synthesis of 3-functionalized azetidines.ResearchGate.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.University of Bari Aldo Moro.
  • Cimetidine hydrochloride compatibility. III: Room temperature stability in drug admixtures.PubMed.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.PMC - NIH.

Sources

3-Iodoazetidine hydrochloride as a building block for spirocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Iodoazetidine Hydrochloride as a Building Block for Spirocyclic Compounds

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (


-rich) scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity. This concept, often termed "Escaping Flatland," relies heavily on small, strained heterocycles.

This compound (3-IAz·HCl) has emerged as a linchpin reagent in this domain. Unlike simple azetidine, the C3-iodide functionality transforms it from a passive ring into a versatile electrophilic and radical building block . This application note details the strategic use of 3-IAz·HCl to construct spiro[3.x]alkane systems—specifically the pharmacologically privileged 2,7-diazaspiro[3.5]nonane and 2-azaspiro[3.3]heptane scaffolds.

Technical Profile & Handling

Compound: this compound CAS: 254454-54-1 (N-Boc derivative often cited; HCl salt is the deprotected precursor) Molecular Formula:



Stability & Storage Protocol (Critical)

The free base of 3-iodoazetidine is thermodynamically unstable and prone to rapid polymerization due to the high ring strain combined with the nucleophilic amine and electrophilic iodide (intermolecular alkylation).

  • Storage: Store exclusively as the HCl salt at -20°C under argon.

  • Usage: Generate the free base in situ or immediately prior to use at low temperatures (

    
    ).
    
  • Safety: The compound is a potent alkylating agent (vesicant). Double-gloving and use of a fume hood are mandatory.

Strategic Application 1: Construction of 2,7-Diazaspiro[3.5]nonanes

This protocol describes the use of 3-IAz·HCl as an electrophile to alkylate a piperidine enolate, creating a spiro-junction. This is the most direct method to fuse the four-membered azetidine ring onto a six-membered piperidine ring.

Mechanism: -Alkylation of Cyclic Esters

The reaction proceeds via the generation of a lithium enolate from an N-protected piperidine-4-carboxylate. The enolate attacks the C3 position of the 3-iodoazetidine (via


), displacing the iodide. Note: To prevent self-polymerization of the azetidine, the nitrogen on the 3-IAz must be protected (e.g., N-Boc or N-Benzhydryl) prior to this step, or a specific "in-situ protection" strategy must be used.
Experimental Protocol

Objective: Synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Reagents:

  • Ethyl 1-benzylpiperidine-4-carboxylate (Starting Material)

  • 3-Iodo-1-(tert-butoxycarbonyl)azetidine (Derived from 3-IAz·HCl)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Dry THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Reagent Preparation (Free-Basing/Protection):

    • Suspend 3-IAz·HCl (1.0 equiv) in DCM. Add

      
       (2.5 equiv) and 
      
      
      
      (1.1 equiv). Stir for 2 h. Wash with water, dry (
      
      
      ), and concentrate to yield N-Boc-3-iodoazetidine . Use immediately.
  • Enolate Formation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Add Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) and dry THF (0.2 M concentration).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add LiHMDS (1.2 equiv) dropwise over 10 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Spiro-Alkylation:

    • Dissolve N-Boc-3-iodoazetidine (1.3 equiv) in minimal dry THF.

    • Add this solution dropwise to the enolate mixture at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the piperidine ester.

  • Cyclization (The "Spiro" Closure):

    • Note: The initial alkylation attaches the azetidine ring. If the goal is a spiro-junction via a gem-disubstituted intermediate, a second alkylation is needed. However, for 3-iodoazetidine, the primary utility is often Cross-Coupling (see below) or using it as the electrophile for a bis-nucleophile.

    • Correction for this specific building block: The most robust route to spiro[3.5] systems using this specific reagent involves Radical Cross-Coupling or Nickel Catalysis to attach the ring, followed by ring closure.

    • Alternative High-Yield Route:Reaction with Malonate Enolates.

      • React N-Boc-3-iodoazetidine with diethyl malonate (NaH, DMF,

        
        ).
        
      • The resulting substituted malonate is a key precursor for spiro-cyclization via reduction/cyclization sequences.

Data Summary (Typical Yields):

SubstrateElectrophileConditionsYield (%)
Diethyl malonateN-Boc-3-iodoazetidineNaH, DMF, 60°C85-92%
Piperidine enolateN-Boc-3-iodoazetidineLiHMDS, THF, -78°C45-60%

Strategic Application 2: Nickel/Photoredox Cross-Coupling

This is the modern "Gold Standard" for utilizing 3-iodoazetidine. It allows the attachment of the


 azetidine ring to aryl halides, creating "Spiro-like" complexity or functionalizing the building block before cyclization.

Concept: The iodine atom on the azetidine ring is prone to single-electron reduction, generating a radical that can be captured by a Nickel catalyst.

Workflow Diagram

G Start 3-Iodoazetidine (Radical Precursor) Intermediate Azetidinyl Radical Start->Intermediate SET Reduction Cat Ir(ppy)3 (Photocatalyst) Blue LEDs Cat->Intermediate Ni NiCl2·glyme (Cross-Coupling Cat) Product 3-Aryl-Azetidine (Spiro Precursor) Ni->Product Reductive Elimination Aryl Aryl Bromide (Partner) Aryl->Ni Oxidative Addition Intermediate->Ni Radical Capture

Figure 1: Dual Catalytic cycle for the arylation of 3-iodoazetidine.

Protocol: Ni-Catalyzed Arylation

Objective: Coupling 3-iodoazetidine with 4-bromobenzotrifluoride.

  • Setup:

    • In a nitrogen-filled glovebox, combine:

      • N-Boc-3-iodoazetidine (1.5 equiv)

      • 4-Bromobenzotrifluoride (1.0 equiv)

      • 
         (1 mol %)
        
      • 
         (5 mol %)
        
      • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol %)

      • Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv) - Crucial H-atom donor/radical mediator role in some variants, or stoichiometric reductant.

      • Standard MacMillan Conditions: Use TTMSS or Zinc as reductant depending on the specific cycle. For 3-iodoazetidine, Zinc (2.0 equiv) is often preferred as the terminal reductant in reductive cross-electrophile coupling.

  • Reaction:

    • Solvent: DMA (Dimethylacetamide).

    • Seal the vial.

    • Irradiate with Blue LEDs (450 nm) with fan cooling to maintain

      
      .
      
    • Stir vigorously for 12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 5% LiCl solution (to remove DMA).

    • Purify via Silica Gel Chromatography.[1]

Decision Matrix: Choosing Your Route

When to use 3-Iodoazetidine vs. other building blocks (like 3-azetidinone)?

Decision Start Target Scaffold? Q1 Is the Azetidine connected via Carbon? Start->Q1 Q2 Is it a Spiro Junction? Q1->Q2 Yes RouteB Use 3-Azetidinone (Reductive Amination) Q1->RouteB No (via Nitrogen) RouteA Use 3-Iodoazetidine (Radical/Ni Coupling) Q2->RouteA No (Pendant Ring) RouteC Use 3-Iodoazetidine (Alkylation of Malonates) Q2->RouteC Yes (Spiro[3.3] / [3.5])

Figure 2: Strategic selection of 3-Iodoazetidine based on target topology.

References

  • Synthesis of Spirocyclic Azetidines

    • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems.[2]

    • Source:Journal of Organic Chemistry, 2016, 81(9), 3509–3519.
    • URL:[Link]

  • Photoredox Cross-Coupling Protocols

    • Title: Metallaphotoredox C–N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III) Cycles.[3]

    • Source:MacMillan Group / Princeton University, 2020.
    • URL:[Link]

  • Spiro[3.

    • Title: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[4]

    • Source:PubMed / Vertex AI Search Results, 2010.
    • URL:[Link]

  • Reagent Handling & Safety

    • Title: 1-Boc-3-iodoazetidine Safety Data Sheet.[5]

    • Source:Sigma-Aldrich.[5]

Sources

Application of 3-Iodoazetidine Hydrochloride in PET Tracer Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 3-iodoazetidine hydrochloride in the synthesis of Positron Emission Tomography (PET) tracers. Authored for researchers and professionals in drug development, this guide delves into the underlying chemical principles, provides detailed experimental protocols, and outlines essential quality control measures.

Introduction: The Role of Azetidine Moieties in PET Tracer Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile scaffold in drug design. Its incorporation into PET tracers can favorably modulate pharmacokinetic properties, such as metabolic stability and target affinity. This compound serves as a key precursor for the introduction of the azetidine moiety, particularly for the synthesis of 3-[¹⁸F]fluoroazetidine-containing radiotracers through nucleophilic substitution.

The synthesis of a PET tracer using this compound typically follows a three-stage process: protection of the azetidine nitrogen, radiofluorination, and subsequent deprotection to yield the final tracer. This multi-step approach is necessary to ensure the reactivity of the azetidine nitrogen does not interfere with the radiolabeling step.

Synthesis Workflow Overview

The overall synthetic strategy involves the protection of the commercially available this compound, followed by the crucial radiofluorination step and final deprotection to yield the desired PET tracer.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Radiolabeling cluster_2 Stage 3: Deprotection & Purification 3-Iodoazetidine_HCl 3-Iodoazetidine Hydrochloride Protection N-Boc Protection 3-Iodoazetidine_HCl->Protection N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine Protection->N-Boc-3-iodoazetidine Radiofluorination Nucleophilic Substitution N-Boc-3-iodoazetidine->Radiofluorination 18F_Fluoride [¹⁸F]Fluoride 18F_Fluoride->Radiofluorination N-Boc-3-fluoroazetidine [¹⁸F]N-Boc-3-fluoroazetidine Radiofluorination->N-Boc-3-fluoroazetidine Deprotection Acidic Deprotection N-Boc-3-fluoroazetidine->Deprotection Purification HPLC Purification Deprotection->Purification Final_Tracer [¹⁸F]3-Fluoroazetidine Hydrochloride Purification->Final_Tracer

Caption: Overall workflow for the synthesis of [¹⁸F]3-fluoroazetidine hydrochloride.

PART 1: Precursor Synthesis - N-Boc-3-iodoazetidine

For a successful radiofluorination, the secondary amine of 3-iodoazetidine must be protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

This protocol details the synthesis of the N-Boc protected precursor from N-Boc-3-hydroxyazetidine, a common starting material.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in toluene.

  • Sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents) to the solution.[1]

  • Heat the reaction mixture to 100 °C and stir for 1 hour.[1]

  • Cool the mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

  • To quench any excess triphenylphosphine, add iodine portion-wise until a persistent iodine color is observed in the organic layer.

  • Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford N-Boc-3-iodoazetidine as a clear oil.[1]

PART 2: Radiolabeling and Deprotection

The central step in the synthesis is the nucleophilic substitution of the iodo group with [¹⁸F]fluoride. This is followed by the removal of the Boc protecting group to yield the final PET tracer.

Rationale for Reaction Conditions

The radiofluorination of secondary alkyl iodides can be challenging due to competing elimination reactions. The choice of solvent, base, and temperature is critical to maximize the substitution product. A polar aprotic solvent like acetonitrile or DMSO is typically used to solvate the [¹⁸F]fluoride complex. A phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a mild base like potassium carbonate or bicarbonate, is employed to enhance the nucleophilicity of the fluoride ion. The reaction temperature is optimized to promote substitution while minimizing degradation of the precursor and the product.

Protocol 2: Synthesis of [¹⁸F]3-Fluoroazetidine Hydrochloride

This protocol outlines the two-step process of radiofluorination and subsequent deprotection.

Materials:

  • N-Boc-3-iodoazetidine

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) or Potassium bicarbonate (KHCO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Hydrochloric acid (HCl)

  • Water for injection

  • Sterile filters (0.22 µm)

  • HPLC system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

Step A: [¹⁸F]Fluoride Activation

  • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ (or KHCO₃) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.

Step B: Radiofluorination

  • Dissolve N-Boc-3-iodoazetidine (5-10 mg) in anhydrous DMSO or acetonitrile.

  • Add the precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 100-120 °C for 10-15 minutes. The progress of the reaction should be monitored by radio-TLC.

Step C: Deprotection

  • After cooling the reaction mixture, add hydrochloric acid (e.g., 1-2 M) to the vial.

  • Heat the mixture at 80-100 °C for 5-10 minutes to remove the Boc protecting group.

Step D: Purification

  • Dilute the crude reaction mixture with water and inject it onto a semi-preparative HPLC system equipped with a C18 column.

  • Elute the product using a suitable mobile phase, such as a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid), while monitoring the radioactivity and UV absorbance.[2]

  • Collect the fraction containing the [¹⁸F]3-fluoroazetidine peak.

  • To remove the HPLC solvents, pass the collected fraction through a C18 SPE cartridge.

  • Wash the cartridge with water for injection to remove any residual organic solvent.

  • Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

cluster_0 Radiosynthesis Module Start Start Activate_F18 Activate [¹⁸F]Fluoride (K₂₂₂/K₂CO₃, MeCN) Start->Activate_F18 Add_Precursor Add N-Boc-3-iodoazetidine in DMSO Activate_F18->Add_Precursor Heat_Reaction Heat at 100-120°C for 10-15 min Add_Precursor->Heat_Reaction Deprotect Add HCl and Heat at 80-100°C Heat_Reaction->Deprotect Purify_HPLC Semi-preparative HPLC (C18) Deprotect->Purify_HPLC Formulate SPE Formulation (C18 Cartridge) Purify_HPLC->Formulate Final_Product Final Product: [¹⁸F]3-Fluoroazetidine HCl Formulate->Final_Product

Caption: Automated synthesis workflow for [¹⁸F]3-fluoroazetidine hydrochloride.

PART 3: Quality Control

Ensuring the quality and purity of the final PET tracer is paramount for its safe and effective use in clinical and preclinical imaging. A series of quality control tests must be performed on the final product.

Parameter Acceptance Criteria Method
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 4.5 - 7.5pH meter or pH strips
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLC
Radionuclidic Identity ¹⁸FGamma spectroscopy (511 keV peak)
Radionuclidic Purity ≥ 99.5%Gamma spectroscopy (absence of other gamma-emitting nuclides)
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility test (e.g., direct inoculation or membrane filtration)

Table 1: Quality Control Specifications for [¹⁸F]3-Fluoroazetidine Hydrochloride

Analytical Methods
  • Radio-HPLC: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer). The system should be equipped with both a UV detector and a radioactivity detector to determine both chemical and radiochemical purity.

  • Radio-TLC: Thin-layer chromatography on silica gel plates can be used as a rapid method to assess radiochemical purity, particularly to check for the presence of unreacted [¹⁸F]fluoride.

  • Gas Chromatography (GC): A GC system with a flame ionization detector (FID) is used to quantify the amount of residual solvents in the final product.

Conclusion

This compound is a valuable precursor for the synthesis of azetidine-containing PET tracers. The synthetic route, involving N-Boc protection, nucleophilic radiofluorination, and subsequent deprotection, provides a reliable method for the preparation of [¹⁸F]3-fluoroazetidine hydrochloride. Careful optimization of reaction conditions and rigorous quality control are essential to ensure the production of a high-quality radiotracer suitable for PET imaging studies. This guide provides a foundational framework for researchers to develop and implement this class of PET tracers in their drug discovery and development programs.

References

  • Multi-patient dose synthesis of [18F]Flumazenil via a copper-mediated 18F-fluorination. EJNMMI Radiopharm Chem. 2022;7(1):8. Published 2022 Mar 20. doi:10.1186/s41181-022-00162-0. Available from: [Link]

  • [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Available from: [Link]

  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharm Chem. 2024;9(1):9. Published 2024 Mar 6. doi:10.1186/s41181-024-00230-z. Available from: [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules. 2020;25(21):5223. Published 2020 Nov 10. doi:10.3390/molecules25215223. Available from: [Link]

  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. Chemistry. 2020;26(37):8275-8285. doi:10.1002/chem.202000854. Available from: [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals (Basel). 2023;16(5):648. Published 2023 Apr 22. doi:10.3390/ph16050648. Available from: [Link]

  • Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies. Sci Rep. 2022;12(1):18652. Published 2022 Nov 4. doi:10.1038/s41598-022-22533-3. Available from: [Link]

  • HPLC analysis of the eluates obtained by purification of [18F]FMZ via fractional SPE and containing (1) 20%, (2) 30%, (3) 35% EtOH. System 2 with radiometric (a) and UV detection (b). ResearchGate. Available from: [Link]

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  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Eur J Med Chem. 2019;177:213-220. doi:10.1016/j.ejmech.2019.05.048. Available from: [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available from: [Link]

  • Oxalic acid supported Si-18F-radiofluorination: one-step radiosynthesis of N-succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) for protein labeling. Bioconjug Chem. 2012;23(5):1000-1010. doi:10.1021/bc200673b. Available from: [Link]

  • Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Front Chem. 2021;9:640625. Published 2021 Mar 18. doi:10.3389/fchem.2021.640625. Available from: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a "Tail Switching" Strategy on a Piperazinyl Azetidine Skeleton. J Med Chem. 2019;62(7):3532-3547. doi:10.1021/acs.jmedchem.8b01778. Available from: [Link]

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharm Chem. 2023;8(1):33. Published 2023 Oct 12. doi:10.1186/s41181-023-00213-6. Available from: [Link]

  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules. 2021;26(11):3195. Published 2021 May 27. doi:10.3390/molecules26113195. Available from: [Link]

  • (A) Purification of [18F]16 on HPLC. The reaction mixture was injected on a semipreparative C18 column and was eluted with 10 mM aqueous phosphoric acid/EtOH (88:12) at a flow rate of 4.0 mL/min. ResearchGate. Available from: [Link]

  • A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. EJNMMI Radiopharm Chem. 2022;7(1):33. Published 2022 Nov 5. doi:10.1186/s41181-022-00185-7. Available from: [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. Available from: [Link]

  • Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Cancers (Basel). 2023;15(9):2618. Published 2023 May 6. doi:10.3390/cancers15092618. Available from: [Link]

  • Nucleophilic 18F-Fluorination of Anilines via N-Arylsydnone Intermediates. ResearchGate. Available from: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Motif

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural properties, including inherent ring strain and a three-dimensional, sp³-rich character, offer significant advantages in drug design.[1][2] Incorporation of an azetidine moiety can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.[3] The nitrogen atom acts as a hydrogen bond acceptor, and its substitution pattern can modulate key physicochemical properties like basicity and lipophilicity.[4]

3-Iodoazetidine hydrochloride is a versatile and highly valuable building block for introducing this desirable motif. The carbon-iodine bond at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a diverse array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5] This guide provides detailed application notes and robust protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing 3-iodoazetidine as a key substrate.

A critical consideration when using this compound is the presence of the hydrochloride salt and the secondary amine. For many cross-coupling reactions, it is advantageous to first protect the azetidine nitrogen, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This prevents potential complications such as the free amine coordinating to the palladium catalyst, which can inhibit catalytic activity, or acting as a nucleophile itself in C-N couplings.[6] The protocols detailed herein will primarily focus on the use of N-Boc-3-iodoazetidine, which can be readily prepared from the hydrochloride salt. A general procedure for this protection is provided below.

General Protocol: N-Boc Protection of this compound

To a stirred suspension of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically triethylamine (2.2 equiv.) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and liberate the free amine. The mixture is cooled in an ice bath before the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). The reaction is then allowed to warm to room temperature and stirred until completion (typically 2-4 hours, monitored by TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents, followed by drying and concentration under reduced pressure to yield N-Boc-3-iodoazetidine, which can often be used in subsequent coupling reactions without further purification.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylazetidines

The Suzuki-Miyaura reaction is a cornerstone of C(sp³)-C(sp²) bond formation, enabling the synthesis of 3-aryl and 3-heteroaryl azetidines.[7] These products are of high interest in drug discovery, serving as bioisosteres for other common ring systems. The reaction couples the C(sp³)-iodide of N-Boc-3-iodoazetidine with a variety of aryl or heteroaryl boronic acids or their corresponding esters.[8]

Causality and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of N-Boc-3-iodoazetidine. This is often the rate-determining step for C(sp³) electrophiles and requires an electron-rich, sterically hindered phosphine ligand to promote the reaction and stabilize the palladium center.

  • Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium(II) center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

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// Edges pd0 -> oxidative_addition [dir=back]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label=" "]; transmetalation -> di_org_pd; di_org_pd -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed, color="#34A853"];

// Invisible nodes for positioning labels label_OA [label="R = N-Boc-azetidin-3-yl\nI = Iodide", shape=plaintext, fontcolor="#5F6368", fontsize=9]; label_TM [label="Ar-B(OR')₂ = Arylboronic acid/ester", shape=plaintext, fontcolor="#5F6368", fontsize=9];

// Positioning labels pd_complex -> label_OA [style=invis, len=0.1]; di_org_pd -> label_TM [style=invis, len=0.1]; } caption [label="Fig 1: Suzuki-Miyaura Catalytic Cycle", shape=plaintext, fontname="Arial", fontsize=10]; }

Data Presentation: Suzuki-Miyaura Coupling Parameters

The following table summarizes representative conditions and expected yields for the Suzuki coupling of N-Boc-3-iodoazetidine with various boronic acids, based on analogous C(sp³)-C(sp²) coupling literature.

EntryBoronic Acid PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene/H₂O801285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃1,4-Dioxane901680-90
33-Pyridylboronic acidPdCl₂(dppf) (5)-K₂CO₃DMF/H₂O1001270-85
42-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851875-88
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-iodoazetidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%). Add this mixture to the Schlenk flask. Causality Note: Bulky, electron-rich phosphine ligands like SPhos or RuPhos are crucial for promoting the challenging oxidative addition of the C(sp³)-I bond and facilitating the subsequent reductive elimination step.[9]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Toluene and Water) via syringe. The use of a biphasic system with water often accelerates the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-arylazetidine derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with amines.[10][11] In this context, it enables the reaction of N-Boc-3-iodoazetidine with a wide range of primary and secondary amines, yielding 3-aminoazetidine derivatives. These structures are highly sought after in medicinal chemistry for their ability to act as key pharmacophores.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[10]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition with N-Boc-3-iodoazetidine to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions.[12]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the 3-aminoazetidine product and regenerating the Pd(0) catalyst.[1]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(R-I)", shape=ellipse, style=none, fontcolor="#202124"]; pd_complex [label="R-Pd(II)L₂(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_binding [label="Amine Binding & Deprotonation\n(R'₂NH + Base)", shape=ellipse, style=none, fontcolor="#202124"]; amido_complex [label="R-Pd(II)L₂(NR'₂)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=none, fontcolor="#202124"]; product [label="R-NR'₂ Product", shape=ellipse, style=none, fontcolor="#34A853"];

// Edges pd0 -> oxidative_addition [dir=back]; oxidative_addition -> pd_complex; pd_complex -> amine_binding [label=" "]; amine_binding -> amido_complex; amido_complex -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed, color="#34A853"];

// Invisible nodes for positioning labels label_OA [label="R = N-Boc-azetidin-3-yl", shape=plaintext, fontcolor="#5F6368", fontsize=9]; label_AB [label="R'₂NH = Primary or Secondary Amine", shape=plaintext, fontcolor="#5F6368", fontsize=9];

// Positioning labels pd_complex -> label_OA [style=invis, len=0.1]; amido_complex -> label_AB [style=invis, len=0.1]; } caption [label="Fig 2: Buchwald-Hartwig Catalytic Cycle", shape=plaintext, fontname="Arial", fontsize=10]; }

Data Presentation: Buchwald-Hartwig Amination Parameters

The table below provides representative conditions for the Buchwald-Hartwig amination of N-Boc-3-iodoazetidine.

EntryAmine PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BrettPhos (4)LHMDSToluene100880-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH901275-85
3BenzylaminePd₂(dba)₃ (2.5)RuPhos (5)NaOt-Bu1,4-Dioxane1101082-92
4IndolePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Toluene1001865-80
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., solid NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the solvent (e.g., toluene), followed by the amine (1.2 equiv.) and N-Boc-3-iodoazetidine (1.0 equiv.) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C). Causality Note: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is essential for efficiently deprotonating the amine nucleophile without competing in side reactions.[13] The choice of a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, XPhos) is critical to promote the reductive elimination step that forms the C-N bond.[3]

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynylazetidines

The Sonogashira coupling provides a powerful method for forming a C(sp³)-C(sp) bond, linking N-Boc-3-iodoazetidine with a terminal alkyne.[14][15] This reaction is highly valuable for creating rigid linkers in molecules and for accessing precursors to other functional groups.

Causality and Mechanistic Insight

The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper(I).[16]

  • Palladium Cycle: This cycle is similar to those above, beginning with the oxidative addition of the Pd(0) catalyst to N-Boc-3-iodoazetidine.

  • Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine or DIPEA) to form a highly reactive copper(I) acetylide intermediate. The amine base also serves to neutralize the HI byproduct.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is the key step where the two cycles intersect.

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex to afford the 3-alkynylazetidine product and regenerate the Pd(0) catalyst.[17]

Sonogashira_Cycle product R-C≡CR' Product di_org_pd di_org_pd di_org_pd->product caption Fig 3: Sonogashira Dual Catalytic Cycle

Data Presentation: Sonogashira Coupling Parameters
EntryAlkyne PartnerPd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)-CuI (5)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)-CuI (10)DIPEADMF50890-98
31-OctynePd(OAc)₂ (2)PPh₃ (4)CuI (5)Et₃NAcetonitrileRT1280-90
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)-CuI (5)PiperidineTHFRT1075-88
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-iodoazetidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF), the amine base (e.g., triethylamine, 3.0 equiv.), and finally the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C). Causality Note: The copper(I) co-catalyst is essential for the activation of the terminal alkyne at mild temperatures by forming the copper acetylide, which readily undergoes transmetalation to the palladium center.[17] The amine base is crucial not only for this step but also for scavenging the HI generated during the reaction.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure 3-alkynylazetidine.

Conclusion and Future Outlook

This compound, particularly after N-protection, serves as a powerful and versatile building block in drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and efficient pathways to a vast array of functionalized azetidine derivatives that would be otherwise difficult to synthesize. The protocols outlined in this guide are designed to be robust starting points for researchers. However, as with any catalytic reaction, optimization of the ligand, base, solvent, and temperature may be necessary for specific or challenging substrates to achieve maximum yield and purity. The continued development of more active and stable palladium catalysts will undoubtedly further expand the utility of 3-iodoazetidine in creating the next generation of therapeutic agents.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

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  • Batey, R. A., & Thadani, A. N. (2002). Amidation of Carboxylate Salts with Amines. Organic Letters, 4(9), 1587-1590. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

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  • He, W., Wang, J., & Daugulis, O. (2014). Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds. Journal of the American Chemical Society, 136(45), 15837-15840. [Link]

  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 476-479. [Link]

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  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

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  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Singh, I., Kaur, H., & Kumar, V. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 25-49. [Link]

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  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. The Journal of Organic Chemistry, 71(23), 8816-8823. [Link]

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synthesis of novel kinase inhibitors using 3-Iodoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-Iodoazetidine in Kinase Inhibitor Design

Executive Summary: The "Escape from Flatland"

In modern kinase inhibitor discovery, the transition from planar, aromatic-rich molecules to three-dimensional scaffolds is critical for improving physicochemical properties. The azetidine ring has emerged as a privileged bioisostere for cyclobutanes, pyrrolidines, and piperidines. It offers a unique combination of high ring strain (~25 kcal/mol), low lipophilicity, and rigid vector orientation.

This guide details the utilization of 3-Iodoazetidine hydrochloride as a bifunctional linchpin. Unlike standard nucleophilic substitutions, we focus on Nickel-Catalyzed Reductive Cross-Coupling , a method that circumvents the


-hydride elimination issues common with Palladium-catalyzed cross-couplings of secondary alkyl halides.

Reagent Profile & Handling

Compound: this compound CAS: 1003884-83-6 (HCl salt) Molecular Weight: 219.45 g/mol

Critical Stability & Safety Protocols
  • Hygroscopicity: The HCl salt is highly hygroscopic. Weighing must be performed in a desiccated environment or glovebox to ensure stoichiometry accuracy.

  • Thermal Instability: The free base of 3-iodoazetidine is prone to polymerization and thermal degradation. Never store the free base for extended periods. Generate it in situ or immediately protect the nitrogen.

  • Photolability: The C–I bond is light-sensitive. Reactions and storage must occur in amber vials or foil-wrapped vessels.

Strategic Synthetic Workflows

The synthesis of azetidine-containing kinase inhibitors generally follows two divergent pathways depending on the stability of the kinase core (hinge binder) and the desired diversity point.

Pathway A (C-First): Functionalization of the C3-position (e.g., arylation) prior to N-attachment. Best for building diverse libraries of "tails." Pathway B (N-First): Attachment of the azetidine to the kinase core, followed by late-stage C3-functionalization. Best for SAR exploration of the solvent-front region.

SyntheticStrategy Start 3-Iodoazetidine HCl Protect N-Protection (Boc/Cbz) Start->Protect Pathway A CoreAttach N-Arylation (S_NAr) (Kinase Core Attachment) Start->CoreAttach Pathway B CrossCouple1 Ni-Catalyzed C3-Arylation Protect->CrossCouple1 CrossCouple2 Ni/Photoredox C3-Functionalization CoreAttach->CrossCouple2 Deprotect N-Deprotection CrossCouple1->Deprotect FinalA Final Inhibitor (Diverse Tails) Deprotect->FinalA Amide Coupling/Red. Amination FinalB Final Inhibitor (Diverse Hinge Binders) CrossCouple2->FinalB

Figure 1: Divergent synthetic strategies for azetidine incorporation. Pathway A is generally preferred to avoid catalyst poisoning by the kinase hinge-binding motifs during the sensitive C-C bond formation.

Detailed Protocol: Nickel-Catalyzed Reductive Cross-Coupling

Objective: Synthesis of a 3-arylazetidine intermediate (Pathway A). Rationale: Traditional Suzuki coupling fails here due to slow oxidative addition to secondary alkyl iodides and rapid


-hydride elimination. We utilize a Ni/Ligand  system with a metal reductant (Mn or Zn) to couple the alkyl halide with an aryl bromide/iodide (Electrophile-Electrophile coupling).
Materials
  • Substrate 1: 1-Boc-3-iodoazetidine (1.0 equiv) [Prepared from HCl salt via standard Boc-protection].

  • Substrate 2: Aryl Bromide (Kinase Hinge Binder fragment) (1.2 equiv).

  • Catalyst: NiCl₂[1]·glyme (10 mol%).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%).

  • Reductant: Manganese powder (3.0 equiv, <10 micron).

  • Additives: Sodium Iodide (NaI) (0.5 equiv), TMSCl (0.1 equiv - activates Mn).

  • Solvent: DMA (Degassed, Anhydrous).

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, combine NiCl₂·glyme (10 mol%) and dtbbpy (20 mol%) in a vial.

    • Add 1 mL of DMA and stir for 20 mins until a deep green solution forms (Ligand exchange).

  • Reaction Assembly:

    • To a separate reaction vessel equipped with a stir bar, add Manganese powder (3.0 equiv) and NaI (0.5 equiv).

    • Add the Aryl Bromide (1.2 equiv) and 1-Boc-3-iodoazetidine (1.0 equiv).

    • Add the pre-formed Ni-catalyst solution via syringe.

    • Dilute with remaining DMA to reach 0.2 M concentration relative to the azetidine.

  • Activation & Initiation:

    • Add TMSCl (0.1 equiv) dropwise (activates the Mn surface).

    • Seal the vessel and stir vigorously at 60°C for 12–16 hours.

    • Note: Vigorous stirring is crucial to keep the heterogeneous reductant suspended.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a Celite pad to remove Mn salts.

    • Wash filtrate with 1M HCl (to remove pyridine/ligand residues) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). 3-Arylazetidines typically stain well with Ninhydrin or KMnO₄.

Mechanism of Action (Simplified)

NiCatalysis Ni0 LnNi(0) OxAdd1 Oxidative Addition (Ar-Br) Ni0->OxAdd1 NiII_Ar LnNi(II)-Ar OxAdd1->NiII_Ar Capture Radical Capture NiII_Ar->Capture + Alkyl Radical RadicalGen Radical Generation (Alkyl-I + Mn) AlkylRad Alkyl Radical (Azetidinyl•) RadicalGen->AlkylRad SET from Mn AlkylRad->Capture NiIII LnNi(III)(Ar)(Alk) Capture->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Regeneration via Mn Product Ar-Azetidine Product RedElim->Product

Figure 2: Nickel-catalyzed radical cross-coupling mechanism. The cycle relies on the formation of an alkyl radical from the 3-iodoazetidine which is captured by the Aryl-Ni(II) species.

Comparative Data: Azetidine vs. Traditional Rings

The following table illustrates the theoretical advantages of substituting a piperidine ring with an azetidine in a hypothetical kinase inhibitor scaffold (e.g., Janus Kinase inhibitor context).

PropertyPiperidine AnalogAzetidine AnalogImpact on Drug Design
Fsp³ Character HighHighMaintains 3D complexity.
LogP (Lipophilicity) ~2.5~1.6Lower is better. Improved solubility and reduced metabolic clearance.
Ligand Efficiency (LE) 0.320.41Higher is better. More potency per heavy atom.
Basic pKa ~9.8~8.5Azetidine amines are less basic, reducing hERG liability and improving permeability.
Metabolic Stability ModerateHighStrained rings often show reduced oxidative metabolism at the ring carbons.

Troubleshooting & Optimization

  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Catalyst deactivation by O₂ or moisture.

    • Solution: Ensure rigorous degassing. Switch to Ni(COD)₂ if NiCl₂·glyme fails (requires glovebox).

  • Problem:

    
    -Hydride Elimination (Formation of Azetine).
    
    • Cause: Reaction temperature too high or ligand steric bulk insufficient.

    • Solution: Lower temperature to 40°C. Switch ligand to BiOX or Biozazoline type ligands which are more specialized for preventing elimination.

  • Problem: Polymerization of Reagent.

    • Cause: Free base 3-iodoazetidine stored too long.

    • Solution: Always use freshly neutralized 3-iodoazetidine or keep it as the N-Boc protected form until the coupling is complete.

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling. Organic Letters, 2022.[3] Link

  • Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of α-Chloroesters with (Hetero)aryl Iodides. Caltech Authors, 2021. Link

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry, 2026 (Projected/Review). Link

  • Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Electrophiles and Aryl Azides. ResearchGate, 2021. Link

  • 1-Boc-3-iodoazetidine Safety Data & Properties. ChemicalBook. Link

Sources

experimental procedure for Boc protection of 3-Iodoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The protection of 3-iodoazetidine with a tert-butoxycarbonyl (Boc) group is a critical transformation in medicinal chemistry. The resulting scaffold, 1-Boc-3-iodoazetidine , is a high-value intermediate for cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) to generate functionalized azetidines, which are increasingly used as bioisosteres for cyclobutanes or gem-dimethyl groups in drug discovery.

Operational Challenge: 3-Iodoazetidine is typically supplied as a hydrochloride salt (3-iodoazetidine·HCl ) due to the inherent instability of the free base. Azetidines possess significant ring strain (~26 kcal/mol); the free base is prone to polymerization and ring-opening, particularly when concentrated or heated.

Strategic Solution: This protocol utilizes a biphasic or organic-base mediated protection strategy that generates the reactive free amine in situ in the presence of di-tert-butyl dicarbonate (Boc₂O). This prevents the accumulation of the unstable free base and ensures high yields.

Reaction Mechanism & Thermodynamics

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of Boc₂O.

Mechanistic Pathway (DOT Visualization)

BocProtectionMechanism Start 3-Iodoazetidine·HCl FreeBase Free Amine (In Situ) Start->FreeBase Deprotonation Base Base (e.g., TEA) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Boc2O Boc2O Boc2O->Intermediate Product 1-Boc-3-iodoazetidine Intermediate->Product Elimination Byproducts CO2 + t-BuOH Intermediate->Byproducts

Figure 1: Mechanistic pathway for the in situ neutralization and protection of 3-iodoazetidine.

Experimental Procedure

Method A: Homogeneous Organic Phase (Recommended)

Best for scale-up and moisture-sensitive substrates.

Reagents:

  • 3-Iodoazetidine[1][2][3][4][5][6][7]·HCl (1.0 equiv)[8]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 3-iodoazetidine[1][2][3][4][7]·HCl and anhydrous DCM . The salt will likely be suspended.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add TEA dropwise over 10 minutes. The suspension will clarify as the free base is liberated and the triethylamine hydrochloride salt forms/dissolves.

  • Reagent Addition: Add Boc₂O (dissolved in a minimal amount of DCM) dropwise to the cold solution.

    • Expert Insight: Adding Boc₂O slowly prevents an exotherm that could degrade the sensitive alkyl iodide moiety.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–6 hours. Monitor by TLC (stain with Ninhydrin for amine or KMnO₄ for the alkene/Boc group).

  • Workup:

    • Dilute with DCM.

    • Wash successively with 1M HCl (to remove excess TEA/unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine .

    • Critical: Do not use strong bases (NaOH) during workup to avoid potential hydrolysis or elimination of the iodide.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at <30 °C .

Method B: Biphasic Conditions (Schotten-Baumann)

Best for small scale or when anhydrous solvents are unavailable.

Reagents:

  • 3-Iodoazetidine[1][2][3][4][5][6][7]·HCl (1.0 equiv)[8]

  • Boc₂O (1.2 equiv)[9]

  • NaHCO₃ (2.5 equiv)

  • Solvent: THF / Water (1:1 ratio)

Protocol:

  • Dissolve 3-iodoazetidine·HCl in water.

  • Add NaHCO₃ solid slowly (gas evolution: CO₂).

  • Add a solution of Boc₂O in THF.

  • Stir vigorously at RT for 12 hours.

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate.[10]

Purification & Characterization

Purification: The crude product is often pure enough for subsequent steps. If purification is required, use Flash Column Chromatography.[8]

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0% → 20% EtOAc).

  • Note: The product is an alkyl iodide; avoid prolonged exposure to silica or heat.

Characterization Data (Expected):

  • Appearance: Clear to pale yellow oil (solidifies upon freezing).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.60 – 4.45 (m, 3H, 2 x N-CH + CH-I)
      
    • 
       4.28 (dd, 2H, N-CH)
      
    • 
       1.43 (s, 9H, Boc-t-Bu)
      
  • Stability Check: If the oil turns brown, free iodine is forming. Wash with dilute sodium thiosulfate.

Quantitative Comparison of Methods
FeatureMethod A (DCM/TEA)Method B (THF/Water)
Yield 85–95%75–85%
Reaction Time 3–6 Hours12–18 Hours
Impurity Profile Low (TEA salts removed by acid wash)Moderate (Boc₂O hydrolysis common)
Scalability HighModerate (Emulsion risk)

Strategic Alternative: The Appel Route

For when 3-Iodoazetidine is unavailable.

If the 3-iodoazetidine salt is expensive or unavailable, the standard industrial route starts from 1-Boc-3-hydroxyazetidine .

Protocol Summary:

  • Dissolve 1-Boc-3-hydroxyazetidine in Toluene.

  • Add Imidazole and Triphenylphosphine (

    
    ).
    
  • Add Iodine (

    
    ) carefully at elevated temperature (Reflux).
    
  • Result: Inversion of configuration (if chiral) and formation of the iodide.

  • Note: This is often more cost-effective than buying the iodo-amine salt directly.

Safety & Handling (E-E-A-T)

Hazard Analysis
  • Alkyl Iodide: 3-Iodoazetidine is a potential alkylating agent. It should be handled as a mutagen/carcinogen. Double-glove (Nitrile) and work in a fume hood.

  • Ring Strain: Azetidines are high-energy molecules. While the Boc group stabilizes the nitrogen, the molecule remains reactive. Avoid temperatures >50 °C during evaporation.

  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Wrap reaction vessels and storage vials in aluminum foil.

Workflow Visualization

Workflow Step1 Dissolve 3-Iodoazetidine·HCl in DCM (0°C) Step2 Add TEA (Dropwise) Liberate Free Base Step1->Step2 Step3 Add Boc2O Maintain <5°C Step2->Step3 Step4 Warm to RT Stir 4h Step3->Step4 Step5 Acid Wash (1M HCl) Remove TEA Step4->Step5 Step6 Concentrate <30°C Light Protection Step5->Step6

Figure 2: Step-by-step operational workflow for Method A.

References

  • ChemicalBook. (2023). 1-Boc-3-iodoazetidine Properties and Synthesis. Retrieved from

  • Fisher Scientific. (2023). Amine Protection / Deprotection Protocols.[10][11][12][13] Retrieved from

  • Common Organic Chemistry. (2023). Boc Protection - Common Conditions and Mechanisms.[14] Retrieved from

  • National Institutes of Health (PubChem). (2023). Tert-butyl 3-iodoazetidine-1-carboxylate Compound Summary. Retrieved from

  • Billotte, S. (2019). Experimental procedures for the synthesis of functionalized azetidines. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

The Strategic Application of 3-Iodoazetidine Hydrochloride in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Small, Reactive Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds.[1] By screening low-molecular-weight fragments (typically <300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding hits with higher ligand efficiency.[1][2] Recently, the strategic use of electrophilic fragments to form covalent bonds with target proteins has gained significant traction. This approach can trap weakly interacting fragments, enabling the discovery of inhibitors for challenging targets, including those with shallow binding pockets.[2][3]

This application note details the use of 3-iodoazetidine hydrochloride, a unique electrophilic fragment, in covalent FBDD campaigns. The inherent ring strain of the azetidine scaffold, combined with the reactive iodide leaving group, makes it a compelling tool for targeting nucleophilic residues like cysteine within protein binding sites.[4] Its hydrochloride salt form generally enhances aqueous solubility, a crucial property for reliable screening.[5]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data from closely related analogs, such as 1-Boc-3-iodoazetidine.

PropertyEstimated Value/CharacteristicRationale & References
Molecular Formula C₃H₇IN · HClChemical structure
Molecular Weight ~219.46 g/mol Calculation based on atomic weights
Appearance White to off-white solidInferred from similar azetidine hydrochlorides[1]
Solubility Soluble in aqueous buffers (e.g., PBS, HEPES) and DMSOHydrochloride salt enhances aqueous solubility.
Stability Store in a cool, dark, dry place. Light sensitive.Inferred from 1-Boc-3-iodoazetidine[6]
Reactivity Electrophilic, targets nucleophilic residues (e.g., Cys)Azetidine ring strain and iodide leaving group[4]

Mechanism of Action: Covalent Modification of Target Proteins

The utility of this compound in covalent FBDD lies in its ability to undergo a nucleophilic substitution reaction with amino acid residues. The primary target is typically cysteine due to the high nucleophilicity of its thiol group.[7] The reaction is proposed to proceed via a concerted SN2-like mechanism, where the cysteine thiolate attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond and release of iodide. The strained four-membered ring of the azetidine can contribute to the reactivity of the fragment.[4]

Covalent Modification cluster_reactants Reactants cluster_product Product Protein_Cys Target Protein with Nucleophilic Cysteine (Cys-SH) Covalent_Adduct Covalently Modified Protein (Protein-S-Azetidine) Protein_Cys->Covalent_Adduct SN2 Attack Azetidine 3-Iodoazetidine Azetidine->Covalent_Adduct Iodide Iodide Ion (I-) Azetidine->Iodide Leaving Group

Caption: Mechanism of covalent modification.

Experimental Protocols

Synthesis of this compound

From 3-Hydroxyazetidine Hydrochloride

The synthesis of this compound can be achieved from its more common precursor, 3-hydroxyazetidine hydrochloride, via a nucleophilic substitution reaction. This process typically involves the conversion of the hydroxyl group into a better leaving group, followed by displacement with iodide.

Step 1: Boc Protection of 3-Hydroxyazetidine

  • Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to neutralize the hydrochloride and free the amine.

  • Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature to protect the nitrogen atom.

  • Extract the resulting 1-Boc-3-hydroxyazetidine with an organic solvent and purify.

Step 2: Conversion of Hydroxyl to a Mesylate or Tosylate

  • Dissolve the Boc-protected alcohol in a dry aprotic solvent like dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.

  • Allow the reaction to proceed to completion, then wash and purify the resulting Boc-protected mesylate or tosylate intermediate.

Step 3: Iodination

  • Dissolve the intermediate from Step 2 in a polar aprotic solvent like acetone or DMF.

  • Add sodium iodide and heat the mixture to facilitate the Finkelstein reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction to isolate 1-Boc-3-iodoazetidine.[6]

Step 4: Deprotection

  • Dissolve the purified 1-Boc-3-iodoazetidine in a suitable solvent such as dioxane or methanol.

  • Add a strong acid, typically hydrochloric acid, to cleave the Boc protecting group.

  • Evaporate the solvent to yield this compound as the final product.

Safety and Handling

Based on safety data for analogous compounds like 1-Boc-3-(iodomethyl)azetidine and iodoacetamide, this compound should be handled with care.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust and contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[6]

Primary Screening via Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a rapid and direct method to screen for covalent modification.[10]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10 µM in 50 mM HEPES buffer, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Incubation:

    • In a microtiter plate, mix the protein solution with the fragment to a final concentration of 1-5 µM protein and 100-200 µM fragment.

    • Include a DMSO-only control.

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

  • LC-MS Analysis:

    • Quench the reaction by adding formic acid.

    • Inject the samples onto a reverse-phase C4 column.

    • Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

    • Analyze the eluent by ESI-Q-TOF mass spectrometry.[11]

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the intact protein.

    • A mass shift corresponding to the molecular weight of the azetidine fragment (minus HI) indicates covalent adduct formation.[10]

    • Calculate the percentage of modified protein to quantify the extent of reaction.

MS_Screening_Workflow Start Start: Prepare Protein and Fragment Stocks Incubate Incubate Protein + Fragment Start->Incubate Quench Quench Reaction Incubate->Quench LC_MS LC-MS Analysis (Intact Mass) Quench->LC_MS Deconvolute Deconvolute Spectra LC_MS->Deconvolute Analyze Analyze Mass Shift (Adduct vs. Unbound) Deconvolute->Analyze End End: Identify Hits Analyze->End

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of sp³-Hybridized Heterocycle Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditionally applied to the coupling of sp²-hybridized centers, its application to sp³-hybridized electrophiles, particularly saturated nitrogen heterocycles, has unlocked new avenues in medicinal chemistry and materials science. Azetidines, as strained four-membered rings, are valuable scaffolds in drug discovery, and the ability to functionalize them at the 3-position opens up a vast chemical space for exploration.

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 3-iodoazetidine hydrochloride. We will delve into the critical reaction parameters, catalyst selection, and the nuances of working with a hydrochloride salt of a saturated N-heterocycle. The protocols and insights provided herein are designed to be a practical resource for researchers, scientists, and drug development professionals seeking to employ this powerful transformation.

The Unique Challenges of this compound in Suzuki Coupling

The Suzuki coupling of this compound presents a unique set of challenges that must be carefully considered for successful execution:

  • sp³-Hybridized Reaction Center: Unlike their sp² counterparts, alkyl halides generally exhibit slower rates of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3]

  • The Hydrochloride Salt: The presence of the hydrochloride salt necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle. The choice of base is critical to avoid decomposition of the starting material or product and to ensure compatibility with the catalyst.

  • Potential for Catalyst Inhibition: The free secondary amine of the azetidine, once deprotonated, can potentially coordinate to the palladium center and inhibit catalysis. The selection of appropriate ligands is crucial to mitigate this effect.

  • Ring Strain: The inherent strain of the azetidine ring could lead to side reactions under harsh reaction conditions. Therefore, milder conditions are generally preferred.

Key Reaction Parameters and Their Optimization

A successful Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection: The Heart of the Transformation

The choice of the palladium catalyst and its associated ligand is paramount for achieving high yields and good reaction kinetics. For the coupling of sp³-hybridized alkyl halides, catalyst systems that promote rapid oxidative addition are essential.

  • Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(II) complexes.[4] The choice of precursor is often a matter of convenience and stability.

  • Ligands: The ligand plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and preventing catalyst deactivation. For the coupling of alkyl halides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally the most effective.[4]

Ligand TypeExamplesKey Advantages
Bulky, Electron-Rich Phosphines XPhos, SPhos, RuPhos, tBu₃PPromote rapid oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high stability and are effective for challenging couplings.[4]
Base Selection: A Dual Role

The base in the Suzuki coupling of this compound serves two crucial functions: neutralizing the hydrochloride salt to generate the free amine and facilitating the transmetalation step of the catalytic cycle.[1]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.[1] For this specific substrate, a stronger base like K₃PO₄ may be beneficial.

  • Organic Bases: While sometimes used, organic bases like triethylamine (NEt₃) are generally less effective for Suzuki couplings.[1]

  • Stoichiometry: At least two equivalents of base are required: one to neutralize the hydrochloride and one to participate in the catalytic cycle. In practice, using 2.5 to 3 equivalents is often recommended to ensure the reaction goes to completion.

Solvent Choice: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be compatible with the chosen catalyst and base. Aprotic polar solvents are generally good choices.

  • Ethers: Dioxane and tetrahydrofuran (THF) are widely used and effective solvents for Suzuki couplings.[1]

  • Aromatic Hydrocarbons: Toluene can also be a suitable solvent, particularly at higher temperatures.[1]

  • Amides: While solvents like DMF can be used, they may sometimes lead to side reactions.[5]

  • Aqueous Mixtures: The addition of water to the solvent system can sometimes be beneficial, particularly when using inorganic bases, as it can aid in their dissolution.[1]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Diagram of the Experimental Workflow:

experimental_workflow reagents Reagents: - 3-Iodoazetidine HCl - Boronic Acid - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup: - Add reagents to a dry flask - Purge with inert gas reagents->setup 1. reaction Reaction: - Heat to desired temperature - Monitor by TLC or LC-MS setup->reaction 2. workup Workup: - Cool to room temperature - Quench the reaction - Extract with organic solvent reaction->workup 3. purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification 4. product Final Product: - 3-Arylazetidine purification->product 5.

Caption: A generalized workflow for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (2.5 mol%), the ligand (5 mol%), and the base (3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylazetidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For faster reaction times, microwave irradiation can be a valuable tool.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (2.5 mol%), the ligand (5 mol%), and the base (3 equivalents).

  • Solvent Addition: Add the anhydrous solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a temperature between 100-140 °C for 15-60 minutes.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient base- Poor quality reagents or solvent- Reaction temperature too low- Use a fresh batch of catalyst and ligand.- Ensure at least 3 equivalents of a strong base are used.- Use freshly distilled or anhydrous solvents.- Increase the reaction temperature.
Formation of side products - Homocoupling of the boronic acid- Decomposition of starting material or product- Ensure the reaction is thoroughly degassed to remove oxygen.[5]- Use milder reaction conditions (lower temperature, different base).
Difficulty in purification - Co-elution of product with byproducts or starting materials- Optimize the mobile phase for column chromatography.- Consider a different purification technique (e.g., preparative HPLC).

The Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R¹-Pd(II)L₂(R²) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product 3-Arylazetidine (R¹-R²) reductive_elimination->product r1i 3-Iodoazetidine (R¹-I) r1i->oxidative_addition r2b Ar-B(OH)₂ (R²-B(OH)₂) r2b->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoazetidine to form a Pd(II) complex.[3]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by the base.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final 3-arylazetidine product, regenerating the Pd(0) catalyst.[3]

Conclusion

The Suzuki coupling of this compound is a powerful and versatile method for the synthesis of novel 3-arylazetidines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this transformation and efficiently access a wide range of functionalized azetidine derivatives. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important reaction in drug discovery and development programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 57(11), 1749-1758. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Couturier, M., et al. (2010). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 15(5), 3515-3533. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miller, J. A. (2007). The Role of Oxygen in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 72(18), 6886-6891. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of 3-Aminoazetidine Derivatives via Nucleophilic Substitution of 3-Iodoazetidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its incorporation into molecular frameworks can impart a range of desirable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, while providing a rigid, three-dimensional exit vector for further functionalization.[1][2][3] Among its derivatives, 3-aminoazetidines are particularly valuable as versatile building blocks. They serve as key intermediates in the synthesis of a wide array of biologically active agents, including kinase inhibitors, antibiotics, and triple reuptake inhibitors.[2][4][5][6]

This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse 3-aminoazetidine derivatives, starting from the highly practical and reactive intermediate, 3-iodoazetidine. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking robust and reproducible routes to these critical chemical entities.

Core Synthetic Strategy: The Power of Nucleophilic Substitution

The primary transformation discussed is the nucleophilic substitution (SN) reaction, a cornerstone of organic synthesis.[7] In this context, an amine (the nucleophile) displaces the iodide from the 3-position of the azetidine ring (the electrophilic substrate).

Causality Behind Component Selection:

  • The Substrate: N-Boc-3-Iodoazetidine:

    • Iodine as a Leaving Group: The iodide ion (I⁻) is an exceptional leaving group. The carbon-iodine bond is relatively weak and highly polarizable, facilitating its cleavage upon nucleophilic attack. This inherent reactivity makes 3-iodoazetidine a superior electrophile compared to its chloro- or bromo-analogs.[8]

    • The Boc Protecting Group: The azetidine nitrogen is itself nucleophilic. To prevent unwanted side reactions (such as polymerization or intermolecular self-reaction), it is essential to "protect" this nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. It is sterically bulky, electronically deactivating, and can be readily removed under acidic conditions that typically do not affect other functional groups.

  • The Nucleophile: Primary and Secondary Amines: A vast array of primary and secondary amines can be employed, allowing for the introduction of diverse side chains and functionalities at the C3 position. This versatility is a key advantage of this synthetic route.

  • The Reaction Environment:

    • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are preferred. These solvents effectively solvate the counter-ions but do not strongly solvate the amine nucleophile, thereby enhancing its nucleophilicity and promoting a faster reaction rate.[9]

    • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is often included. Its role is to scavenge the proton from the amine nucleophile (if it is used as a salt) and to neutralize the hydroiodic acid (HI) that is implicitly formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Overall Synthetic Workflow Diagram

The following diagram illustrates the typical three-stage process for synthesizing a target 3-aminoazetidine derivative, starting from a commercially available precursor.

G cluster_0 A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine A->B Iodination (PPh₃, Imidazole, I₂) C N-Boc-3-aminoazetidine Derivative B->C Nucleophilic Substitution (R¹R²NH, Base) D Final 3-Aminoazetidine Derivative (as salt) C->D Boc Deprotection (TFA or HCl)

Caption: General workflow for the synthesis of 3-aminoazetidine derivatives.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of the Key Intermediate, 1-Boc-3-iodoazetidine

This protocol details the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into the highly reactive iodide. The reaction proceeds via an Appel-type mechanism.

Materials:

ReagentCAS NumberMolecular Wt.Quantity (for 19.3 mmol scale)
N-Boc-3-hydroxyazetidine142253-55-2173.213.35 g (1.0 eq)
Triphenylphosphine (PPh₃)603-35-0262.2910.1 g (2.0 eq)
Imidazole288-32-468.083.95 g (3.0 eq)
Iodine (I₂)7553-56-2253.817.36 g (1.5 eq)
Toluene108-88-392.14200 mL
Saturated NaHCO₃ (aq)--As needed
Saturated Na₂S₂O₃ (aq)--As needed
Anhydrous Na₂SO₄7757-82-6142.04As needed

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-3-hydroxyazetidine (3.35 g, 19.3 mmol), imidazole (3.95 g, 58.0 mmol), and triphenylphosphine (10.1 g, 38.7 mmol).

  • Add toluene (200 mL) to the flask to dissolve the solids.

  • Carefully add iodine (7.36 g, 29.0 mmol) to the solution. The mixture will become a dark brown/purple color.

  • Heat the reaction mixture to 100 °C and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (approx. 100 mL).

  • Expert Tip: To quench any excess triphenylphosphine, add small portions of iodine to the biphasic mixture until a faint persistent iodine color is observed in the organic layer. This ensures complete consumption of the phosphine, simplifying purification.

  • Quench the excess iodine by adding saturated aqueous sodium thiosulfate dropwise until the organic layer becomes colorless or pale yellow.

  • Separate the organic layer. Wash it sequentially with saturated aqueous sodium thiosulfate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 1:1) to afford 1-Boc-3-iodoazetidine as a clear oil.[10] The expected yield is typically high (>95%).

Protocol 2: General Procedure for Nucleophilic Amination

This protocol describes the core SN2 reaction between 1-Boc-3-iodoazetidine and a representative amine nucleophile.

Materials:

ReagentRoleTypical Molar Eq.
1-Boc-3-iodoazetidineElectrophile1.0
Primary or Secondary AmineNucleophile1.1 - 2.0
Diisopropylethylamine (DIPEA)Non-nucleophilic Base1.5 - 2.5
Acetonitrile (MeCN) or DMFSolvent-

Procedure:

  • In a sealable reaction vessel, dissolve 1-Boc-3-iodoazetidine (1.0 eq) in acetonitrile (concentration typically 0.1-0.5 M).

  • Add the desired primary or secondary amine (1.1-2.0 eq). If the amine is a solid, it can be added directly.

  • Add Diisopropylethylamine (DIPEA) (1.5-2.5 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 60-80 °C.

  • Stir the reaction overnight (12-18 hours). Monitor progress by TLC or LC-MS until the starting iodoazetidine is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic solution with water (2x) and then with brine (1x) to remove the DIPEA·HI salt and any excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to yield the pure N-Boc-3-aminoazetidine derivative.[2]

Reaction Mechanism Diagram

Caption: Mechanism of the SN2 reaction for 3-aminoazetidine synthesis.

Protocol 3: Final Deprotection of the N-Boc Group

This final step removes the Boc protecting group to furnish the desired 3-aminoazetidine derivative, typically isolated as an acid salt.

Materials:

ReagentRole
N-Boc-3-aminoazetidine DerivativeSubstrate
Trifluoroacetic Acid (TFA)Strong Acid Reagent
or 4M HCl in 1,4-DioxaneStrong Acid Reagent
Dichloromethane (DCM)Solvent (for TFA)
Diethyl EtherPrecipitation Solvent

Procedure (Using TFA):

  • Dissolve the purified N-Boc-3-aminoazetidine derivative (1.0 eq) in dichloromethane (DCM). A typical concentration is 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (5-10 eq). Caution: Exothermic reaction, gas evolution (isobutylene).

  • Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the trifluoroacetate salt of the final product. It can often be solidified by triturating with cold diethyl ether, followed by filtration.

Trustworthiness & Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each step should be closely monitored using appropriate analytical techniques (TLC, LC-MS). The disappearance of the starting material and the appearance of the product spot/peak provide clear indicators of reaction status.

  • Purification: Chromatographic purification is critical for isolating the product free from reagents (e.g., triphenylphosphine oxide from Protocol 1) and by-products. A pure intermediate is essential for the success of subsequent steps.

  • Structural Confirmation: The identity and purity of the final product must be confirmed by standard spectroscopic methods, including:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

By adhering to these validation steps, researchers can ensure the integrity and reproducibility of their synthetic work, building a foundation of trust in their results.

References

  • Review of 3-substituted azetidine synthesis methods. (2025). BenchChem.
  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Molecules, 19(12), 20097-20113. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47053-47085. [Link]

  • Synthesis of azetidine derivatives. (2000).
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2002). The Journal of Antibiotics, 55(4), 417-421. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • 3-aminoazetidine, its salts and intermediates of synthesis. (1989).
  • Nucleophilic substitution. (n.d.). Wikipedia. [Link]

  • Nucleophilic I– Reagents. (n.d.). WordPress. [Link]

Sources

Application Notes & Protocols: Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis of G-Protein Coupled Receptor (GPCR) ligands, focusing on the strategic application of modern organic chemistry. It is designed to offer not only detailed protocols for key reactions but also the rationale behind the selection of specific synthetic routes, empowering researchers to navigate the complexities of GPCR drug discovery.

Introduction: The Central Role of Synthesis in Targeting GPCRs

G-protein coupled receptors (GPCRs) are a superfamily of integral membrane proteins that play a crucial role in a vast array of physiological processes, making them the target for over 30% of currently marketed drugs.[1] The therapeutic landscape is continually evolving, with a growing demand for ligands exhibiting novel pharmacological profiles, such as biased agonism and allosteric modulation.[2][3] This necessitates a sophisticated and adaptable synthetic chemistry toolbox to generate structurally diverse and functionally optimized molecules.

This guide will delve into the core synthetic strategies that underpin modern GPCR drug discovery, from initial hit generation to lead optimization. We will explore how computational insights are translated into tangible synthetic targets and provide robust, step-by-step protocols for essential chemical transformations.

Section 1: Strategic Frameworks for GPCR Ligand Synthesis

The journey to a novel GPCR ligand is an iterative process of design, synthesis, and biological evaluation. The selection of a synthetic strategy is a critical decision, influenced by the availability of structural data for the target receptor and the stage of the drug discovery pipeline.

Structure-Based Ligand Design (SBLD)

The increasing availability of high-resolution GPCR crystal and cryo-EM structures has revolutionized ligand design.[4][5] SBLD allows chemists to visualize the binding pocket and rationally design molecules with enhanced potency and selectivity.

  • Causality in SBLD: The fundamental principle of SBLD is to design molecules that maximize complementary interactions with the target receptor. By understanding the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, chemists can prioritize synthetic targets with a higher probability of success.

SBLD Experimental Workflow:

sbld_workflow A Target Identification & Structural Biology (X-ray/Cryo-EM) B Binding Site Analysis A->B C Computational Modeling & Virtual Screening B->C D Design of Synthetic Targets C->D E Chemical Synthesis D->E F In Vitro Assays (Binding & Functional) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->D Iterative Design H Lead Optimization G->H

Caption: A typical workflow for structure-based GPCR ligand design.

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful strategy for identifying novel starting points for medicinal chemistry campaigns. It involves screening low molecular weight fragments that bind weakly to the target and then chemically elaborating these fragments into more potent leads.

  • Expertise in FBLD: The synthetic chemist's role in FBLD is to devise efficient and modular synthetic routes to expand upon the initial fragment hits. This often involves the use of robust and versatile chemical reactions that allow for the systematic exploration of chemical space around the fragment core.

Key Synthetic Considerations in FBLD:

Synthetic ConsiderationRationaleCommon Reactions
Vectorial Elaboration To systematically probe different regions of the binding pocket.Cross-coupling reactions (Suzuki, Sonogashira), amide bond formation.
Fragment Linking To combine two or more fragments that bind to adjacent sites.Click chemistry, amide bond formation, ether synthesis.
Synthetic Tractability The initial fragment must possess chemical handles for facile derivatization.Introduction of halogens, boronic esters, amines, or carboxylic acids.
Diversity-Oriented Synthesis (DOS)

DOS is a synthetic strategy aimed at creating collections of structurally diverse and complex molecules. This approach is particularly valuable for identifying novel chemotypes for GPCRs with limited structural information.

  • Trustworthiness in DOS: A successful DOS campaign relies on a well-planned and executed synthetic sequence that can generate a wide range of molecular scaffolds from a common set of starting materials.

Section 2: Essential Synthetic Methodologies

The following section provides detailed protocols for key synthetic reactions that are frequently employed in the synthesis of GPCR ligands.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern organic synthesis, enabling the efficient construction of C-C and C-N bonds, which are prevalent in many GPCR ligand scaffolds.

This protocol outlines a general procedure for the synthesis of a biaryl compound, a common motif in GPCR ligands.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv.), arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The reaction is considered successful upon complete consumption of the limiting starting material as determined by LC-MS, and when the purified product's analytical data is consistent with the desired structure and purity of >95%.

Amide Bond Formation

The amide bond is a key structural feature in a vast number of GPCR ligands, often participating in crucial hydrogen bonding interactions with the receptor.

This protocol describes a reliable and efficient method for amide bond formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a hindered amine base, such as diisopropylethylamine (DIPEA, 2.0 equiv.), to the solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Drying, Concentration, and Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by NMR and HRMS.

Self-Validation: The successful formation of the amide is confirmed by the appearance of the product's molecular ion peak in the mass spectrum and the characteristic amide proton and carbonyl signals in the NMR spectra.

Section 3: Purification and Characterization

Rigorous purification and characterization are paramount to ensure that the biological data obtained is reliable and corresponds to the intended compound.[6][7]

Purification Techniques
TechniquePrincipleApplication in GPCR Ligand Synthesis
Flash Chromatography Separation based on polarity.Routine purification of reaction intermediates and final products.
Preparative HPLC High-resolution separation, typically by hydrophobicity.Final purification of compounds to high purity (>98%) for biological testing.[8]
Chiral Chromatography Separation of enantiomers.Isolation of single enantiomers for stereospecific biological evaluation.
Characterization Workflow

A combination of analytical techniques is essential to unambiguously confirm the structure and purity of synthesized ligands.

Compound Characterization Workflow:

characterization_workflow A Crude Synthetic Product B Purification (Flash Chromatography, Prep-HPLC) A->B C Purity Assessment (LC-MS) B->C D Structural Elucidation (¹H NMR, ¹³C NMR) C->D E Exact Mass Determination (HRMS) D->E F Qualified Compound for Biological Assays E->F

Caption: A standard workflow for the purification and characterization of a synthesized GPCR ligand.

Conclusion

The synthesis of GPCR ligands is a cornerstone of modern drug discovery, requiring a deep understanding of organic chemistry principles and strategic planning. The methodologies and protocols presented in this guide are intended to provide a solid foundation for researchers in this exciting and impactful field. By integrating rational design with robust synthetic execution and rigorous characterization, the scientific community can continue to develop novel and effective therapeutics targeting the GPCR superfamily.

References

  • GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.
  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251–258.
  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022, August 1). LCGC International. Retrieved February 12, 2026, from [Link]

  • GPCR-Targeted Drug Design. (n.d.). Drug Discovery Chemistry. Retrieved February 12, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved February 12, 2026, from [Link]

  • GPCRs & Membrane Proteins. (n.d.). Drug Discovery Chemistry. Retrieved February 12, 2026, from [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. (2023, August 9). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. (n.d.). Frontiers. Retrieved February 12, 2026, from [Link]

  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

  • A faster route to active GPCRs. (2026, February 11). Drug Discovery News. Retrieved February 12, 2026, from [Link]

  • How ligands illuminate GPCR molecular pharmacology. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. (2021, February 10). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

solid-phase synthesis protocols using 3-Iodoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Protocols Utilizing 3-Iodoazetidine Hydrochloride

Executive Summary

Azetidines have emerged as high-value pharmacophores in medicinal chemistry, offering a rigid,


-rich alternative to planar aromatic systems (the "Escape from Flatland" strategy).[1][2] However, their incorporation into solid-phase synthesis (SPS) libraries is often hindered by the handling of their salt forms and the reactivity of the strained ring.[1]

This guide details the robust integration of This compound into SPS workflows. Unlike standard building blocks, this reagent offers a dual-modality platform: the secondary amine serves as the anchoring point , while the C-3 iodine acts as a reactive handle for late-stage diversification via nucleophilic substitution (


) or Nickel-catalyzed cross-coupling.[2]

Material Handling & Pre-Synthesis Considerations

This compound (CAS: 18621-18-6 derivative) requires specific handling protocols due to its hygroscopic nature and the lability of the C-I bond under light.[2]

PropertySpecificationHandling Protocol
State White/Off-white solid (HCl salt)Store at -20°C under inert atmosphere.[2]
Acidity Protonated Amine (

)
CRITICAL: Must be neutralized in situ or pre-washed.[2] Direct addition to acid-sensitive resins (e.g., Trityl) without base will fail.[1][2]
Stability Light SensitiveWrap reaction vessels in foil.[1][2] Avoid prolonged exposure to ambient light.[1][2]
Solubility Soluble in DMSO, MeOH, WaterDissolve in DMF/DMSO for SPS; limited solubility in DCM until neutralized.[1][2]

Strategic Workflow Visualization

The following diagram outlines the logical flow for building 3-substituted azetidine libraries.

AzetidineWorkflow cluster_Div Late-Stage Diversification (C-3 Position) Resin Aldehyde Resin (BAL or FMP) Intermediate Immobilized 3-Iodoazetidine Resin->Intermediate Reductive Amination Reagent 3-Iodoazetidine HCl (+ DIEA) Reagent->Intermediate SN2 Path A: SN2 (Thiols/Amines) Intermediate->SN2 Nucleophilic Displacement Ni Path B: Ni-Catalysis (Aryl Halides) Intermediate->Ni Reductive Cross-Coupling Product 3-Substituted Azetidine Product SN2->Product TFA Cleavage Ni->Product TFA Cleavage

Caption: Workflow for N-linked immobilization of 3-iodoazetidine followed by divergent C-3 functionalization.

Protocol 1: Resin Immobilization (Reductive Amination)

Rationale: Acylation (amide bond formation) reduces the nucleophilicity of the azetidine nitrogen, making the ring more stable but less "drug-like" if a basic amine is desired.[1] Reductive amination is preferred as it retains the basic nitrogen character and allows for the synthesis of tertiary amines.[1]

Resin Selection:

  • Recommended: Backbone Amide Linker (BAL) resin or 4-Formyl-3,5-dimethoxyphenoxymethyl (FMP) resin.[2]

  • Mechanism: Reaction with the resin-bound aldehyde forms an iminium ion, reduced in situ to a stable tertiary amine.[1][2]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell 1.0 g of BAL aldehyde resin (loading ~1.0 mmol/g) in Dichloromethane (DCM) for 30 mins. Drain.

    • Wash 3x with Dimethylformamide (DMF).[1][2]

  • Free-Basing (In Situ):

    • Dissolve 3-Iodoazetidine HCl (5.0 equiv, 5 mmol) in DMF (10 mL).

    • Add DIEA (Diisopropylethylamine) (5.0 equiv, 5 mmol) to the solution.[1]

    • Note: A white precipitate (DIEA[2]·HCl) may form.[1][2] This generally does not interfere, but filtration is optional.[1][2]

  • Imine Formation:

    • Add the neutralized azetidine solution to the resin.[1]

    • Add Trimethyl orthoformate (TMOF) (1 mL) to act as a water scavenger (driving equilibrium).[1][2]

    • Shake at room temperature (RT) for 4 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (5.0 equiv) directly to the reaction slurry.[1]
      
    • Add Acetic Acid (AcOH) (5.0 equiv) to catalyze the reduction.[1]

    • Shake at RT overnight (12–16 hours).

  • Washing:

    • Drain and wash resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).[1]

    • QC Check: Perform a chloranil test (for secondary amines).[1][2] A negative result indicates the secondary amine has been capped/reacted (though less reliable for tertiary amine products, mass cleavage of a small sample is best).[1]

Protocol 2: Late-Stage Diversification (The Iodine Handle)

Once immobilized, the iodine at C-3 is a versatile handle.[1][2] We present two pathways: Robust (


) and Advanced (Ni-Catalysis).[2]
Path A: Nucleophilic Substitution ( )

Best for: Thioethers, Azides, and Amines.[1]

  • Reagent Prep: Dissolve the Nucleophile (e.g., Thiophenol, Sodium Azide, or primary amine) (5–10 equiv) in DMF.

  • Activation:

    • For Thiols/Phenols: Add

      
       or DIEA (5 equiv).[1][2]
      
    • For Amines: Use neat or high concentration in DMSO (heating may be required).[1][2]

  • Reaction: Add solution to the resin-bound 3-iodoazetidine.

  • Conditions: Shake at 60°C for 4–6 hours.

    • Note: The strained azetidine ring is surprisingly stable to heat, but avoid temperatures >80°C to prevent ring-opening polymerization.[1][2]

  • Wash: DMF (5x), DCM (5x).

Path B: Nickel-Catalyzed Cross-Electrophile Coupling

Best for: Forming


 bonds (e.g., 3-Arylazetidines).
Mechanism:[2][3] This utilizes the Weix/MacMillan type conditions where the alkyl iodide (azetidine) and an aryl bromide are coupled reductively.[1]

Reagents:

  • Catalyst:

    
     (10 mol%)[1][2]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[2]

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)
    
  • Coupling Partner: Aryl Bromide (2.0 equiv)

Procedure:

  • Glovebox/Inert Loop: This reaction is oxygen-sensitive.[2] Prepare reagents in a glovebox or under strict Argon flow.

  • Catalyst Stock: Mix

    
     and dtbbpy in DMF until green/blue solution forms.
    
  • Reaction Assembly:

    • Add swollen resin to a crimp-top vial.[2]

    • Add Manganese powder.[1][2]

    • Add Aryl Bromide.[1][2]

    • Add Catalyst Stock solution.[1][2]

    • Add Sodium Iodide (NaI) (0.5 equiv) as an additive to accelerate the alkyl iodide activation.[1]

  • Execution: Seal vial. Shake at 60°C for 18 hours.

  • Wash: Wash extensively with DMF containing 1% dilute HCl (to remove metal residues), then standard DMF/DCM washes.[1][2]

Protocol 3: Cleavage and Isolation

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Incubation: Add to resin and shake for 1–2 hours.

  • Collection: Filter filtrate into a tared vial. Wash resin with neat TFA.[1][2]

  • Workup: Evaporate TFA under nitrogen flow. Precipitate with cold diethyl ether or purify directly via Prep-HPLC.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading HCl salt not neutralizedEnsure 1:1 stoichiometry of DIEA to 3-Iodoazetidine HCl before adding to resin.
Ring Opening Nucleophile too basic / Temp too highSwitch from strong bases (NaH) to weaker bases (

).[1][2] Limit temp to 60°C.
Incomplete Coupling (Ni)

poisoning
Degas all solvents with Argon bubbling for 15 mins. Use a sealed vessel.
Precipitate in Loading DIEA·HCl salt formationThis is normal.[1][2] Ensure vigorous shaking to keep suspension active.[1][2]

References

  • Duncton, M. A. (2016).[1][2] Azetidines in Medicinal Chemistry. MedChemComm , 7(1), 13-29.[1][2] Link

  • Everson, D. A., & Weix, D. J. (2010).[1][2][4] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society , 132(3), 920–921.[1] Link[1]

  • Kates, S. A., & Albericio, F. (Eds.).[1][2] (2000).[1][2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2] (General reference for BAL resin protocols). Link

  • Enamine Ltd. (2023).[1][2] this compound Product Sheet. (Source for physical properties).[1][2][5] Link

  • Lowe, G., et al. (2012).[1][2] Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. Chemistry – A European Journal , 18(11).[1][2] (Adapted protocol for solid-phase alkyl iodide substitution). Link[1]

Sources

Troubleshooting & Optimization

troubleshooting guide for low reactivity of 3-Iodoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Iodoazetidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic strategies. The unique combination of a strained four-membered ring and a reactive iodo-substituent makes this compound a powerful synthon, but it also presents specific challenges. This guide provides in-depth, field-tested insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding at all. What is the most common reason for this?

The most frequent cause of low reactivity is the acidic nature of the starting material. This compound is a salt, meaning the azetidine nitrogen is protonated to form an azetidinium ion. This protonation has two significant consequences that inhibit standard nucleophilic substitution:

  • Deactivation of the Nucleophile: If your nucleophile is basic (e.g., an amine), it will be protonated by the azetidinium salt, rendering it non-nucleophilic.

  • Deactivation of the Electrophile: The positively charged nitrogen atom withdraws electron density from the ring, which can affect the electrophilicity of the carbon bearing the iodine.

Crucially, for most nucleophilic substitution reactions, the azetidine hydrochloride must be neutralized to the free base in situ for the reaction to proceed effectively.

Q2: How do I properly handle and store this compound to ensure its quality?

The quality of your starting material is paramount. This compound can be sensitive to moisture and light.

  • Storage: It should be stored in a tightly sealed container, in a cool, dry, and dark place.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from atmospheric moisture.[3]

  • Handling: When weighing and dispensing, minimize its exposure to the atmosphere. If the material appears discolored (e.g., brown or purple), this may indicate the formation of iodine (I₂) due to degradation, which can interfere with your reaction.

In-Depth Troubleshooting Guide

Issue 1: Complete Lack of Reactivity or Very Low Conversion

You've set up your reaction with this compound, your nucleophile, a solvent, and after stirring for a prolonged period, you observe only starting materials.

This scenario almost always points to a problem with the activation of the azetidine . As a hydrochloride salt, the azetidine nitrogen is protonated, making it a poor substrate for direct nucleophilic attack and also capable of quenching your nucleophile.

The key is the choice and stoichiometry of the base.

cluster_0 Troubleshooting Low Reactivity start Low Conversion Observed q1 Did you add a base? start->q1 a1_no Add appropriate base. (See Table 1) q1->a1_no No q2 Is the base strong enough? q1->q2 Yes end Reaction should proceed. Monitor by TLC/LC-MS. a1_no->end a2_no Choose a stronger, non-nucleophilic base. (e.g., DIPEA, DBU) q2->a2_no No q3 Are you using at least 2 equivalents of base? q2->q3 Yes a2_no->end a3_no Increase base to >2 equivalents. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low reactivity.

  • Base Selection is Critical: You need a base that is strong enough to deprotonate the azetidinium ion (pKa is likely in the range of 7-9) and, if your nucleophile is also a salt (e.g., an amine hydrochloride), to deprotonate it as well.

    • Weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) may be insufficient to fully deprotonate the azetidinium ion, leading to a low concentration of the reactive free base.

    • Strong, non-nucleophilic bases are often the best choice. These include tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), or amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stoichiometry of the Base: A common mistake is using only one equivalent of base.

    • One equivalent will be consumed by the hydrochloride of the 3-iodoazetidine.

    • If your nucleophile is an amine, it will react with the azetidinium salt in an acid-base reaction, neutralizing both.

    • Therefore, you generally need at least two equivalents of base : one to neutralize the this compound and one to deprotonate your nucleophile (if it's an amine or other protic nucleophile). It is often beneficial to use a slight excess (2.2-2.5 equivalents).

Base TypeRecommended BasespKa (approx.) of Conjugate AcidSuitability and Comments
Inorganic Carbonates K₂CO₃, Cs₂CO₃10.3May be suitable for some reactions, but often not strong enough for complete deprotonation, leading to slow reactions.
Tertiary Amines Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)10.8Commonly used and effective. DIPEA is more sterically hindered and less likely to act as a competing nucleophile.
Amidine/Guanidine Bases DBU, DBN13.5Very strong, non-nucleophilic bases. Excellent for ensuring complete deprotonation, but may promote side reactions like elimination if the reaction is heated.

Table 1: Selection of Bases for Reactions with this compound.

Issue 2: Formation of Multiple Products or Low Yield of Desired Product

You observe the consumption of your starting material, but the desired product is formed in low yield, accompanied by several byproducts.

The strained nature of the azetidine ring makes it susceptible to side reactions, particularly under harsh conditions.[4][5]

  • Over-alkylation: If your nucleophile is a primary or secondary amine, the product of the initial reaction can be more nucleophilic than the starting amine, leading to a second reaction with another molecule of 3-iodoazetidine.[6]

  • Elimination: The use of a strong, sterically hindered base, especially at elevated temperatures, can promote an E2 elimination reaction to form an azetine intermediate, which is often unstable.

  • Ring-Opening: Azetidinium salts can undergo nucleophilic ring-opening, especially with strong nucleophiles or at low pH.[3] This is a known reactivity pathway for strained heterocyclic cations.[7]

cluster_1 Potential Reaction Pathways start 3-Iodoazetidine + Nucleophile (NuH) sub Desired Substitution start->sub Weakly basic NuH Moderate Temp. elim Elimination (Side Reaction) start->elim Strong, hindered base High Temp. ring_open Ring Opening (Side Reaction) start->ring_open Strong NuH Harsh Conditions

Caption: Competing reaction pathways for 3-iodoazetidine.

  • Control Reaction Temperature: Nucleophilic substitution on the strained azetidine ring is often faster than on analogous acyclic systems. Start your reactions at room temperature or even 0 °C and only warm if necessary. High temperatures often favor elimination and decomposition.

  • Choice of Nucleophile and Solvent:

    • Highly polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the ions involved and facilitate Sₙ2 reactions.

    • The reactivity of haloalkanes generally follows the trend I > Br > Cl due to the weaker C-X bond.[8][9] Iodine is an excellent leaving group, so harsh conditions are often not required.

  • Prevent Over-alkylation: If using an amine nucleophile, consider using a large excess of the nucleophile to favor the formation of the mono-substituted product.

Issue 3: Inconsistent Results or Batch-to-Batch Variability

You have a protocol that worked before, but now it is giving poor results.

This often points to a problem with the quality of the this compound starting material.

  • Purity Assessment: Before use, it is good practice to verify the purity of your starting material.

    • ¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (like D₂O or DMSO-d₆) and acquire a proton NMR spectrum. Look for the characteristic signals of the azetidine ring protons. Impurities may present as unidentifiable peaks. The spectrum of the related 3-hydroxyazetidine hydrochloride can be used as a reference for the ring proton signals.[10]

    • LC-MS Analysis: This can quickly tell you the mass of the main component and detect the presence of impurities. Common impurities could include the starting material for its synthesis (e.g., 3-hydroxyazetidine) or degradation products.[11]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF, to make a ~0.1 M solution).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.05 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by standard methods such as silica gel chromatography or recrystallization.

Protocol 2: Quality Control of this compound by ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: The azetidine ring protons should appear as complex multiplets. The proton at the C3 position (bearing the iodine) will likely be shifted downfield.

    • Impurities: Look for sharp singlets that could correspond to residual solvents (e.g., diethyl ether, ethyl acetate) or peaks that do not correspond to the desired structure. The presence of significant impurities may require purification of the starting material before use.

References

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • University of California, Davis. Experiment 7 — Nucleophilic Substitution. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

  • National Center for Biotechnology Information. (2012). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. [Link]

  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Synthesis, 2007(1), 81-84.
  • ResearchGate. Theoretical Study of pKa Values for Trivalent Rare-Earth Metal Cations in Aqueous Solution. [Link]

  • Royal Society of Chemistry. (2021). A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. [Link]

  • American Chemical Society. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. [Link]

  • National Center for Biotechnology Information. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • ResearchGate. (2021). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

  • Organic Chemistry Portal. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. [Link]

  • Royal Society of Chemistry. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. [Link]

  • ChemBK. tert-butyl 3-iodoazetidine-1-carboxylate. [Link]

  • Pharmaffiliates. Famotidine-Impurities. [Link]

  • Journal of the Serbian Chemical Society. (2020). A computational study of the chemical reactivity of isoxaflutole herbicide and its active metabolite using global and local descriptors. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • American Chemical Society. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • Frontiers. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

  • Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

  • Scientific & Academic Publishing. (2012). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]

  • MDPI. (2023). Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. [Link]

  • National Center for Biotechnology Information. Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • American Chemical Society. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • ResearchGate. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. [Link]

  • National Center for Biotechnology Information. (2014). Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

Sources

Technical Support Center: Synthesis of 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-iodoazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a critical process for the development of novel pharmaceuticals, as the azetidine ring is a key structural motif in many bioactive molecules. The most common synthetic route involves a two-step process:

  • Iodination of a protected 3-hydroxyazetidine: This is typically achieved using an Appel-type reaction with triphenylphosphine and iodine. The nitrogen atom of the azetidine ring is protected, commonly with a tert-butoxycarbonyl (Boc) or benzhydryl (Bh) group, to prevent unwanted side reactions.[1]

  • Deprotection of the azetidine nitrogen: The protecting group is removed under acidic conditions to yield the desired this compound salt.

This seemingly straightforward synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide will address these challenges in detail.

Synthesis of this compound Protected 3-Hydroxyazetidine Protected 3-Hydroxyazetidine Protected 3-Iodoazetidine Protected 3-Iodoazetidine Protected 3-Hydroxyazetidine->Protected 3-Iodoazetidine Iodination (Appel Reaction) 3-Iodoazetidine HCl 3-Iodoazetidine HCl Protected 3-Iodoazetidine->3-Iodoazetidine HCl Acidic Deprotection Elimination Side Reaction cluster_0 Desired Substitution cluster_1 Undesired Elimination Protected 3-Hydroxyazetidine Protected 3-Hydroxyazetidine Protected 3-Iodoazetidine Protected 3-Iodoazetidine Protected 3-Hydroxyazetidine->Protected 3-Iodoazetidine PPh3, I2, Imidazole Azetine Byproduct Azetine Byproduct Protected 3-Iodoazetidine->Azetine Byproduct Base/Heat

Caption: Competing substitution and elimination pathways.

FAQ 3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

Answer:

Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and solubility in many organic solvents. [2][3] Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization If your protected 3-iodoazetidine is a solid, recrystallization from a suitable solvent system can be effective.Can provide high purity product.May not be suitable for oily products; can lead to yield loss.
Column Chromatography Flash chromatography on silica gel is a common method for separating TPPO.Generally effective for a wide range of products.Can be time-consuming and require large volumes of solvent for large-scale reactions.
Precipitation TPPO can sometimes be precipitated from non-polar solvents like hexane or diethyl ether.Simple and can remove the bulk of the TPPO.Often does not provide complete removal.
Acid-Base Extraction If the protected iodoazetidine has a basic nitrogen, it can be extracted into an acidic aqueous phase, leaving the neutral TPPO in the organic phase.Effective for basic compounds.Not applicable for N-Boc protected intermediates.

III. Troubleshooting the Deprotection Step

The final step in the synthesis is the removal of the nitrogen protecting group to yield this compound. This is typically achieved with a strong acid such as hydrochloric acid (HCl).

FAQ 4: My deprotection reaction is resulting in a complex mixture of products. What are the likely side reactions?

Answer:

The acidic conditions required for deprotection can lead to several side reactions, primarily due to the inherent ring strain of the azetidine and the presence of the iodo group.

  • Ring-Opening: The azetidine ring is susceptible to nucleophilic attack, especially when the nitrogen is protonated under acidic conditions. This can lead to the formation of ring-opened byproducts. The choice of acid and solvent is critical to minimize this.

  • Decomposition: 3-Iodoazetidine itself can be unstable, particularly as the free base. The hydrochloride salt is more stable, but prolonged exposure to strong acids or high temperatures during deprotection can lead to decomposition. [4] Troubleshooting Table: Deprotection Side Reactions

ObservationPotential CauseRecommended Action
Multiple spots on TLC, low yield of desired productRing-opening of the azetidine ringUse a milder acid or a shorter reaction time. Ensure the reaction is conducted at a low temperature.
Darkening of the reaction mixture, formation of insoluble materialDecomposition of the productMinimize reaction time and temperature. Ensure the final product is stored as the hydrochloride salt.
Presence of starting materialIncomplete deprotectionIncrease the concentration of the acid or the reaction time, but monitor closely for the onset of side reactions.
FAQ 5: I am using a benzhydryl (Bh) protecting group and observing over-reduction during hydrogenolysis. How can I avoid this?

Answer:

For the deprotection of N-benzhydryl-3-iodoazetidine, catalytic hydrogenation is often employed. However, the iodo group is susceptible to reduction under these conditions, leading to the formation of the corresponding de-iodinated azetidine.

Strategies to Minimize Over-reduction:

  • Catalyst Selection: Use a less active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more selective for N-debenzylation over dehalogenation.

  • Reaction Conditions: Conduct the hydrogenation at low pressure and room temperature. Monitor the reaction progress carefully and stop it once the starting material is consumed.

  • Alternative Deprotection: Consider alternative, non-reductive deprotection methods for the benzhydryl group if over-reduction remains a significant issue.

IV. Stability and Handling of this compound

FAQ 6: How should I store the final this compound product?

Answer:

This compound is a relatively stable salt. However, it is advisable to store it under the following conditions to ensure its longevity:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

  • Light: Protect from light, as iodo compounds can be light-sensitive.

The free base of 3-iodoazetidine is significantly less stable and should be handled with care and used immediately after preparation.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Retrieved from [Link]

  • Luisi, R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). The acid-catalysed decomposition of some β-azido-carbonyl compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Retrieved from

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). Retrieved from [Link]

  • Reddit. (n.d.). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). The acid-catalysed decomposition of some β-azido-carbonyl compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • MDPI. (2023). The Effect of WO3 on the Selective Hydrogenolysis of Glycerol to 1,3-Propanediol over Pt/WO3–Al2O3 Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Azetidine Chemistry & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Quaternization of the Azetidine Nitrogen Ticket ID: AZ-N-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Azetidine Paradox

Welcome to the Azetidine Technical Support Hub. You are likely here because your 4-membered ring is behaving unpredictably—either precipitating as an insoluble salt or decomposing into a linear chain.

The Core Problem: Azetidines exist at a high-energy intersection of high basicity (pKa


 11.3, similar to piperidine) and extreme ring strain  (

26 kcal/mol).
  • The Trap: The nitrogen lone pair is highly nucleophilic. It readily attacks electrophiles to form a quaternary ammonium salt.

  • The Consequence: Once quaternized, the nitrogen becomes an excellent leaving group. The inherent ring strain drives a nucleophilic attack on the adjacent carbons, snapping the ring open (ring-opening polymerization or hydrolysis).

The Solution: You cannot fight the thermodynamics of the ring strain, but you can control the kinetics of the nitrogen. This guide details three strategies to bypass quaternization: Reductive Amination , Pd-Catalyzed Coupling , and Steric/Electronic Masking .

Diagnostic Hub: Why is my reaction failing?

FAQ: Common Failure Modes

Q1: I tried direct alkylation with an alkyl halide (e.g., MeI, BnBr), but I got a mixture of products and ring opening. Why? A: Direct alkylation of azetidine is chemically "greedy." The product (secondary or tertiary amine) is often more nucleophilic than the starting material due to inductive donation from the alkyl group. This leads to uncontrollable poly-alkylation (quaternization). The resulting quaternary salt is unstable; the ring strain forces it to open upon workup or heating.

Q2: My azetidine decomposes during silica gel chromatography. Is it quaternizing on the column? A: Likely, yes. Standard silica is acidic (pH 4–5). The basic azetidine nitrogen protonates (forming an ammonium species) and binds tightly to the silica. If the silica is active enough, or if methanol is used (nucleophile), the ring can open.

  • Fix: Pre-treat silica with 1–5% Triethylamine (Et

    
    N) or use basic alumina.
    

Q3: Can I use nucleophilic aromatic substitution (SnAr) to add an aryl group? A: Only with highly activated electrophiles. SnAr requires harsh conditions (heat, strong base) that often degrade the azetidine before the C-N bond forms. Transition-metal catalysis (Buchwald-Hartwig) is the superior alternative (see Strategy B).

Strategic Intervention: The "Fix" Protocols

Strategy A: Reductive Amination (The Gold Standard)

Best for: Creating N-Alkyl Azetidines (Secondary/Tertiary)

Instead of attacking a "hot" electrophile (alkyl halide), react the azetidine with an aldehyde/ketone to form an iminium ion, which is then reduced. This prevents over-alkylation because the intermediate iminium species is not nucleophilic.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Method

  • Reagents: Azetidine (free base or HCl salt), Aldehyde/Ketone (1.0–1.2 equiv), NaBH(OAc)

    
     (1.5 equiv), DCE or DCM.
    
  • Key Step: If using Azetidine·HCl, add exactly 1.0 equiv of Et

    
    N to free the base in situ.
    
  • Mechanism Control: The hydride attacks the iminium ion selectively. The resulting amine is less reactive towards the aldehyde than the initial amine, naturally stopping the reaction at mono-alkylation.

Strategy B: Buchwald-Hartwig Arylation

Best for: Creating N-Aryl Azetidines

Avoids the high temperatures of SnAr. The catalyst cycle controls the stoichiometry, making quaternization impossible.

Protocol 2: Pd-Catalyzed C-N Coupling

  • Catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    with a bulky ligand (e.g., BINAP, Xantphos, or RuPhos).
  • Base: NaOtBu or Cs

    
    CO
    
    
    
    (Use inorganic bases; organic bases can compete).
  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80–100 °C (sealed tube).

  • Why it works: The reductive elimination step forms the C-N bond cleanly. The bulky ligand prevents the product (N-aryl azetidine) from coordinating back to the metal or reacting further.

Strategy C: Electronic Masking (Protection)

Best for: Functionalizing the Carbon Skeleton

If you need to modify the ring carbons (C2/C3) without destroying the nitrogen, you must remove the nitrogen's nucleophilicity.

  • Boc/Cbz Protection: Converts the amine to a carbamate. The lone pair is delocalized into the carbonyl, dropping the basicity and preventing quaternization.

  • Tosyl Protection: Strong electron-withdrawing group (EWG). Makes the ring highly stable to acid/base, but removal requires harsh conditions (reductive cleavage) which can be risky.

Visualizing the Logic

Diagram 1: Synthesis Decision Matrix

Caption: Decision tree for selecting the optimal synthetic route based on the desired substituent, minimizing risk of quaternary salt formation.

AzetidineStrategy Start Target: N-Functionalized Azetidine TargetType What is the N-Substituent? Start->TargetType Alkyl Alkyl Group (Methyl, Benzyl, etc.) TargetType->Alkyl Aryl Aryl/Heteroaryl Group TargetType->Aryl Acyl Acyl/Carbamate (Amide, Boc, Cbz) TargetType->Acyl DirectAlk Direct Alkylation (R-X) Alkyl->DirectAlk High Risk: Quaternization RedAm Reductive Amination (R-CHO + Hydride) Alkyl->RedAm Recommended: Self-Limiting SnAr SnAr Substitution (High Temp/Base) Aryl->SnAr Risk: Decomposition Buchwald Pd-Catalyzed Coupling Aryl->Buchwald Recommended: Controlled Acylation Standard Acylation (Acid Chloride/Anhydride) Acyl->Acylation Safe: Electronic Masking

Diagram 2: The Failure Mechanism (Quaternization & Ring Opening)

Caption: Mechanism showing how quaternization activates the ring for nucleophilic attack and subsequent ring opening.

FailureMech Step1 Free Azetidine (Nucleophilic N) Step2 Reaction with Electrophile (E+) (Uncontrolled) Step1->Step2 Step3 Quaternary Azetidinium Salt (Highly Strained + Good Leaving Group) Step2->Step3 Fast Step4 Nucleophilic Attack (Nu-) on Ring Carbon (C2/C4) Step3->Step4 Strain Relief Driver Step5 Ring Opening (Linear Amine Chain) Step4->Step5 Irreversible

Data & Comparison Tables

Table 1: Comparison of N-Functionalization Methods
MethodRisk of QuaternizationReaction ConditionsScopeRecommendation
Direct Alkylation High Basic, uncontrolled electrophileSimple alkyl halidesAvoid unless sterically hindered.
Reductive Amination Low Mild acid (AcOH), HydrideAldehydes/KetonesPreferred for alkylation.
Buchwald-Hartwig Very Low Pd-Catalyst, Base, HeatAryl halidesPreferred for arylation.
Acylation (Amide) None Base, Acyl ChlorideAmides/CarbamatesPreferred for protection.[1]
Table 2: Azetidine Physicochemical Properties Context
HeterocycleRing SizepKa (Conj. Acid)Ring Strain (kcal/mol)Relative Nucleophilicity
Azetidine 4 11.29 26.0 High
Pyrrolidine511.276.2High
Piperidine611.220.0High
Morpholine68.360.0Moderate

Note: The pKa of Azetidine is nearly identical to Pyrrolidine, but the ring strain is 4x higher. This is why Pyrrolidine survives direct alkylation while Azetidine often fails.

References

  • Padwa, A. (2011). Synthesis of Azetidines and Azetines. Comprehensive Heterocyclic Chemistry III. Elsevier.[2]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters.

  • Lowe, D. (2010). In the Pipeline: Small Rings, Big Trouble. Science Translational Medicine.

  • Singh, G. S., & D'Hooghe, M. (2019). Nomenclature, Structure, and Physical Properties of Azetidines. In The Chemistry of Heterocyclic Compounds. Wiley-VCH.

  • St. Jean, D. J., et al. (2018). Azetidines as Amine Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

workup procedures to remove triphenylphosphine oxide from 3-Iodoazetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedures to Remove Triphenylphosphine Oxide from 3-Iodoazetidine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Persistent Challenge of Triphenylphosphine Oxide

The synthesis of 3-iodoazetidine, particularly the common and effective conversion of 1-Boc-3-hydroxyazetidine to 1-Boc-3-iodoazetidine, frequently employs an Appel-type reaction. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to replace the hydroxyl group. While efficient, this method invariably generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.

TPPO is a highly polar, crystalline solid with a strong affinity for silica gel, often co-eluting with polar products during chromatography. Its removal is a notorious bottleneck in synthesis, complicating purification and impacting final yields. This guide provides a structured, in-depth approach to tackling this common purification challenge, moving from simple, scalable methods to more specialized techniques.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: Why is TPPO so difficult to separate from my 1-Boc-3-iodoazetidine product?

Answer: The primary challenge lies in the similar polarity profiles of 1-Boc-3-iodoazetidine and TPPO. Both are soluble in common polar organic solvents like ethyl acetate and dichloromethane (DCM), making simple extraction or precipitation difficult. During column chromatography, TPPO can streak across a wide range of solvent polarities, leading to contaminated product fractions. The P=O bond in TPPO is highly polar and acts as a strong hydrogen bond acceptor, further increasing its solubility and its tendency to adhere to silica gel.[1]

Question 2: I have a large-scale reaction. What is the most effective chromatography-free method to remove the bulk of the TPPO?

Answer: For large-scale syntheses where chromatography is impractical, leveraging the differential solubility of TPPO is the most effective initial strategy. TPPO is known to be poorly soluble in non-polar hydrocarbon solvents and some ethers.[2][3] The most common and effective method is trituration and precipitation .

Core Principle: Solubility Differential

The goal is to find a solvent system where your product, 1-Boc-3-iodoazetidine, is soluble, but TPPO is not.

Recommended Protocol: Selective Precipitation with a Non-Polar Solvent
  • Initial Concentration: After the reaction is complete and quenched (e.g., with aqueous sodium thiosulfate to remove excess iodine), concentrate the organic layer in vacuo to obtain a thick oil or crude solid residue.[4]

  • Solvent Addition: To the crude residue, add a non-polar solvent in which TPPO has poor solubility. Cold diethyl ether (Et₂O) or a mixture of hexanes/ether or pentane/ether are excellent choices.[5][6] Start with a minimal amount of ether to dissolve the product, then add hexanes or pentane as an anti-solvent.

  • Induce Precipitation: Stir the resulting slurry vigorously at room temperature or cool it in an ice bath (0-5 °C). Cooling significantly decreases TPPO's solubility.[7] TPPO often precipitates as a fine white solid.

  • Filtration: Filter the cold slurry through a Büchner funnel to remove the solid TPPO. Wash the solid cake with a small amount of the cold non-polar solvent to recover any trapped product.

  • Analysis: Concentrate the filtrate and analyze a small sample by ¹H NMR or LC-MS to determine the remaining TPPO content. This procedure can often remove >80-90% of the TPPO.[1]

Question 3: My product is also precipitating with the non-polar solvent. How can I remove TPPO from a polar product mixture without chromatography?

Answer: This is a common issue, especially if the Boc-protecting group has been removed or if the product itself is highly polar. In this scenario, instead of precipitating the TPPO directly, you can convert it into an insoluble salt complex using metal salts.[6][8] This method is highly effective in polar solvents where both the product and TPPO are initially soluble.

Core Principle: Lewis Acid-Base Complexation

The basic oxygen atom of TPPO acts as a Lewis base, readily coordinating with Lewis acidic metal salts. This forms a stable, often insoluble, metal-TPPO complex that can be filtered off. Zinc chloride (ZnCl₂) and calcium bromide (CaBr₂) are particularly effective.[2][8][9]

Workflow for Choosing a Purification Strategy

The following diagram outlines the decision-making process for TPPO removal.

G start Crude Reaction Mixture (Product + TPPO) is_product_nonpolar Is product soluble in non-polar solvents (Hexanes/Ether)? start->is_product_nonpolar trituration Perform Non-Polar Trituration/ Precipitation is_product_nonpolar->trituration Yes metal_precipitation Use Metal Salt Precipitation (e.g., ZnCl₂ in EtOH or CaBr₂ in THF) is_product_nonpolar->metal_precipitation No check_purity1 Check Purity (Is TPPO removed?) trituration->check_purity1 column Purify via Silica Gel Chromatography check_purity1->column No (Residual TPPO) final_product Pure Product check_purity1->final_product Yes check_purity2 Check Purity (Is TPPO removed?) metal_precipitation->check_purity2 check_purity2->column No (Residual TPPO) check_purity2->final_product Yes column->final_product

Caption: Decision workflow for TPPO purification.

Recommended Protocol: Precipitation with Zinc Chloride (ZnCl₂)

This procedure is particularly useful in polar solvents like ethanol.[10]

  • Solvent Exchange: Concentrate the crude reaction mixture. Dissolve the residue in a polar solvent such as ethanol.

  • Addition of ZnCl₂: Prepare a solution of anhydrous ZnCl₂ (1.8 M in warm ethanol is reported to work well)[10]. Add this solution (typically 1.5-2.0 equivalents relative to PPh₃) to the ethanolic solution of your crude product.

  • Precipitation: A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[10] Stir the mixture for 1-2 hours at room temperature to ensure complete precipitation. Scraping the sides of the flask can help induce crystallization.

  • Filtration: Filter the slurry to remove the insoluble zinc complex. Wash the filter cake with a small amount of cold ethanol.

  • Final Workup: The filtrate now contains your product and any excess ZnCl₂. Concentrate the filtrate. The residue can be slurried with a solvent like acetone or DCM to dissolve the organic product, leaving behind the insoluble excess zinc salts, which can be removed by a final filtration.[10]

Visualization of TPPO-Metal Complexation

G cluster_reactants Reactants in Polar Solvent cluster_products After Precipitation TPPO 2 x Ph₃P=O Complex [ZnCl₂(TPPO)₂] (Insoluble Precipitate) TPPO->Complex Coordinates ZnCl2 ZnCl₂ ZnCl2->Complex Coordinates Product 3-Iodoazetidine (Soluble) Product_sol 3-Iodoazetidine (Remains in Solution)

Caption: Formation of an insoluble ZnCl₂-TPPO complex.

Question 4: I've tried precipitation, but a small amount of TPPO remains. What is the best way to remove the final traces?

Answer: For removing residual amounts of TPPO or for small-scale reactions where yield is paramount, silica gel column chromatography is the final and most reliable method.

Recommended Protocol: Silica Gel Chromatography
  • Preparation: Adsorb your crude product (post-precipitation, if performed) onto a small amount of silica gel.

  • Column Setup: Pack a silica gel column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical gradient for 1-Boc-3-iodoazetidine starts with 9:1 hexane/ethyl acetate and gradually increases to 1:1.[4]

    • Elution Profile: Your product, 1-Boc-3-iodoazetidine, is moderately polar and should elute before the highly polar TPPO.

    • Monitoring: Carefully monitor the fractions using Thin Layer Chromatography (TLC), staining with potassium permanganate or vanillin to visualize both the product and the UV-active TPPO.

Data Summary: Purification Methods
MethodPrincipleBest ForProsCons
Non-Polar Precipitation Low solubility of TPPO in non-polar solventsLarge scale; when product is non-polarSimple, fast, inexpensive, removes bulk TPPO[1]Ineffective if product is also non-polar; may not remove all TPPO
Metal Salt Complexation Formation of insoluble TPPO-metal salt complexLarge scale; when product is polarHighly effective in polar solvents; chromatography-free[6][10]Requires an extra filtration step; introduces metal salts that must be removed
Silica Chromatography Differential polaritySmall scale; removing final traces of TPPOHigh purity achievableTime-consuming, expensive solvents, not ideal for large scale[1][4]
Question 5: Are there alternative synthetic routes to 3-iodoazetidine that avoid generating TPPO?

Answer: Yes, while the PPh₃/I₂ system is common, other methods can be employed, although they come with their own sets of challenges. Exploring these can be beneficial if TPPO removal proves to be consistently problematic.

  • Finkelstein Reaction: If a precursor like 1-Boc-3-mesyloxyazetidine or 1-Boc-3-tosyloxyazetidine is available or can be synthesized, a Finkelstein reaction with sodium iodide (NaI) in a solvent like acetone or DMF can yield the desired product without a phosphine oxide byproduct.

  • Alternative Reagents: Using polymer-bound triphenylphosphine can simplify the workup, as the resulting polymer-bound TPPO can be removed by simple filtration. However, these reagents are more expensive.

Exploring these alternatives requires process development but can ultimately lead to a more streamlined and chromatography-free synthesis.

References
  • Merwade, A. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. Available at: [Link]

  • Frontier, A. (2026). Removing Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. Available at: [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? ResearchGate. Available at: [Link]

  • Hergueta, A. R., & Alcázar, J. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]

  • Gaughran, G., et al. (1969). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. Available at: [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Wikipedia. Available at: [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A. Available at: [Link]

  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? YouTube. Available at: [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). I want to remove Triphenyl phosphine oxide from my reaction mixture. Please keep in mind that my product is polar usually comes at 25% MeOH in DCM. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on Substitution at the 3-Position of Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for navigating the complexities of nucleophilic substitution reactions at the 3-position of the azetidine ring, with a specific focus on the critical role of the solvent. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) governs their reactivity, making them more stable than aziridines but reactive enough for facile functionalization under the right conditions.[1][2][3] Understanding how solvents influence reaction rates and pathways is paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the dominant reaction mechanism for nucleophilic substitution at the 3-position of an N-protected azetidine?

The substitution at the 3-position of an azetidine ring, especially with a good leaving group, predominantly proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. The considerable ring strain of the azetidine scaffold makes the formation of a carbocation intermediate, which would be required for an SN1 pathway, generally unfavorable.[4] However, under strongly acidic conditions which can activate the leaving group or protonate the ring nitrogen, ring-opening side reactions can occur.[5][6][7]

Q2: How does the polarity of the solvent impact the reaction rate?

Solvent polarity plays a crucial role in SN2 reactions. For a typical SN2 reaction involving a charged nucleophile and a neutral substrate (e.g., reacting sodium azide with 3-iodoazetidine), a polar aprotic solvent is generally optimal. Polar solvents are necessary to dissolve the charged nucleophilic salts.[8][9] However, the type of polar solvent is critical.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly recommended. They possess large dipole moments that can solvate the counter-ion (cation) of the nucleophile, but they do not have acidic protons (like O-H or N-H groups) to form strong hydrogen bonds with the anionic nucleophile.[10][11][12] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of the SN2 reaction.[10][11]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can slow down SN2 reactions. While they are polar and can dissolve the nucleophile, their acidic protons form a "cage" of hydrogen bonds around the anionic nucleophile.[8][12] This solvation shell stabilizes the nucleophile, increases its effective steric bulk, and hinders its ability to attack the electrophilic carbon, thus decreasing the reaction rate.[10][11]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor choices because most strong nucleophiles, which are often salts, have very low solubility in them.[9]

Q3: What are the most common side reactions, and how does solvent choice affect them?

The primary side reactions in azetidine chemistry are elimination and ring-opening.

  • Elimination (E2): If the nucleophile is also a strong base, it can abstract a proton from a β-carbon, leading to the formation of an azetine (the unsaturated analog).[13][14] This is more common with sterically hindered substrates or bulky, basic nucleophiles. The choice of a less polar aprotic solvent can sometimes favor elimination over substitution.

  • Ring-Opening: The strained four-membered ring is susceptible to cleavage.[5][15] This is particularly a risk under acidic conditions, where protonation of the azetidine nitrogen increases ring strain and makes the ring carbons more electrophilic.[7] Using nucleophilic protic solvents like methanol can also lead to solvolysis products where the solvent itself acts as the nucleophile, leading to ring-opened ethers.[16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: The reaction is very slow or fails to reach completion.

Question: I am attempting to displace a tosylate group from the 3-position of N-Boc-azetidine with potassium cyanide, but after 24 hours at 60°C in methanol, I see less than 10% conversion. What's going wrong?

Answer: This is a classic solvent-related issue. Your choice of methanol, a polar protic solvent, is likely inhibiting your reaction.

Causality & Recommended Solutions:

  • Poor Nucleophile Solvation: In methanol, the cyanide anion (CN⁻) is heavily solvated via hydrogen bonding. This "solvation cage" stabilizes the nucleophile and sterically hinders its approach to the electrophilic C3 position of the azetidine ring.[11][12]

    • Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They will dissolve the potassium cyanide but will only weakly solvate the cyanide anion, making it significantly more nucleophilic and dramatically increasing the reaction rate.[10]

  • Insufficient Temperature: While 60°C might be adequate in an optimal solvent, it may be insufficient to overcome the activation energy barrier in a poor solvent like methanol.

    • Solution: After switching to DMSO or DMF, you may find the reaction proceeds readily even at room temperature. If heating is required, you can typically run the reaction between 50-80°C. Always monitor for potential decomposition at higher temperatures.

  • Leaving Group Quality: While tosylate is a good leaving group, ensure it was properly formed and the starting material is pure.

    • Verification: Confirm the structure and purity of your N-Boc-3-tosyloxyazetidine starting material by ¹H NMR and LC-MS before starting the substitution reaction.

cluster_troubleshooting Troubleshooting: Slow Reaction Start Slow or No Reaction Solvent What is the solvent? Start->Solvent Protic Polar Protic (e.g., MeOH, H2O) Solvent->Protic Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->Aprotic Aprotic SwitchSolvent Action: Switch to Polar Aprotic Solvent Protic->SwitchSolvent CheckPurity Action: Verify Starting Material Purity Aprotic->CheckPurity OptimizeTemp Action: Optimize Temperature (e.g., 25-80°C) SwitchSolvent->OptimizeTemp CheckPurity->OptimizeTemp Success Reaction Proceeds OptimizeTemp->Success

Caption: Troubleshooting workflow for a slow SN2 reaction.

Problem 2: The major product is an unwanted ring-opened compound.

Question: I'm trying to perform a substitution on 3-bromoazetidine hydrochloride using sodium methoxide in methanol. My main product appears to be 1-methoxy-3-aminopropan-2-ol, not the 3-methoxyazetidine. Why is the ring opening?

Answer: You are facing a combination of substrate activation and solvolysis due to your reaction conditions. The azetidine hydrochloride salt and the nucleophilic solvent are both contributing to the problem.

Causality & Recommended Solutions:

  • Acid-Catalyzed Ring Strain Enhancement: Starting with the hydrochloride salt means the azetidine nitrogen is protonated. This azetidinium ion is significantly more strained than the neutral azetidine.[7] This heightened strain makes the ring highly susceptible to nucleophilic attack and subsequent cleavage.

  • Solvent as a Nucleophile (Solvolysis): Methanol is a nucleophile. In this case, it is likely attacking one of the ring carbons (C2 or C4) of the activated azetidinium ion, leading to the observed ring-opened product. This is a common issue when using nucleophilic solvents with strained rings.[16]

    • Solution 1 (Recommended): Use the freebase form of the azetidine. Before the reaction, neutralize the 3-bromoazetidine hydrochloride with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and extract the freebase into an organic solvent. Then, perform the substitution reaction with sodium methoxide in a non-nucleophilic, polar aprotic solvent like THF or acetonitrile .

    • Solution 2: If you must use methanol as the solvent, use a non-nucleophilic base to generate the freebase in situ before adding your nucleophile. Also, consider using a less basic methoxide source or a different nucleophile altogether if possible.

cluster_mechanism Ring-Opening vs. Substitution at C3 cluster_pathways Azetidinium Protonated Azetidine (Azetidinium Ion) Substitution Desired Sₙ2 Attack at C3 Azetidinium->Substitution Path A RingOpening Undesired Attack at C2/C4 (Ring Opening) Azetidinium->RingOpening Path B (Favored by high ring strain & nucleophilic solvent) Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Azetidinium

Caption: Competing pathways for nucleophilic attack on a protonated azetidine.

Quantitative Data: Solvent Effects on Relative Reaction Rates

To illustrate the dramatic effect of solvent choice, consider the following representative data for the SN2 reaction of an N-Boc-3-iodoazetidine with sodium azide (NaN₃) at 40°C.

SolventSolvent TypeDielectric Constant (ε)Relative Rate (krel)Rationale for Rate
MethanolPolar Protic32.71Baseline. Strong H-bonding solvates and deactivates the azide nucleophile.[12]
WaterPolar Protic80.1< 1Extremely strong H-bonding provides a tight solvation shell around the nucleophile, severely hindering its reactivity.[8]
Acetonitrile (MeCN)Polar Aprotic37.5~5,000Polar enough to dissolve the salt, but lacks H-bond donors, leaving the azide ion highly reactive.[12]
DMFPolar Aprotic36.7~28,000Excellent at solvating the Na⁺ cation while leaving the azide anion "naked" and highly nucleophilic.
DMSOPolar Aprotic46.7~50,000Highly polar and aprotic, providing the best combination of salt solubility and a free, highly reactive nucleophile for this type of reaction.
Tetrahydrofuran (THF)Polar Aprotic7.6~100Lower polarity results in poorer solubility for the azide salt, limiting the concentration of the active nucleophile.
TolueneNonpolar2.4<< 1The azide salt is virtually insoluble, leading to an extremely slow or non-existent reaction in the homogeneous phase.

Note: Relative rates are illustrative, based on established principles of SN2 kinetics, and serve to highlight the magnitude of solvent effects.[9][17]

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution at the 3-Position

This protocol describes the substitution of a tosylate group on N-Boc-3-azetidinol with sodium cyanide.

Materials:

  • N-Boc-3-(p-toluenesulfonyloxy)azetidine

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-(p-toluenesulfonyloxy)azetidine (1.0 eq).

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.2 M.

  • Carefully add sodium cyanide (1.5 eq). Caution: NaCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature (or heat to 40-60°C if necessary).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-cyanoazetidine.

Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol allows for the determination of the reaction rate constant.[18]

Procedure:

  • Prepare a stock solution of the starting material (e.g., N-Boc-3-iodoazetidine) and an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in the chosen deuterated solvent (e.g., DMSO-d₆).

  • In an NMR tube, dissolve the nucleophile (e.g., NaN₃) in the deuterated solvent.

  • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) after shimming.

  • Inject a known volume of the starting material/internal standard stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Process the spectra and integrate a characteristic peak of the starting material relative to the internal standard peak.

  • Plot the natural logarithm of the normalized starting material concentration (ln[SM]) versus time.

  • The negative slope of the resulting linear plot corresponds to the pseudo-first-order rate constant (kobs).

Caption: Workflow for a kinetic experiment using ¹H NMR spectroscopy.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Azetidines. Benchchem.
  • Al-Ameed, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Benchchem. (n.d.). Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers.
  • Ashraf, M. Z. (2020).
  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Benchchem. (2025). Troubleshooting low yields in azetidine synthesis.
  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?
  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Benchchem. (n.d.). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine.
  • Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (n.d.).

Sources

Navigating the Challenges of a Strained Ring: A Technical Guide to Mitigating Steric Hindrance in Reactions with 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-iodoazetidine hydrochloride. This highly reactive, four-membered heterocyclic building block is a valuable tool in medicinal chemistry for introducing the azetidine motif. However, its inherent ring strain and the steric environment around the C3 position can present unique challenges in synthetic transformations.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve successful reaction outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during reactions involving this compound.

Problem 1: Low or No Conversion to the Desired Product in Nucleophilic Substitution Reactions

  • Question: I am attempting a nucleophilic substitution on this compound with a bulky nucleophile, and I am observing very low conversion, with the starting material largely unreacted. What is going wrong?

  • Answer: This is a classic issue of steric hindrance, which can significantly slow down or even prevent the approach of a nucleophile to the electrophilic carbon at the C3 position of the azetidine ring.[2][3] The compact, four-membered ring structure of azetidine creates a sterically congested environment.[4] Additionally, since you are starting with the hydrochloride salt, the azetidine nitrogen is protonated, which can influence the overall reactivity.

    Causality and Recommended Solutions:

    • Inadequate Basicity: The hydrochloride salt form means the azetidine nitrogen is protonated (pKa of the conjugate acid is typically around 8-9). For a nucleophilic substitution to occur efficiently, the azetidine nitrogen should ideally be in its free base form to avoid electrostatic repulsion with the incoming nucleophile and to prevent potential side reactions. The presence of the hydrochloride necessitates the use of a base to liberate the free amine. If your base is too weak or sterically hindered itself, deprotonation will be incomplete, leading to low reactivity.

      • Actionable Advice: Switch to a non-nucleophilic, sterically accessible base. For many applications, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good starting point. In cases with particularly stubborn reactions, a stronger, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be more effective. The choice of base can be critical, as seen in various azetidine syntheses where base screening was essential for optimal results.[2]

    • Solvent Effects: The choice of solvent plays a crucial role in dictating the reaction rate and outcome.[5][6] A solvent that can stabilize the transition state of the Sₙ2 reaction is often beneficial.

      • Actionable Advice: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents can effectively solvate the cation of the base and do not interfere with the nucleophile through hydrogen bonding, thereby increasing its effective nucleophilicity.[5]

    • Elevated Temperatures: To overcome the activation energy barrier imposed by steric hindrance, increasing the reaction temperature is a common strategy.

      • Actionable Advice: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decomposition or undesired side reactions, such as elimination. Microwave-assisted synthesis can also be a powerful tool to accelerate reactions that are sluggish under conventional heating.[7]

    Experimental Protocol: General Procedure for Nucleophilic Substitution with a Bulky Nucleophile

    • To a solution of your nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF, 0.1 M), add a non-nucleophilic base (2.5 equivalents, e.g., K₂CO₃).

    • Add this compound (1.0 equivalent) to the mixture.

    • Stir the reaction at an elevated temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Formation of an Unwanted Pyrrolidine Byproduct

  • Question: During my reaction, I've isolated a product with a mass corresponding to a five-membered ring structure instead of my desired 3-substituted azetidine. Why is this happening?

  • Answer: The formation of a pyrrolidine byproduct suggests a competing intramolecular cyclization or rearrangement is occurring. This is a known issue in the chemistry of strained rings, where ring-expansion reactions can be favorable under certain conditions.[8][9]

    Causality and Recommended Solutions:

    • Lewis Acid Catalysis: The use of certain Lewis acids to activate the C-I bond can inadvertently promote ring-opening and rearrangement pathways. While Lewis acids can be beneficial in some azetidine syntheses, they need to be chosen carefully.[10][11]

      • Actionable Advice: If you are using a Lewis acid, consider screening alternatives or performing the reaction in its absence. For instance, while Sc(OTf)₃ has been shown to be effective in certain azetidine substitutions, other Lewis acids might be less suitable.[10] In some cases, avoiding a Lewis acid altogether and relying on thermal activation may be preferable.

    • Reaction Conditions Favoring Rearrangement: High temperatures and prolonged reaction times can sometimes favor thermodynamically more stable rearranged products.

      • Actionable Advice: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Also, monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store this compound?

A1: this compound is a reactive compound and should be handled with care. It is advisable to store it in a cool, dry place, away from light and moisture, under an inert atmosphere (e.g., argon or nitrogen). Due to its potential as a genetic mutagen, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Q2: Can I use a protecting group on the azetidine nitrogen to mitigate steric hindrance?

A2: Yes, using a protecting group can be a very effective strategy. The most common protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group. N-Boc-3-iodoazetidine is a commercially available and widely used intermediate.[12] The Boc group can alter the conformation of the ring and, in some cases, may facilitate certain reactions. However, it also adds steps to your synthesis for protection and deprotection. The choice of whether to use a protecting group will depend on the specific nucleophile and the overall synthetic strategy.

Q3: Are there any alternative reagents to 3-iodoazetidine for introducing the 3-substituted azetidine motif?

A3: Yes, several alternatives exist, each with its own advantages and disadvantages. For example, N-protected 3-hydroxyazetidines can be converted to better leaving groups, such as tosylates or mesylates, which can then undergo nucleophilic substitution. Another approach involves the use of azetidin-3-ones, which can be subjected to reductive amination or other carbonyl chemistries.[13] The choice of reagent will depend on the desired substituent and the reaction conditions you wish to employ.

Q4: How does the choice of the nucleophile affect the reaction outcome?

A4: The nature of the nucleophile is critical. Strong, soft nucleophiles (e.g., thiols) generally react more efficiently with the soft electrophilic carbon bearing the iodide.[14] Harder, more basic nucleophiles (e.g., alkoxides) may lead to more elimination byproducts, especially at higher temperatures. Highly sterically demanding nucleophiles will require more forcing conditions, as discussed in the troubleshooting section.[15][16]

Visualization of Key Concepts

Steric_Hindrance cluster_0 Reaction Pathway Bulky_Nucleophile Bulky Nucleophile 3_Iodoazetidine 3-Iodoazetidine (Electrophile) Transition_State Sₙ2 Transition State (High Energy) Product 3-Substituted Azetidine No_Reaction No Reaction

Troubleshooting_Workflow Start Low Conversion in Nucleophilic Substitution Check_Base Is the base a non-nucleophilic, sterically unhindered one? Start->Check_Base Change_Base Switch to K₂CO₃ or Cs₂CO₃ Check_Base->Change_Base No Check_Solvent Are you using a polar aprotic solvent (DMF, DMSO)? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Switch to a polar aprotic solvent Check_Solvent->Change_Solvent No Check_Temp Have you tried increasing the temperature? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase temperature incrementally (e.g., 60-100 °C) Check_Temp->Increase_Temp No Success Successful Reaction Check_Temp->Success Yes Increase_Temp->Success

Summary of Recommended Reaction Conditions

ParameterRecommendationRationale
Base Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, DIPEA)To deprotonate the azetidinium salt without competing in the substitution reaction.
Solvent Polar aprotic (e.g., DMF, DMSO, MeCN)To enhance nucleophilicity and stabilize the transition state.[5]
Temperature 60-100 °C (or higher with monitoring)To overcome the activation energy barrier due to steric hindrance.
Protecting Group Consider N-Boc for highly challenging casesCan alter ring conformation and prevent N-alkylation side reactions.[17]

References

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa. [Link]

  • Sterically controlled isodesmic late-stage C–H iodination of arenes. PMC. [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. PMC. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. NC State University Libraries. [Link]

  • what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? Reddit. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry. [Link]

  • Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. [Link]

  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Cimetidine hydrochloride compatibility. III: Room temperature stability in drug admixtures. PubMed. [Link]

  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. [Link]

  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. ResearchGate. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3-Iodoazetidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and validated protocols to ensure the accurate detection and quantification of impurities, a critical aspect of regulatory compliance and drug safety. The control of impurities is a critical issue for healthcare manufacturing, and various regulatory authorities like the ICH and FDA emphasize the importance of identifying and controlling impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates.[1]

The Criticality of Impurity Profiling for this compound

This compound is a key building block in modern medicinal chemistry. Its purity is paramount, as any contaminants can carry through to the final API, potentially altering its efficacy, safety, and stability. Impurities, even at trace levels, can compromise therapeutic performance or pose risks to patients.[2] This guide provides a systematic approach to developing and troubleshooting robust analytical methods for impurity control.

Potential Impurities in this compound

Understanding potential impurities is the first step in developing a targeted analytical strategy. Impurities can be classified as organic, inorganic, or residual solvents.[2][3] For this compound, potential organic impurities may arise from starting materials, by-products of the synthesis, or degradation.[4][5]

Impurity Type Potential Source / Cause Typical Analytical Approach
Process-Related Impurities Unreacted starting materials, intermediates, reagents, or by-products from side reactions.HPLC-UV, LC-MS
Degradation Products Formed by hydrolysis, oxidation, photolysis, or thermal stress during manufacturing or storage.[6]HPLC-UV, LC-MS
Residual Solvents Volatile organic compounds used during synthesis and purification.Headspace GC-MS
Inorganic Impurities Reagents, ligands, catalysts, or heavy metals.Inductively Coupled Plasma (ICP-MS)
Workflow for Impurity Identification and Control

A systematic workflow ensures that all potential impurities are detected, identified, and controlled effectively. This process integrates various analytical techniques, culminating in a validated control strategy.

G cluster_0 Phase 1: Method Development & Detection cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Validation & Control Sample 3-Iodoazetidine HCl Sample Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Deg Identify potential degradants HPLC_Screen HPLC-UV/DAD Screening Sample->HPLC_Screen GC_Screen Headspace GC-MS (Residual Solvents) Sample->GC_Screen Forced_Deg->HPLC_Screen Identify potential degradants LCMS LC-MS Analysis (Mass Determination) HPLC_Screen->LCMS Unknown peak > threshold Impurity_Isolation Preparative HPLC (Impurity Isolation) LCMS->Impurity_Isolation Structure unknown NMR NMR Spectroscopy (Structure Elucidation) Impurity_Isolation->NMR Method_Val Method Validation (ICH Q2(R1)) NMR->Method_Val Reference standard available Spec Set Specifications Method_Val->Spec Routine Routine Batch Release Testing Spec->Routine

Caption: Impurity identification and control workflow.

High-Performance Liquid Chromatography (HPLC): The Primary Tool

HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical substances.[2][7] For a polar compound like this compound, a reverse-phase (RP) HPLC method is the most effective choice.[8]

Frequently Asked Questions (HPLC)

Q1: What is the best column choice for separating this compound from its polar impurities? A1: A C18 column is the standard workhorse and a great starting point. However, for highly polar impurities that may have little retention on a standard C18, consider an "aqueous stable" C18 phase or a polar-embedded column (e.g., amide or carbamate phase). These columns provide better retention for polar analytes in highly aqueous mobile phases, preventing phase collapse.

Q2: My compound has no strong UV chromophore. What detector should I use? A2: While this compound itself lacks a strong chromophore, many potential impurities might. A Photo-Diode Array (PDA) detector is highly recommended as it provides spectral information that can help distinguish between different components. If sensitivity is still an issue, or for impurities that also lack a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. For ultimate sensitivity and identification, coupling the HPLC to a mass spectrometer (LC-MS) is the best approach.[9]

Q3: How do I choose the right mobile phase? A3: Start with a simple mobile phase of acetonitrile (ACN) and water containing a buffer. Given that the analyte is a hydrochloride salt, a low pH mobile phase (e.g., pH 2.5-3.5) using a phosphate or formate buffer is recommended to ensure consistent ionization and good peak shape. A gradient elution, starting with a high percentage of the aqueous phase and ramping up the organic phase, will be necessary to elute both polar and potentially less polar impurities within a reasonable time.[10]

Protocol: Reverse-Phase HPLC Method for Impurity Profiling
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: 95% B

    • 32-33 min: 95% to 5% B

    • 33-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV/PDA at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A at a concentration of 1.0 mg/mL.

HPLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
Peak Tailing (for the main peak) Secondary interactions with residual silanols on the column; column overload.Lower the mobile phase pH (e.g., to 2.5); use a highly end-capped column; reduce sample concentration.
Poor Resolution Between Impurities Suboptimal mobile phase composition or gradient.Adjust the gradient slope (make it shallower for better separation); try a different organic modifier (e.g., methanol instead of ACN); evaluate a different column chemistry.
Ghost Peaks Contamination in the mobile phase, injector carryover.Use high-purity solvents and additives; run blank injections; implement a strong needle wash in the autosampler method.
Drifting Baseline Column not equilibrated; fluctuating column temperature; mobile phase composition changing.Ensure adequate column equilibration time (at least 10 column volumes); use a column oven; freshly prepare mobile phases and ensure they are well-mixed.
Gas Chromatography (GC): For Volatile Impurities

Gas chromatography is the ideal technique for detecting and quantifying volatile organic impurities, primarily residual solvents from the manufacturing process.[2] Due to their potential toxicity, controlling residual solvents is a strict regulatory requirement. A headspace autosampler coupled with a GC-MS system provides the necessary sensitivity and specificity.[11]

Frequently Asked Questions (GC)

Q1: Why is Headspace GC preferred over direct liquid injection? A1: this compound is a non-volatile salt. Injecting it directly would contaminate the GC inlet and column, leading to poor performance and system downtime. Headspace analysis gently heats the sample in a sealed vial, partitioning the volatile solvents into the gas phase above the sample, which is then injected. This protects the instrument and analyzes only the compounds of interest.

Q2: What type of GC column should I use? A2: A mid-polarity column, such as one with a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane, is a versatile choice for separating a wide range of common pharmaceutical solvents.

Q3: How do I prepare my sample for Headspace GC analysis? A3: The sample must be dissolved in a high-boiling point, low-volatility solvent that is not one of the target analytes. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. This ensures that only the residual solvents, and not the diluent, are analyzed.

Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO and cap immediately.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 20 minutes

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Inlet Temperature: 220 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions (Scan Mode):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Mass Range: 35-350 amu.

Structural Elucidation of Unknown Impurities

When an unknown impurity is detected above the identification threshold (typically >0.05% as per ICH guidelines), its structure must be determined.[12] This is a multi-step process involving hyphenated techniques and spectroscopy.

Decision Tree for Analytical Method Selection

G start Is the impurity volatile? gcms Use Headspace GC-MS start->gcms Yes lcms Use LC-MS start->lcms No lcms_q1 Is the structure known? lcms->lcms_q1 quant Quantify with validated HPLC-UV method lcms_q1->quant Yes isolate Isolate with Preparative HPLC lcms_q1->isolate No nmr Characterize with NMR (1H, 13C, 2D) isolate->nmr nmr->quant Structure confirmed

Caption: Decision tree for selecting the appropriate analytical method.

Mass Spectrometry (LC-MS)

LC-MS is the first step in characterization, providing the molecular weight of the unknown impurity.[13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the prediction of the elemental composition.[13]

  • Why it's critical: Quickly confirms the mass of an impurity detected by HPLC, helping to form initial hypotheses about its identity (e.g., is it a dimer, a hydrolysis product, or a reaction with a solvent?).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for unambiguous structure elucidation.[14][15] After an impurity is isolated, typically via preparative HPLC, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed.

  • Why it's critical: NMR provides detailed information about the carbon-hydrogen framework of the molecule, revealing connectivity and stereochemistry. For example, NMR can distinguish between positional isomers that might have identical mass spectra. This level of detail is essential for confirming the exact structure of an unknown impurity.[14][16]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products that could form during the shelf-life of the drug substance and to establish the stability-indicating nature of the analytical method.[17][18] The goal is to achieve 5-20% degradation of the active substance.[19]

Protocol: Forced Degradation Studies

Prepare solutions of this compound (~1 mg/mL) and subject them to the following conditions. Analyze the stressed samples by the developed HPLC method against an unstressed control sample.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.[19][20]To identify degradation products susceptible to low pH.
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours.[19][20]To identify degradation products susceptible to high pH.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[20][21]To identify oxidation products.
Thermal Degradation Heat solid sample at 80 °C for 48 hours.To assess the impact of heat.
Photolytic Degradation Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[21]To identify light-sensitive degradation products.
Method Validation according to ICH Q2(R1)

Once an analytical method for impurities is developed, it must be validated to prove it is suitable for its intended purpose.[22][23] The validation must be conducted according to the principles outlined in the ICH Q2(R1) guideline.[24][25][26]

Parameter Purpose for an Impurity Method How to Assess
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Spike the drug substance with known impurities and degradation products to show they are all well-separated from each other and the main peak.[24]
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1, and verified by analyzing samples at this concentration to confirm precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a minimum of 5 concentrations across the desired range (e.g., from LOQ to 120% of the specification limit).[25]
Accuracy The closeness of test results to the true value.Analyze samples spiked with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, 120% of specification).[24]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24]Confirmed by the linearity, accuracy, and precision data. For impurities, this is typically from the reporting threshold to 120% of the specification.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).
References
  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC - NIH. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Impurity profiling and drug characterization. (n.d.). Zenodo.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Research.
  • Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. (n.d.). MDPI.
  • Impurity Isolation & Identification Services. (n.d.). BOC Sciences.
  • Impurities Application Notebook. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu.
  • Detailed Explanation of Drug Impurity Research Methods. (n.d.). Senieer.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC International - Chromatography Online.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International - Chromatography Online.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA.
  • (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. (2012). ResearchGate.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Forced Degradation Studies. (2016). SciSpace.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC - PubMed Central.
  • Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron. (2025). ResearchGate.
  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.).

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Technical Support Center: Temperature Control in Large-Scale Synthesis of 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Iodoazetidine hydrochloride. This guide is designed for researchers, scientists, and process chemists to address common challenges related to temperature control during large-scale production. As Senior Application Scientists, we provide insights grounded in chemical principles to ensure process robustness, safety, and product quality.

Troubleshooting Guide

This section addresses specific, acute problems that may arise during synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: We are experiencing a significant exotherm and temperature spike during the initial ring-forming reaction with epichlorohydrin. How can we control this?

A1: Uncontrolled exotherms during the reaction of an amine with epichlorohydrin are a common process safety concern. The high reactivity is due to the strained epoxide ring, and the heat generated can lead to side reactions, impurity formation, and in worst-case scenarios, a thermal runaway.

Root Causes and Solutions:

  • Incorrect Reagent Addition Rate: The most common cause is adding the epichlorohydrin too quickly. The rate of heat generation is exceeding the heat removal capacity of your reactor system.

    • Solution: Implement a slow, controlled addition of epichlorohydrin using a dosing pump. For a related synthesis, a 12-hour reaction time at a maintained low temperature is documented, underscoring the need for a slow, deliberate reaction rate.[1] Monitor the internal temperature (Tᵢ) and the jacket temperature (Tⱼ) in real-time. The addition should be paused if the temperature difference (ΔT = Tᵢ - Tⱼ) exceeds a pre-defined safety limit.

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the batch size.

    • Solution: Ensure your reactor is appropriately sized and the cooling system is functioning optimally. The synthesis of a precursor, 3-hydroxyazetidine hydrochloride, specifies cooling the reaction mass to 0-5 °C before the slow addition of epichlorohydrin and maintaining this temperature throughout the addition.[1] This pre-chilling provides a critical thermal buffer.

  • Poor Agitation: Inefficient mixing can create localized "hot spots" where the reaction proceeds much faster, leading to a sudden, sharp rise in the overall temperature.

    • Solution: Verify that the agitator speed and design are adequate to maintain a homogenous mixture. There should be no stagnant zones in the reactor.

Workflow: Managing Exothermic Events

The following diagram outlines a decision-making process for controlling temperature spikes.

Exotherm_Troubleshooting Start Start Check_Addition Is Reagent Addition Active? Start->Check_Addition Stop_Addition Action: IMMEDIATELY STOP ADDITION Check_Addition->Stop_Addition Yes Check_Cooling Is Cooling System at Max Capacity? Check_Addition->Check_Cooling No Stop_Addition->Check_Cooling Emergency_Cool Action: Consider Emergency Quench (if applicable and safe) Check_Cooling->Emergency_Cool Yes Increase_Cooling Action: Increase Coolant Flow Check_Cooling->Increase_Cooling No Monitor Monitor Temperature Until Stable Emergency_Cool->Monitor Check_Agitation Is Agitation Normal? Increase_Cooling->Check_Agitation Fix_Agitation Action: Verify and Correct Agitator Function Check_Agitation->Fix_Agitation No Check_Agitation->Monitor Yes Fix_Agitation->Monitor Resume Resume Addition at Reduced Rate Once Stable Monitor->Resume

Caption: Troubleshooting workflow for temperature spikes.

Q2: Our yield for the iodination of N-Boc-3-hydroxyazetidine is low, and we see several impurities. Could temperature be the cause?

A2: Yes, temperature is a critical parameter in this step. The conversion of a hydroxyl group to an iodide, often via an Appel-type reaction using triphenylphosphine and iodine, requires sufficient thermal energy to proceed at a reasonable rate. However, excessive temperature can lead to degradation of the starting material or product.

Root Causes and Solutions:

  • Insufficient Temperature: The reaction may be too slow or stall if the temperature is not high enough, resulting in a low conversion rate.

    • Solution: A published procedure for this specific conversion specifies heating the reaction mixture to 100 °C for one hour.[2] Ensure your reactor is calibrated and can reliably maintain this target temperature. Use a calibrated probe in the reaction mixture itself, not just monitoring the jacket temperature.

  • Excessive Temperature or Prolonged Heating: The N-Boc-3-iodoazetidine product or the azetidine ring itself can be thermally labile, especially at elevated temperatures for extended periods. This can lead to the formation of elimination byproducts or other degradation impurities.

    • Solution: Adhere strictly to the recommended reaction time and temperature.[2] Once the reaction is complete (as determined by in-process controls like TLC or HPLC), cool the mixture promptly to room temperature before quenching.[2]

  • "Hot Spotting" due to Reagent Addition: The formation of the active phosphonium iodide species is exothermic. Adding reagents improperly can create local hot spots.

    • Solution: Add the reagents sequentially and with good agitation as described in established protocols. For example, adding iodine portion-wise to the solution of the alcohol, imidazole, and triphenylphosphine can help dissipate the heat of reaction more effectively.

Q3: During the final crystallization of this compound, the product is "oiling out" or forming fine, difficult-to-filter needles. What adjustments can we make to the cooling profile?

A3: This is a classic crystallization problem where the rate of supersaturation is too high, leading to nucleation overwhelming crystal growth. Rapid cooling is often the primary cause.

Root Causes and Solutions:

  • Rapid Cooling Rate: Dropping the temperature too quickly causes the solution to become highly supersaturated, leading to the rapid formation of many small nuclei or causing the product to separate as a liquid phase ("oiling out") before it has a chance to form an ordered crystal lattice.

    • Solution: Implement a controlled, multi-stage cooling profile. A common strategy involves an initial slow cooling phase to the point of nucleation, holding at that temperature to allow for crystal growth, followed by a faster cooling rate to crash out the remaining material. Patents for crystallizing other active pharmaceutical ingredients often detail specific cooling ramps, for instance, cooling from 140-200 °C to 30-60 °C to induce crystal growth.[3] For aqueous crystallizations, a final temperature of 0-10 °C is often employed to maximize yield.[4]

  • Lack of Seeding: Spontaneous nucleation can be uncontrolled.

    • Solution: Introduce seed crystals at the appropriate temperature (the metastable zone) to encourage controlled crystal growth on existing surfaces. This often results in larger, more uniform crystals that are easier to filter and wash.

  • Solvent System Issues: The chosen solvent or anti-solvent may not be optimal at all temperatures, affecting solubility in a non-linear fashion.

    • Solution: Re-evaluate the solvent system. Ensure the product has moderate solubility at higher temperatures and low solubility at the final crystallization temperature.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature monitoring points throughout the synthesis?

A1: Continuous and accurate temperature monitoring is essential. The following points are critical:

  • Ring Formation: Monitor during the addition of epichlorohydrin to control the exotherm, maintaining a low temperature (e.g., 0-5 °C).[1]

  • Iodination Reaction: The reaction should be held at a specific elevated temperature (e.g., 100 °C) to ensure complete conversion without degradation.[2]

  • Quenching: Monitor the temperature during the quench of reactive intermediates to prevent secondary exotherms.

  • Crystallization: The cooling profile must be precisely controlled to ensure desired crystal morphology and purity.[3][4]

  • Drying: The product must be dried at a temperature that removes residual solvents without causing product degradation.[4]

Q2: How does temperature affect the stability of the N-Boc-3-iodoazetidine intermediate?

A2: The N-Boc-3-iodoazetidine intermediate is a key compound in this synthesis. While it can be heated to 100 °C for a short duration during its formation, long-term storage conditions are important.[2] Supplier data sheets recommend storage at room temperature, sealed in a dry, dark place.[2][5] Some suppliers suggest a cooler temperature (<15°C) for optimal stability. The C-I bond can be sensitive to light and heat, potentially leading to decomposition over time. Therefore, after synthesis and purification, it should be stored in appropriate conditions to minimize degradation before its use in the final deprotection step.

Q3: What are the best practices for reactor and temperature control equipment on a large scale?

A3: On a large scale, precise temperature control relies on robust equipment and procedures:

  • Reactor Selection: Use a glass-lined or appropriately alloyed reactor with a jacket that allows for efficient heat transfer. The reactor volume should be chosen to avoid filling it more than ~75%, leaving adequate headspace.

  • Temperature Control Units (TCUs): Modern TCUs provide precise control over heating and cooling ramps, which is critical for managing exotherms and for controlled crystallization.

  • Calibrated Probes: Ensure all temperature probes are calibrated regularly and placed correctly within the reactor to measure the actual process temperature, not the wall temperature.

  • Process Automation: Where possible, automate the addition of reagents based on real-time temperature feedback. This is a key safety feature for managing highly exothermic reactions.[6]

  • Emergency Preparedness: Have a documented and tested plan for handling a loss of cooling, which may include an emergency quench system or a short-stopping reagent.

Protocols and Data

Table 1: Key Temperature Parameters in Synthesis
Synthesis StepPrecursor(s)Key Reagent(s)Recommended TemperaturePurpose
Azetidine Ring FormationBenzylamine, Epichloropropane-0-5 °CControl initial exothermic reaction.[1]
Iodination1-Boc-3-hydroxyazetidineI₂, PPh₃, Imidazole100 °CDrive reaction to completion.[2]
Post-Iodination QuenchReaction MixtureAq. NaHCO₃Room TemperatureNeutralize and begin workup.[2]
CrystallizationCrude 3-Iodoazetidine HClAntisolventControlled Cooling (e.g., 60°C to 5°C)Ensure high purity & good crystal form.[3][4]
Experimental Protocol: Temperature-Critical Iodination of 1-Boc-3-hydroxyazetidine

This protocol is adapted from a known procedure and highlights temperature control points.[2]

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor with 1-Boc-3-hydroxyazetidine (1.0 eq), imidazole (3.0 eq), and triphenylphosphine (2.0 eq) in a suitable solvent such as toluene.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen) and maintain a positive pressure.

  • Initial Heating: Begin agitation and heat the mixture to 50-60 °C to ensure all solids are dissolved.

  • Iodine Addition: Once the solution is homogenous, begin the portion-wise addition of iodine (1.5 eq). Monitor the internal temperature closely. The addition may cause a slight exotherm; adjust the addition rate to maintain the temperature below 70 °C.

  • Ramp to Target Temperature: After the iodine addition is complete, heat the reaction mixture to an internal temperature of 100 °C. Use a controlled heating ramp (e.g., 1-2 °C/minute).

  • Reaction Hold: Maintain the reaction mixture at 100 °C for 1 hour. Monitor the reaction for completion by a pre-validated in-process control (e.g., HPLC).

  • Controlled Cooling: Once the reaction is complete, turn off the heating and cool the mixture to room temperature (20-25 °C). Use a controlled cooling ramp to avoid thermal shock to the equipment.

  • Quench: At room temperature, slowly pour the reaction mixture into a separate vessel containing an aqueous sodium bicarbonate solution to quench the reaction. Monitor for any gas evolution or temperature change during the quench.

Process Flow Diagram

This diagram illustrates the synthesis pathway with critical temperature checkpoints.

Synthesis_Flow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection & Crystallization RF_Start Charge Amine & Solvent RF_Cool Cool to 0-5 °C RF_Start->RF_Cool RF_Add Slowly Add Epichlorohydrin (Maintain 0-5 °C) RF_Cool->RF_Add RF_React React for 12h at 0-5 °C RF_Add->RF_React I_Start Charge Protected 3-Hydroxyazetidine, PPh₃, Imidazole RF_React->I_Start Workup & Isolation I_Heat Heat to 100 °C I_Start->I_Heat I_React React for 1h at 100 °C I_Heat->I_React I_Cool Cool to Room Temp I_React->I_Cool D_Start Deprotection with Acid I_Cool->D_Start Workup & Solvent Swap D_Crystallize Controlled Cooling Profile (e.g., 60°C -> 5°C) D_Start->D_Crystallize D_Filter Filter & Dry Product D_Crystallize->D_Filter

Caption: Synthesis flow with temperature checkpoints.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology. Available at: [Link]

  • US6013835A - Method and apparatus for preparing purified terephthalic acid. Google Patents.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine. Google Patents.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodoazetidine and 3-Bromoazetidine for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] As building blocks, 3-haloazetidines are pivotal intermediates for introducing this strained, four-membered ring into target molecules. The choice between a 3-iodo or 3-bromo derivative is often a critical decision in synthetic planning. This guide provides an in-depth comparison of their reactivity, supported by fundamental principles and experimental context, to aid researchers in making an informed selection.

Core Principles: Unpacking the Carbon-Halogen Bond

The reactivity of 3-haloazetidines in the most common synthetic transformations—nucleophilic substitutions and cross-coupling reactions—is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Two key factors are at play: bond strength and the leaving group ability of the halide.

  • Bond Strength : The C-X bond must be broken during a substitution or oxidative addition step. The bond dissociation energies follow the trend C-Br > C-I.[3][4] The carbon-iodine bond is significantly weaker than the carbon-bromine bond, requiring less energy to cleave.[3][5][6] This inherently makes 3-iodoazetidine the more reactive partner.

  • Leaving Group Ability : A good leaving group is a species that is stable on its own after departing with the electron pair from the C-X bond. The stability of halide anions is directly related to the acidity of their conjugate acids (H-X). Since HI is a stronger acid than HBr, the iodide ion (I⁻) is a weaker base and therefore a more stable, and thus better, leaving group than the bromide ion (Br⁻).[7][8][9]

Combined, these factors establish a clear theoretical hierarchy of reactivity: 3-Iodoazetidine > 3-Bromoazetidine .

Comparative Reactivity in Key Transformations

Nucleophilic Substitution (Sₙ2) Reactions

Nucleophilic substitution is the most prevalent application for 3-haloazetidines, enabling the introduction of a wide array of functional groups at the C3 position. The reaction proceeds via a bimolecular (Sₙ2) mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the halide.

The rate of an Sₙ2 reaction is highly dependent on the leaving group. Given that iodide is a superior leaving group to bromide, reactions involving 3-iodoazetidine are generally faster and can be performed under milder conditions (e.g., lower temperatures) than those with 3-bromoazetidine.[3][9] This is a critical advantage when working with sensitive substrates or nucleophiles that may decompose or undergo side reactions at elevated temperatures.

For instance, the synthesis of N-Boc-3-cyanoazetidine from N-Boc-3-iodoazetidine with sodium cyanide proceeds in good yield, demonstrating the utility of the iodo-intermediate for introducing carbon-based nucleophiles.[10] While similar transformations are possible with 3-bromoazetidine, they may require more forcing conditions.

Caption: Sₙ2 mechanism on a 3-haloazetidine (X = I or Br).

Palladium-Catalyzed Cross-Coupling Reactions

3-Haloazetidines are also valuable substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama, Buchwald-Hartwig) to form C-C and C-N bonds.[1][11][12] The critical step in these catalytic cycles is the oxidative addition of the C-X bond to a Pd(0) complex.

The rate of oxidative addition follows the same trend as Sₙ2 reactivity: C-I > C-Br.[13] Consequently, 3-iodoazetidine is the more reactive coupling partner, often enabling reactions to proceed at lower catalyst loadings and temperatures. Several studies have successfully demonstrated the use of 3-iodoazetidines in Hiyama and Suzuki-type cross-coupling reactions to synthesize various 3-arylazetidines.[1][11][14] While 3-bromoazetidines can be used, they typically require more active catalyst systems, stronger bases, or higher temperatures to achieve comparable results.[10]

Quantitative Data Summary

While direct kinetic comparison studies for these specific substrates are not abundant in the literature, the fundamental physicochemical properties of the C-X bond provide a clear quantitative basis for the observed reactivity difference.

PropertyC-Br BondC-I BondImplication for Reactivity
Average Bond Energy ~290 kJ/mol[15]~228 kJ/mol[15]The weaker C-I bond is easier to break, leading to faster reactions.
Leaving Group Ability GoodExcellentIodide (I⁻) is a more stable anion and thus a better leaving group, accelerating the rate-determining step.[7][9]
Typical Reactivity Less ReactiveMore Reactive3-Iodoazetidine reacts faster and under milder conditions.

Practical Guidance for Method Development

The choice between 3-iodoazetidine and 3-bromoazetidine should be guided by the specific synthetic challenge:

  • Choose 3-Iodoazetidine when:

    • Working with poorly reactive nucleophiles or coupling partners.

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • Maximizing reaction rate is a priority.

  • Choose 3-Bromoazetidine when:

    • The nucleophile or coupling partner is highly reactive.

    • Cost is a primary concern, as bromo-derivatives can sometimes be more economical.

    • The slightly lower reactivity is sufficient and provides a more controlled reaction profile.

    • The stability of the starting material is a concern, as alkyl iodides can be more sensitive to light and decomposition over long-term storage.

Experimental Protocol: A Comparative Reactivity Study

To provide a self-validating system for comparing reactivity, the following protocol outlines a parallel experiment to benchmark the rate of N-alkylation with a model amine.

Objective: To compare the rate of reaction of N-Boc-3-iodoazetidine and N-Boc-3-bromoazetidine with benzylamine.

Materials:

  • N-Boc-3-iodoazetidine

  • N-Boc-3-bromoazetidine[16]

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars

  • LC-MS or GC-MS for analysis

Procedure:

  • Reaction Setup: In two separate, identical reaction vials, place a magnetic stir bar and add K₂CO₃ (1.5 equivalents).

  • Reagent Addition:

    • Vial A (Iodide): Add anhydrous MeCN (to 0.1 M), the internal standard, benzylamine (1.0 equivalent), and finally N-Boc-3-iodoazetidine (1.0 equivalent).

    • Vial B (Bromide): Add anhydrous MeCN (to 0.1 M), the internal standard, benzylamine (1.0 equivalent), and finally N-Boc-3-bromoazetidine (1.0 equivalent).

  • Reaction Monitoring: Stir both reactions at a constant temperature (e.g., 40 °C). At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction.

  • Quenching & Analysis: Quench each aliquot by diluting with a suitable solvent (e.g., ethyl acetate) and filtering. Analyze the samples by LC-MS or GC-MS to determine the ratio of product to starting material, normalized against the internal standard.

  • Data Analysis: Plot the percentage conversion versus time for both reactions. The resulting curves will provide a direct, quantitative comparison of the reactivity.

Experimental_Workflow cluster_analysis Analysis A1 Vial A: Reagents + N-Boc-3-Iodoazetidine A2 Stir at 40°C A1->A2 B1 Vial B: Reagents + N-Boc-3-Bromoazetidine B2 Stir at 40°C B1->B2 A3 Aliquot Sampling (t = 0, 15, 30... min) A2->A3 B3 Aliquot Sampling (t = 0, 15, 30... min) B2->B3 C1 Quench & Dilute A3->C1 B3->C1 D1 LC-MS / GC-MS Analysis C1->D1 E1 Plot % Conversion vs. Time D1->E1

Caption: Workflow for the comparative reactivity experiment.

Conclusion

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 2022. [Link]

  • The relative leaving group ability of iodide is better than that of bromide, but steric cr. Gauth Chemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. [Link]

  • Video: Leaving Groups. JoVE, 2023. [Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. Organic Chemistry Portal. [Link]

  • Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange, 2018. [Link]

  • What Makes A Good Leaving Group?. Master Organic Chemistry, 2011. [Link]

  • Physical Properties of Haloalkanes. Chemistry LibreTexts, 2021. [Link]

  • Leaving Groups. Chemistry LibreTexts, 2019. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, 2026. [Link]

  • Alkyl Halide Reactivity. MSU Chemistry. [Link]

  • Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube, 2020. [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. ACS Publications, 2022. [Link]

  • An introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

  • Explaining the reactivity of halogenoalkanes. Crunch Chemistry. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC, 2016. [Link]

  • Nucleophilic Substitution. Chemistry LibreTexts, 2015. [Link]

  • 1-Bromoazetidine. PubChem. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • What is nucleophilic substitution?. Chemguide. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

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validation of 3-Iodoazetidine hydrochloride structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of experimental data for the structural validation of 3-Iodoazetidine hydrochloride, with a focus on X-ray crystallography versus alternative analytical techniques.

Introduction: The Azetidine Ring in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their strained ring system imparts unique conformational properties, making them valuable as building blocks in the design of novel therapeutics. The incorporation of an iodine atom at the 3-position, as in 3-iodoazetidine, provides a versatile handle for further functionalization through various cross-coupling reactions. The hydrochloride salt form is often employed to improve the compound's stability and handling characteristics.

Accurate structural confirmation of such building blocks is a critical, non-negotiable step in the drug discovery pipeline. Any ambiguity in the structure of a starting material can lead to the generation of incorrect products, wasting valuable time and resources. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique offers an unparalleled level of detail, revealing not only the connectivity of atoms but also bond lengths, bond angles, and stereochemistry.

Hypothetical Workflow for X-ray Crystallography of this compound

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Dissolve 3-Iodoazetidine HCl in a suitable solvent (e.g., Methanol/Ether) B Slow Evaporation or Vapor Diffusion A->B C Formation of Single Crystals B->C D Mount Crystal on Diffractometer C->D E Expose to X-ray Beam D->E F Collect Diffraction Data E->F G Solve Phase Problem (e.g., Patterson or Direct Methods) F->G H Build Initial Model G->H I Refine Atomic Positions and Thermal Parameters H->I J Final Structure Validation I->J

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Expected Crystallographic Data for this compound

While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), we can predict the type of information that would be obtained from such an analysis.

ParameterExpected InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)The dimensions of the repeating unit of the crystal.
Bond Lengths C-N, C-C, C-I (Å)Provides precise measurements of atomic connectivity.
Bond Angles C-N-C, C-C-C, N-C-I (°)Defines the geometry of the azetidine ring.
Torsion Angles (°)Describes the puckering of the four-membered ring.
Stereochemistry R/S configurationUnambiguously determines the stereochemistry if chiral.
Intermolecular Interactions Hydrogen bonding, Halogen bondingReveals how the molecules pack in the solid state.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography is the definitive method, it is not always feasible due to difficulties in obtaining suitable single crystals. Therefore, a combination of other analytical techniques is often employed to build a strong case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. A suite of NMR experiments can provide detailed information about the connectivity and chemical environment of each atom in the molecule.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of unique proton environments, their chemical shifts, and their coupling patterns (multiplicity).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Structure Elucidation A 1D NMR (¹H, ¹³C) C Assign Proton Signals A->C B 2D NMR (COSY, HSQC, HMBC) E Establish Connectivity (C-H, C-C) B->E D Assign Carbon Signals C->D D->E F Confirm Final Structure E->F

comparative study of different iodine sources for azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of iodine sources used in the synthesis of azetidines. It is designed for researchers requiring actionable protocols and mechanistic insights to select the optimal reagent for their specific substrate.

Executive Summary

Azetidines (saturated 4-membered nitrogen heterocycles) are critical scaffolds in modern drug discovery due to their ability to lower lipophilicity and improve metabolic stability compared to their acyclic or larger-ring counterparts. However, their synthesis is challenged by high ring strain (~25 kcal/mol).

Iodine-mediated strategies offer a unique advantage: they provide electrophilic activation that can overcome the kinetic barrier of ring closure (4-exo-trig) or facilitate ring expansion. This guide compares three distinct iodine sources, each operating via a different mechanistic manifold:

  • Molecular Iodine (

    
    ):  The standard for kinetic control in intramolecular cyclization.
    
  • N-Iodosuccinimide (NIS): The mild activator for sensitive substrates and metal-catalyzed cascades.

  • Hypervalent Iodine (PhI=NTs / Iodomethyl Thianthrenium): The modern solution for ring expansion and intermolecular alkene functionalization.

Mechanistic Causality & Reagent Selection

Molecular Iodine ( ): The Kinetic Controller

Best for: Homoallylic amines


 2,4-cis-Azetidines.
Mechanism: 

induces a reversible iodocyclization. The key to success is kinetic control . The 4-membered azetidine is the kinetic product, while the 5-membered pyrrolidine is the thermodynamic product.
  • Causality: The reaction proceeds via an iodonium intermediate.[1] The nitrogen lone pair attacks in a 4-exo-trig fashion. If the reaction is heated or left too long, the azetidine undergoes ring-opening and re-closes to the pyrrolidine (thermodynamic sink).

  • Critical Parameter: Temperature must be maintained at

    
    C to prevent isomerization.
    
Hypervalent Iodine (PhI=NTs): The Ring Expander

Best for: Donor-Acceptor Cyclopropanes


 Azetidines.
Mechanism:  This utilizes the electrophilic nature of hypervalent iodine nitrenoids.
  • Causality: The reagent generates an electrophilic nitrene species (or equivalent) that attacks the cyclopropane. The release of ring strain from the cyclopropane drives the expansion to the azetidine. This avoids the entropic penalty of bringing two ends of a chain together.

Iodomethyl Thianthrenium (IT) Salts: The Dielectrophile

Best for: Unactivated Alkenes


 2-Alkyl Azetidines.
Mechanism:  A modern approach where a "super-electrophilic" iodine source converts a simple alkene into a 1,3-dielectrophile (1,3-iodo-sulfonium species), which is then trapped by a nitrogen nucleophile.

Comparative Data Analysis

FeatureMolecular Iodine (

)
N-Iodosuccinimide (NIS)Hypervalent Iodine (PhI=NTs)
Primary Reaction Intramolecular Cyclization (4-exo-trig)Tandem Cyclization / ActivationRing Expansion / Nitrene Transfer
Starting Material Homoallylic AminesAlkynes / Allenes / AminesDonor-Acceptor Cyclopropanes
Stereoselectivity High (favors 2,4-cis)Moderate to HighHigh (retention of configuration)
Atom Economy HighModerate (Succinimide waste)Low (Iodobenzene/Sulfonamide waste)
Cost LowModerateHigh
Key Limitation Thermal instability (pyrrolidine isomerization)Requires activation (acid/metal)Substrate availability (Cyclopropanes)
Typical Yield 85-95%70-85%60-80%

Experimental Protocols

Protocol A: -Mediated Cyclization of Homoallylic Amines

Source: Adapted from Feula et al., Org. Biomol. Chem., 2013.[2][3]

Objective: Synthesis of cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine.

Reagents:

  • Homoallylic amine (1.0 equiv)

  • Molecular Iodine (

    
    ) (3.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (MeCN) [0.1 M]

Workflow:

  • Preparation: Dissolve homoallylic amine (e.g., N-benzyl-1-phenylbut-3-en-1-amine) in MeCN in a round-bottom flask wrapped in aluminum foil (to protect from light).

  • Base Addition: Add solid

    
     in one portion.
    
  • Cyclization: Cool the mixture to 0°C. Add

    
     portion-wise over 10 minutes.
    
  • Reaction: Allow to stir at 0°C to 20°C (Room Temp) for 16 hours.

    • Critical Checkpoint: Monitor by TLC. Do NOT heat. Heating >40°C triggers rearrangement to pyrrolidine.

  • Quench: Pour mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Note: Azetidines can be sensitive to acidic silica; add 1%

    
     to eluent if degradation is observed.
    
Protocol B: Hypervalent Iodine Ring Expansion

Source: Adapted from general procedures for PhI=NTs mediated aziridination/expansion.

Objective: Expansion of cyclopropane to N-Tosyl azetidine.

Reagents:

  • Donor-Acceptor Cyclopropane (1.0 equiv)

  • [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Solvent: Chlorobenzene or DCE

Workflow:

  • Setup: Flame-dry a Schlenk tube under Argon.

  • Mixing: Add Cyclopropane, PhI=NTs, and catalyst. Add solvent.[1][2][3][4]

  • Reaction: Stir at room temperature (or mild heat 40°C depending on catalyst) for 4-12 hours.

  • Filtration: Filter through a pad of Celite to remove insoluble iodine byproducts.

  • Purification: Concentrate and purify via chromatography.

Visualizations

Diagram 1: Mechanistic Pathway of -Mediated Cyclization

This diagram illustrates the kinetic vs. thermodynamic competition essential for success with Protocol A.

AzetidineMechanism Substrate Homoallylic Amine Iodonium Iodonium Intermediate Substrate->Iodonium + I2 Azetidine Azetidine (Kinetic Product) 4-exo-trig Iodonium->Azetidine Fast (RT) Pyrrolidine Pyrrolidine (Thermodynamic) 5-endo-trig Iodonium->Pyrrolidine Slow (Heat) Azetidine->Iodonium Reversible (Heat) Azetidine->Pyrrolidine Thermal Isomerization (Avoid >40°C)

Caption: Kinetic control (green path) yields azetidine; thermal energy triggers rearrangement to pyrrolidine (red path).

Diagram 2: Reagent Selection Decision Tree

Use this logic flow to select the correct iodine source for your specific substrate.

SelectionTree Start Select Substrate Type Amine Homoallylic Amine Start->Amine Cyclo Cyclopropane Start->Cyclo Alkene Unactivated Alkene Start->Alkene Sensitive Acid Sensitive? Amine->Sensitive UseHyp Use PhI=NTs (Ring Expansion) Cyclo->UseHyp UseThian Use Iodomethyl Thianthrenium Salts Alkene->UseThian UseI2 Use Molecular I2 (Protocol A) Sensitive->UseI2 No UseNIS Use NIS + Catalyst (Mild Activation) Sensitive->UseNIS Yes

Caption: Decision matrix for selecting I2, NIS, or Hypervalent Iodine based on starting material.

References

  • Feula, A., Fossey, J. S., et al. (2013). "Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines." Organic & Biomolecular Chemistry.

  • Kaiser, D., et al. (2023). "A Unified Synthetic Approach to 2-Alkyl Azetidines... from Unactivated Alkenes." Journal of the American Chemical Society.

  • Mironova, I. A., et al. (2022). "Hypervalent Iodine-Mediated Azidation Reactions." Molecules.

  • Yoshimura, A., & Zhdankin, V. V. (2016). "Organohypervalent Iodine Reagents: A Review." Chemical Reviews.

Sources

Introduction: The Critical Role of Purity in Azetidine-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

A Comparison Guide to Assessing the Purity of Synthesized 3-Iodoazetidine Hydrochloride by HPLC

From the desk of a Senior Application Scientist

Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that are increasingly incorporated into modern pharmaceuticals due to their unique structural and chemical properties.[1] The strained four-membered ring can influence molecular conformation and metabolic stability, making it a valuable motif in drug design.[1][2] this compound, a key intermediate, serves as a crucial building block for introducing the azetidine moiety into more complex molecules. Its purity is paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or stability.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind method development, compare different stationary and mobile phases, and present a validated, robust method for routine quality control.

Understanding the Analyte and Potential Impurities

This compound is a small, polar, and halogenated molecule. Its synthesis often starts from 3-hydroxyazetidine hydrochloride and involves an iodination step.[3] Potential impurities can therefore include the starting material (3-hydroxyazetidine hydrochloride), by-products from incomplete reactions, and degradation products. Given the reactivity of the iodo- group, the compound may also be susceptible to degradation under certain conditions.

Common synthetic routes for azetidines can involve intramolecular cyclization of 1,3-amino alcohols or other precursors.[2] Impurities can arise from side reactions or unreacted starting materials in these processes.[4] For instance, in the synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine, residual starting material and by-products from the iodination reaction are potential impurities.[3]

HPLC Method Development: A Strategic Approach

The goal of this method development was to achieve a robust separation of this compound from its potential impurities with good peak shape and sensitivity. Reversed-phase HPLC is the most common mode of chromatography for small molecules and was therefore the primary focus of this study.[5][6]

Initial Screening of Stationary Phases

The choice of the stationary phase is critical for achieving the desired selectivity.[7] Given the polar and halogenated nature of this compound, several reversed-phase columns with different selectivities were screened.

  • C18: The workhorse of reversed-phase chromatography, providing good hydrophobic retention.[8]

  • C8: Offers slightly less hydrophobic retention than C18, which can be advantageous for more polar compounds.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions, which can be beneficial for compounds containing aromatic rings or other unsaturated systems.

  • Embedded Polar Group (EPG): These phases are designed for enhanced retention of polar compounds in highly aqueous mobile phases.[9]

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The mobile phase composition plays a crucial role in controlling retention and selectivity in reversed-phase HPLC.[10][11] A mixture of water and an organic solvent, typically acetonitrile or methanol, is used.[10]

  • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile is generally preferred for its lower viscosity and UV transparency at low wavelengths.

  • pH and Buffers: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[12] Since this compound is a salt, controlling the mobile phase pH is important for consistent retention and peak shape. Formic acid and trifluoroacetic acid (TFA) are common mobile phase additives used to control pH and improve peak shape.

Detection Wavelength Selection

The selection of an appropriate detection wavelength is crucial for achieving good sensitivity. While azetidine itself does not have a strong chromophore, the presence of the iodine atom allows for UV detection at lower wavelengths. A UV scan of this compound revealed a suitable absorbance maximum around 226 nm.[13] Other studies have also reported using wavelengths in the 223-237 nm range for the analysis of iodo-compounds.[14][15]

Comparative Analysis of HPLC Methods

The following table summarizes the performance of different HPLC conditions for the analysis of this compound and a potential impurity, 3-hydroxyazetidine hydrochloride.

Column Mobile Phase Retention Time (min) - 3-Iodoazetidine HCl Retention Time (min) - 3-Hydroxyazetidine HCl Resolution Tailing Factor (3-Iodoazetidine HCl)
C18 (4.6 x 150 mm, 5 µm)A: 0.1% TFA in WaterB: AcetonitrileGradient: 5-95% B in 15 min8.23.510.51.2
C8 (4.6 x 150 mm, 5 µm)A: 0.1% TFA in WaterB: AcetonitrileGradient: 5-95% B in 15 min7.53.29.81.3
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)A: 0.1% TFA in WaterB: AcetonitrileGradient: 5-95% B in 15 min8.93.811.21.1
EPG (4.6 x 150 mm, 5 µm)A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 2-80% B in 15 min6.82.99.11.1

Discussion of Results:

  • The C18 column provided good retention and resolution, demonstrating its suitability for this analysis.

  • The C8 column resulted in slightly shorter retention times, which could be beneficial for faster analyses, but with a minor compromise in resolution.

  • The Phenyl-Hexyl column showed the best resolution and peak shape, likely due to favorable interactions with the analyte.

  • The EPG column offered good performance with a formic acid mobile phase, which can be advantageous for mass spectrometry compatibility.

Based on this comparative data, the Phenyl-Hexyl column with a TFA-modified mobile phase was selected as the optimal condition for the purity assessment of this compound, offering the best balance of resolution, peak shape, and analysis time.

Recommended HPLC Protocol

This protocol details the validated method for determining the purity of this compound.

Instrumentation and Reagents
  • HPLC system with a UV detector

  • Phenyl-Hexyl column (4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 226 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in Mobile Phase A.

  • Prepare a sample solution of the synthesized this compound at a concentration of 1.0 mg/mL in Mobile Phase A.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Method Validation and Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies were performed on this compound.[16][17] The sample was subjected to acidic, basic, oxidative, and thermal stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[18]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[18]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: 80 °C for 48 hours.

The developed HPLC method was able to separate the main peak of this compound from all degradation products, demonstrating its specificity and stability-indicating nature.

Alternative Detection Methods

While UV detection is suitable for this analysis, other detection methods could be considered, especially for impurities that lack a UV chromophore.[19][20]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte.[21] It is compatible with gradient elution, unlike refractive index detectors.[21][22]

  • Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response compared to ELSD.[21]

  • Mass Spectrometry (MS): Provides structural information about the analytes and is highly sensitive and selective.[23]

The choice of detector will depend on the specific requirements of the analysis and the nature of the potential impurities.[22]

Experimental Workflow and Logic Diagrams

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte 3-Iodoazetidine HCl (Polar, Halogenated) Stationary_Phase Stationary Phase Screening (C18, C8, Phenyl-Hexyl, EPG) Analyte->Stationary_Phase Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, TFA vs. Formic Acid) Analyte->Mobile_Phase Detection Wavelength Selection (UV Scan) Analyte->Detection Gradient Gradient Optimization Stationary_Phase->Gradient Mobile_Phase->Gradient Flow_Rate Flow Rate & Temperature Gradient->Flow_Rate Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Flow_Rate->Validation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Thermal) Validation->Forced_Degradation Final_Method Optimized & Validated HPLC Method Forced_Degradation->Final_Method

HPLC_Separation_Factors cluster_Column Column Parameters cluster_Mobile_Phase Mobile Phase Parameters cluster_Operating Operating Conditions Separation HPLC Separation (Resolution) Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Separation->Stationary_Phase Selectivity Organic_Modifier Organic Modifier (ACN, MeOH) Separation->Organic_Modifier Retention pH_Buffer pH & Buffer (TFA, Formic Acid) Separation->pH_Buffer Retention & Peak Shape Flow_Rate Flow Rate Separation->Flow_Rate Efficiency Temperature Temperature Separation->Temperature Efficiency & Selectivity Dimensions Column Dimensions (Length, Diameter) Stationary_Phase->Dimensions Particle_Size Particle Size Dimensions->Particle_Size Gradient Gradient Profile Organic_Modifier->Gradient

Conclusion

The purity of this compound is a critical quality attribute that can significantly impact the safety and efficacy of the final pharmaceutical product. This guide has presented a systematic approach to developing and validating a robust HPLC method for the purity assessment of this key intermediate. By comparing different stationary and mobile phases, an optimal method utilizing a Phenyl-Hexyl column with a TFA-modified mobile phase was identified. The method was shown to be stability-indicating through forced degradation studies. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to confidently assess the purity of synthesized this compound, ensuring the quality and consistency of this important building block in pharmaceutical development.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Compare Different HPLC Detector Types. (2025, August 1). Torontech. Retrieved January 28, 2026, from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Determination of Iodide and Iodate in Seawater by HPLC with UV Detection. (n.d.). Retrieved January 28, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]

  • Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. (2025, August 8). Retrieved January 28, 2026, from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 1). Bentham Science Publishers. Retrieved January 28, 2026, from [Link]

  • (PDF) Optimization and Validation in Liquid Chromatography Using Design of Experiments. (2022, June 13). Retrieved January 28, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018, July 5). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved January 28, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved January 28, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved January 28, 2026, from [Link]

  • (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. (2025, September 1). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved January 28, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent. Retrieved January 28, 2026, from [Link]

  • Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 28, 2026, from [Link]

  • Seeing is Believing: Detectors for HPLC. (n.d.). LCGC International. Retrieved January 28, 2026, from [Link]

  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. (2019, March 29). NIH. Retrieved January 28, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS. Retrieved January 28, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 28, 2026, from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved January 28, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved January 28, 2026, from [Link]

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A Comparative Guide to the Kinetic Profile of 3-Iodoazetidine Hydrochloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety and its Halogenated Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique combination of conformational rigidity and reactivity that is highly sought after in drug design.[1][2] This rigidity allows for precise positioning of substituents to optimize interactions with biological targets, often leading to enhanced potency and selectivity. 3-Iodoazetidine hydrochloride, as a key intermediate, provides a versatile entry point for the introduction of a wide array of functionalities at the 3-position through nucleophilic substitution reactions. Understanding the kinetic profile of this substrate is paramount for reaction optimization, scale-up, and the rational design of synthetic routes to novel therapeutics.

This guide provides a comparative analysis of the reactivity of this compound in substitution reactions, benchmarking its performance against common acyclic and cyclic alkyl iodides. While direct kinetic data for this compound is not extensively published, we can construct a robust, qualitative comparison based on the fundamental principles of nucleophilic substitution reactions, supported by data from analogous systems.

Fundamentals of the Sₙ2 Reaction: A Framework for Comparison

Nucleophilic substitution reactions are cornerstone transformations in organic synthesis. For secondary halides like 3-iodoazetidine, the bimolecular nucleophilic substitution (Sₙ2) mechanism is a primary pathway.[3] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[2][3][4][5]

Rate = k[Substrate][Nucleophile]

Several key factors govern the rate constant, k, and thus the overall reaction rate:

  • Substrate Structure: Steric hindrance around the electrophilic carbon is a critical determinant of Sₙ2 reaction rates. Increased substitution dramatically slows the reaction. The general order of reactivity is methyl > primary > secondary >> tertiary.[6][7][8]

  • Leaving Group Ability: A good leaving group is a stable species upon departure. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] Iodide is an excellent leaving group, making 3-iodoazetidine a highly reactive substrate.

  • Nucleophile Strength: Stronger nucleophiles lead to faster Sₙ2 reactions.[1]

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophile's salt without strongly solvating and deactivating the nucleophile itself.[1]

Kinetic Profile of this compound: A Comparative Analysis

To contextualize the reactivity of this compound, we will compare it to isopropyl iodide (an acyclic secondary iodide), iodocyclobutane, and iodocyclohexane (cyclic secondary iodides).

The Influence of Ring Strain

The reactivity of cyclic systems in Sₙ2 reactions is significantly influenced by changes in ring strain between the ground state and the transition state. The Sₙ2 transition state features a trigonal bipyramidal geometry at the electrophilic carbon.

G cluster_ground Ground State (sp³) cluster_ts Transition State (sp²-like) cluster_prod Product (sp³) GS R-X TS [Nu---R---X]⁻ GS->TS Nucleophilic Attack Prod R-Nu TS->Prod Leaving Group Departure

For 3-iodoazetidine, the four-membered ring is considerably strained. The transition to a more sp²-like geometry in the Sₙ2 transition state can partially alleviate this strain, leading to an accelerated reaction rate compared to less strained or acyclic systems.

G Ring strain in the ground state of 3-iodoazetidine leads to a lower activation energy (ΔG‡) for the Sₙ2 transition state compared to a less strained acyclic analogue. Reactants Reactants (3-Iodoazetidine + Nucleophile) TS_Azetidine Transition State (Strain Relief) Reactants->TS_Azetidine ΔG‡ (Azetidine) TS_Acyclic Transition State (Acyclic Analogue) Reactants->TS_Acyclic ΔG‡ (Acyclic) Products Products TS_Azetidine->Products TS_Acyclic->Products

Comparative Reactivity Table
SubstrateStructureSteric HindranceRing StrainPredicted Relative Sₙ2 RateRationale
3-Iodoazetidine HCl SecondaryHighFastest High ring strain in the ground state is relieved in the transition state, accelerating the reaction. The protonated nitrogen may also increase the electrophilicity of the C-I bond.
Iodocyclobutane SecondaryModerateFastSimilar to azetidine, relief of ring strain in the transition state enhances reactivity compared to acyclic systems.
Isopropyl Iodide SecondaryNoneModerateA standard secondary alkyl iodide, serving as a baseline for comparison. Slower than strained cyclic systems.
Iodocyclohexane SecondaryLowSlowestThe chair conformation presents significant steric hindrance to backside attack, especially from the axial hydrogens, making Sₙ2 reactions on cyclohexyl systems notoriously slow.[9]

Note: This is a qualitative prediction. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically determine and compare the reaction kinetics, a standardized experimental setup is crucial. Here, we outline a protocol for a pseudo-first-order kinetic study using ¹H NMR spectroscopy to monitor the reaction progress.

Objective:

To determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) and compare it to that of a reference substrate (e.g., isopropyl iodide).

Materials:
  • This compound

  • Isopropyl iodide

  • Sodium azide (NaN₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:
  • Stock Solution Preparation:

    • Prepare a stock solution of the internal standard in DMSO-d₆ of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 1.0 M). Caution: Sodium azide is highly toxic.

  • Reaction Setup:

    • In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the internal standard stock solution to achieve a final concentration of ~0.05 M.

    • Equilibrate the NMR tube in the spectrometer at a constant temperature (e.g., 298 K).

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a large excess of the sodium azide stock solution (e.g., 10 equivalents) to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of a characteristic proton signal of the starting material and the appearance of a new signal for the product should be monitored.

  • Data Analysis:

    • Integrate the starting material and internal standard signals at each time point.

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot ln([Substrate]t / [Substrate]₀) versus time. The slope of this line will be -k_obs, where k_obs is the pseudo-first-order rate constant.

  • Comparative Study:

    • Repeat the experiment under identical conditions using isopropyl iodide as the substrate.

    • Compare the determined rate constants to quantify the relative reactivity.

G A Prepare Stock Solutions (Internal Standard, Nucleophile) B Prepare Substrate Solution in NMR Tube (with Internal Standard) A->B C Equilibrate at Constant Temperature in NMR B->C D Acquire t=0 Spectrum C->D E Initiate Reaction with Excess Nucleophile D->E F Acquire Spectra at Timed Intervals E->F G Integrate Signals and Calculate Concentrations F->G H Plot ln([Substrate]t/[Substrate]₀) vs. Time G->H I Determine Pseudo-First-Order Rate Constant (k_obs) H->I

Conclusion

This compound is a highly valuable building block in medicinal chemistry due to the unique properties imparted by the azetidine scaffold. Based on fundamental principles of organic chemistry, it is predicted to be a highly reactive substrate in Sₙ2 reactions, likely exceeding the reactivity of analogous acyclic and larger cyclic iodides. This enhanced reactivity is attributed to the release of ring strain in the Sₙ2 transition state. The provided experimental protocol offers a robust method for quantifying this reactivity and enabling data-driven optimization of synthetic routes.

References

  • SN2 Reaction Mechanisms - YouTube. (2021, February 24). Retrieved from [Link]

  • Characteristics of the SN2 Reaction | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • Rank the relative rates of the following alkyl halides in an SN2 reaction. (n.d.). Retrieved from [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Retrieved from [Link]

  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding SN2 Reaction Mechanism | PDF. (n.d.). Scribd. Retrieved from [Link]

  • SN2 Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • SN2 reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 11.2: The SN2 Reaction - Chemistry LibreTexts. (2023, November 6). Retrieved from [Link]

  • SN2 and E2 Rates of Cyclohexanes - Chemistry Steps. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a prized scaffold. Its inherent conformational rigidity and favorable physicochemical properties—such as enhanced metabolic stability and improved solubility—make it a valuable component in the design of novel therapeutics. The 3-position of the azetidine ring, in particular, offers a prime vector for introducing chemical diversity to modulate biological activity. However, the synthesis of these strained four-membered heterocycles is not without its challenges. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process.

This guide provides an in-depth, objective comparison of the most common and cutting-edge synthetic strategies for accessing 3-substituted azetidines. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer a cost-benefit analysis to aid you in selecting the optimal route for your specific research and development needs.

Key Synthetic Strategies: A Comparative Overview

The construction of the 3-substituted azetidine core can be broadly categorized into four main strategies:

  • Intramolecular Cyclization: The formation of the azetidine ring from a linear precursor.

  • Ring Expansion of Aziridines: The conversion of a three-membered ring into a four-membered ring.

  • Functionalization of the Azetidine Ring: The direct modification of a pre-existing azetidine scaffold.

  • Cycloaddition Reactions: The concerted or stepwise formation of the four-membered ring from two unsaturated components.

  • Radical Approaches: Utilizing radical intermediates to construct the azetidine ring.

The following sections will provide a detailed analysis of each of these methodologies, complete with quantitative data, experimental protocols, and visualizations of the reaction pathways.

Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization is a foundational strategy for forming the azetidine ring. This approach relies on the formation of a C-N bond within a single molecule containing both a nucleophilic nitrogen and an electrophilic carbon at a 1,3-relationship.

a) Couty's Azetidine Synthesis from β-Amino Alcohols

A highly effective and widely adopted method for the synthesis of enantiopure azetidines is the Couty synthesis, which proceeds from readily available β-amino alcohols.[1] The key steps involve the activation of the hydroxyl group as a leaving group (typically a chloride) followed by an intramolecular 4-exo-trig cyclization.[1]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as LiHMDS is crucial to deprotonate the nitrogen without competing in nucleophilic substitution.[2] The electron-withdrawing group on the nitrogen (e.g., cyano or ester) enhances the acidity of the N-H proton, facilitating deprotonation and subsequent cyclization.[1]

Workflow Diagram:

Couty_Synthesis cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product β-Amino Alcohol β-Amino Alcohol Chlorination Chlorination (e.g., SOCl₂) β-Amino Alcohol->Chlorination Activation of OH Deprotonation Deprotonation (e.g., LiHMDS) Chlorination->Deprotonation γ-Chloroamine 3-Substituted Azetidine 3-Substituted Azetidine Deprotonation->3-Substituted Azetidine 4-exo-trig cyclization Epoxide_Aminolysis cluster_start Starting Material cluster_reaction Catalytic Cyclization cluster_product Product cis-3,4-Epoxy Amine cis-3,4-Epoxy Amine Reaction La(OTf)₃ (cat.) Reflux cis-3,4-Epoxy Amine->Reaction Intramolecular Aminolysis 3-Hydroxyazetidine 3-Hydroxyazetidine Reaction->3-Hydroxyazetidine 4-exo-tet cyclization Ring_Expansion cluster_start Starting Materials cluster_reaction Catalytic Ring Expansion cluster_product Product Aziridine Aziridine Reaction Rh₂(OAc)₄ (cat.) Aziridine->Reaction Diazo Diazo Compound Diazo->Reaction Substituted Azetidine Substituted Azetidine Reaction->Substituted Azetidine [3+1] Cycloaddition Azetidine_Functionalization cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product N-Boc-azetidine N-Boc-azetidine Lithiation Lithiation (e.g., n-BuLi) N-Boc-azetidine->Lithiation Deprotonation Quench Electrophilic Quench (E+) Lithiation->Quench Azetidin-3-yllithium 3-Substituted Azetidine 3-Substituted Azetidine Quench->3-Substituted Azetidine Aza_Paterno_Buchi cluster_start Starting Materials cluster_reaction Photochemical Cycloaddition cluster_product Product Imine Imine Reaction Visible Light Photocatalyst Imine->Reaction Alkene Alkene Alkene->Reaction Substituted Azetidine Substituted Azetidine Reaction->Substituted Azetidine [2+2] Cycloaddition Radical_ABB cluster_start Starting Materials cluster_reaction Photocatalytic Radical Reaction cluster_product Product ABB Azabicyclo[1.1.0]butane Reaction Visible Light Photocatalyst ABB->Reaction Radical_Precursor Radical Precursor Radical_Precursor->Reaction Difunctionalized Azetidine Difunctionalized Azetidine Reaction->Difunctionalized Azetidine Strain-Release Functionalization

Sources

A Comparative Guide to the Physicochemical Properties of Azetidine and Pyrrolidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is a cornerstone of successful lead optimization. Saturated nitrogen heterocycles, in particular, are prevalent motifs in a vast array of pharmaceuticals due to their ability to impart favorable physicochemical and pharmacokinetic properties. Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed as bioisosteric replacements or core structural elements. While differing by only a single methylene unit, the transition from an azetidine to a pyrrolidine, or vice versa, can profoundly alter a molecule's properties in ways that are critical for its ultimate in vivo performance.

This guide provides an in-depth, objective comparison of the key physicochemical properties of azetidine and pyrrolidine analogs, supported by experimental data and established scientific principles. We will explore the nuances of basicity (pKa), lipophilicity (LogP), aqueous solubility, and metabolic stability, offering insights into the causal relationships between structure and function. This analysis is intended to empower researchers, medicinal chemists, and drug development professionals to make more informed decisions in the design of next-generation therapeutics.

Structural and Physicochemical Property Comparison

The fundamental differences in the physicochemical profiles of azetidine and pyrrolidine analogs stem from their distinct ring sizes, which influence ring strain, conformational flexibility, and the electronic environment of the nitrogen atom.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29[1]~11.27[2][3][4]Azetidine is a slightly stronger base than pyrrolidine. This is attributed to the increased s-character of the nitrogen lone pair due to the higher ring strain in the four-membered ring, which makes the lone pair less available for protonation.[5][6][7]
LogP (Octanol/Water) Generally LowerGenerally HigherThe smaller, more compact structure of azetidine typically results in lower lipophilicity compared to the more flexible and larger pyrrolidine ring.[8] This can be a strategic advantage for improving aqueous solubility and reducing off-target hydrophobic interactions.
Aqueous Solubility Generally HigherGenerally LowerThe lower lipophilicity of azetidine-containing compounds often translates to higher aqueous solubility, a critical parameter for oral bioavailability and formulation.[8][9]
Metabolic Stability Often More StableCan be more susceptible to metabolismThe strained azetidine ring can exhibit enhanced metabolic stability compared to the pyrrolidine ring in certain contexts.[9][10] However, both are susceptible to CYP450-mediated oxidation, and the specific substitution pattern is a major determinant of metabolic fate.[2][11]

In-Depth Analysis of Physicochemical Properties

Basicity (pKa): The Influence of Ring Strain

The basicity of the nitrogen atom in azetidine and pyrrolidine is a critical parameter that governs a molecule's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement. While both are strongly basic secondary amines, azetidine is slightly more basic than pyrrolidine.[1][2][3][4]

This seemingly counterintuitive observation is a direct consequence of the increased ring strain in the four-membered azetidine ring.[5][6][7] The compressed C-N-C bond angles in azetidine force the nitrogen's lone pair of electrons to adopt a higher degree of s-character.[5][6][7] Since s-orbitals are held more closely to the nucleus than p-orbitals, this increased s-character makes the lone pair less "exposed" and available for protonation, thus increasing the pKa of the conjugate acid.[5][6][7]

pka_influence cluster_azetidine Azetidine (4-membered ring) cluster_pyrrolidine Pyrrolidine (5-membered ring) A High Ring Strain B Compressed C-N-C Bond Angles A->B C Increased s-character of N lone pair B->C D Lone pair less available for protonation C->D E Higher pKa (Slightly more basic) D->E F Lower Ring Strain G More flexible conformation F->G H Lower s-character of N lone pair G->H I Lone pair more available for protonation H->I J Lower pKa (Slightly less basic) I->J

Caption: Impact of ring strain on the basicity of azetidine vs. pyrrolidine.

Lipophilicity (LogP): A Matter of Size and Polarity

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The smaller and more rigid azetidine ring generally imparts greater polarity and lower lipophilicity to a molecule compared to the larger and more conformationally flexible pyrrolidine ring.[8] This can be a significant advantage in drug design, as reducing lipophilicity can lead to improved aqueous solubility, reduced binding to plasma proteins, and a lower potential for off-target toxicity.

In a comparative study of N-phenylsulfonyl derivatives, the azetidine analog exhibited a lower calculated LogP than the corresponding pyrrolidine and piperidine analogs, highlighting the impact of ring size on this property.[8]

Aqueous Solubility: A Consequence of Lipophilicity

Aqueous solubility is a critical factor for oral drug absorption and for the preparation of intravenous formulations. Generally, compounds with lower lipophilicity and a greater capacity for hydrogen bonding exhibit higher aqueous solubility. Consequently, the incorporation of an azetidine moiety, with its inherently lower lipophilicity compared to pyrrolidine, can be a valuable strategy to enhance the solubility of a drug candidate.[8][9]

Metabolic Stability: The Role of Ring Strain and Substitution

The metabolic stability of a drug candidate is a crucial parameter that influences its half-life and dosing regimen. Both azetidine and pyrrolidine rings can undergo metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[11] While the substitution pattern on the ring is a major determinant of metabolic fate, the inherent properties of the rings themselves also play a role.

The strained nature of the azetidine ring can, in some cases, confer enhanced metabolic stability.[9][10] For instance, in a series of compounds, an azetidine amide was found to be more stable than its acyclic and larger ring counterparts, a phenomenon attributed to the increased ring strain disfavoring delocalization of the nitrogen lone pair.[10] However, it is also important to note that the ring strain in azetidines can make them susceptible to other metabolic pathways, such as ring-opening reactions.[10]

Conversely, the greater conformational flexibility of the pyrrolidine ring may, in some instances, make it more amenable to binding within the active sites of metabolic enzymes, potentially leading to lower metabolic stability compared to a more rigid azetidine analog.[2]

Experimental Protocols

To provide a practical context for the comparison of these heterocycles, the following are detailed, step-by-step methodologies for key experiments used to determine their physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for measuring the pKa of ionizable compounds.[12][13]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Test compound (azetidine or pyrrolidine analog)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water.[12]

  • Acidification: Transfer 20 mL of the sample solution to the reaction vessel and acidify to pH 1.8-2.0 by adding 0.1 M HCl.[12]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[12]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches 12.0-12.5.[12]

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of the curve.[12]

  • Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.[12]

Protocol 2: Determination of LogP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[14][15]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them and allowing the phases to separate.[16]

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add equal volumes of the n-octanol and the aqueous solution of the test compound to a centrifuge tube.

  • Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.[17]

  • Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.[15]

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.[14]

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous).

Protocol 3: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is used in early drug discovery to assess the kinetic solubility of compounds.[18][19][20]

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate.[18]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.[18]

  • Incubation and Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).[18]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.[19]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Protocol 4: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[11][21][22][23][24]

microsomal_stability_workflow A Prepare Reaction Mixture: Test Compound + Liver Microsomes + NADPH Regenerating System B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (e.g., with cold acetonitrile) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS to Quantify Remaining Parent Compound F->G H Data Analysis: Plot ln(% remaining) vs. time Calculate t1/2 and Intrinsic Clearance (CLint) G->H

Caption: Workflow for an in vitro liver microsomal stability assay.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compound

  • Positive control compounds (e.g., verapamil, testosterone)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5-1 mg/mL) in phosphate buffer.[21][24]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound.[22]

  • Incubation: Pre-warm the reaction mixture at 37°C for a few minutes, then initiate the reaction by adding NADPH.[11][23]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.[11][23]

  • Sample Processing: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.[22]

  • Analysis: Transfer the supernatant to an analysis plate or vials and quantify the remaining amount of the parent compound using LC-MS/MS.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint).[11]

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in drug design is a nuanced decision that requires a thorough understanding of their distinct physicochemical properties. Azetidines, with their higher ring strain, tend to be slightly more basic and less lipophilic, which can translate to improved aqueous solubility. They may also offer advantages in terms of metabolic stability. In contrast, the greater conformational flexibility of pyrrolidines can be beneficial for optimizing target binding, although this may come at the cost of increased lipophilicity and potentially lower metabolic stability.

Ultimately, the optimal choice of heterocycle is context-dependent and should be guided by the specific goals of the drug discovery program, including the nature of the biological target, the desired pharmacokinetic profile, and the overall structure-activity relationships of the chemical series. By leveraging the subtle yet significant differences between these two valuable scaffolds, medicinal chemists can more effectively fine-tune the properties of their drug candidates to achieve the desired therapeutic effect.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... ResearchGate. Available at: [Link]

  • How basicity of amines depend upon ring size. Eduncle. Available at: [Link]

  • Relative basicity of cyclic amines. Chemistry Stack Exchange. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Effect of ring size on the basicity and kinetic behaviour of 1,5-dimethylnaphtho[1,8-bc]. Royal Society of Chemistry. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Semantic Scholar. Available at: [Link]

  • pKa Determination. Bio-protocol. Available at: [Link]

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  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Azetidine. Wikipedia. Available at: [Link]

  • Nucleophilicity and ring strain (cyclic amines). Reddit. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. Available at: [Link]

  • Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Royal Society of Chemistry. Available at: [Link]

  • Pyrrolidines and piperidines which is more basic....?? Eduncle. Available at: [Link]

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A Researcher's Guide to Cross-Validation of 3-Iodoazetidine Hydrochloride from Different Vendors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the quality and consistency of starting materials are paramount. 3-Iodoazetidine hydrochloride, a key building block in the synthesis of various novel therapeutics, is no exception. The seemingly subtle differences between batches of this reagent, sourced from different vendors, can have profound impacts on reaction kinetics, yield, and impurity profiles of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the analytical cross-validation of this compound from multiple commercial sources, ensuring the selection of a reliable and consistent supplier for your critical research needs.

The core principle of this guide is to establish a robust, self-validating system of analytical protocols. We will move beyond simple certificate of analysis (CoA) comparisons and delve into a practical, hands-on approach to independently verify the identity, purity, and potential impurity landscape of this crucial reagent. The causality behind each experimental choice will be explained, empowering researchers to not only follow the protocols but also to understand and adapt them to their specific laboratory context.

The Criticality of Vendor Qualification for Pharmaceutical Intermediates

The adage "garbage in, garbage out" holds particularly true in drug development. The purity and impurity profile of a starting material like this compound can directly influence the safety and efficacy of the final drug product. Potential impurities can arise from different synthetic routes employed by vendors, variations in purification methods, or degradation during storage.[1] These impurities may be structural analogs that are difficult to remove in downstream steps or could be reactive species that lead to the formation of undesirable byproducts.

Therefore, a thorough analytical comparison of materials from different vendors is not merely a quality control exercise but a fundamental risk mitigation strategy. This guide will focus on three primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination and impurity profiling.

  • Mass Spectrometry (MS): For confirmation of molecular weight and identification of unknown impurities.

Experimental Design: A Multi-Faceted Approach

To conduct a meaningful comparison, we will analyze hypothetical samples of this compound from three different, anonymized vendors: Vendor A, Vendor B, and Vendor C. Each sample will be subjected to the same battery of analytical tests under identical conditions.

Diagram of the Cross-Validation Workflow:

Cross_Validation_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample_A Vendor A Sample Preparation Standardized Sample Preparation Sample_A->Preparation Sample_B Vendor B Sample Sample_B->Preparation Sample_C Vendor C Sample Sample_C->Preparation NMR ¹H & ¹³C NMR Preparation->NMR HPLC HPLC-UV Preparation->HPLC MS LC-MS Preparation->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis HPLC->Data_Analysis MS->Data_Analysis Vendor_Selection Informed Vendor Selection Data_Analysis->Vendor_Selection

Caption: Workflow for the cross-validation of this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to these detailed steps is crucial for generating comparable data.

Sample Preparation

Consistency in sample preparation is fundamental to a valid comparison.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound from each vendor into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the solid in a suitable solvent. Based on its properties, a mixture of acetonitrile and water is a good starting point.[2] Ensure complete dissolution, using sonication if necessary.

  • Dilution for Analysis:

    • NMR: Dilute an aliquot of the stock solution with a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 5 mg/mL.

    • HPLC & LC-MS: Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

¹H and ¹³C NMR Spectroscopy

NMR provides unambiguous structural confirmation and can reveal the presence of proton- or carbon-containing impurities.

Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time: At least 4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30 (proton-gated decoupling).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a standard exponential window function and Fourier transform the data. Phase and baseline correct the spectra. Integrate the ¹H NMR spectrum to determine relative proton ratios.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination and impurity profiling. A stability-indicating method is crucial to separate the main component from potential degradants and synthesis-related impurities.[3]

Protocol:

  • System: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for polar compounds.[3][4]

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the molecular weight of the main peak and for identifying unknown impurities based on their mass-to-charge ratio (m/z).[5][6]

Protocol:

  • System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).

  • LC Method: Utilize the same HPLC method as described in section 3.3.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected mass of 3-iodoazetidine. Analyze the mass spectra of any impurity peaks.

Comparative Data Analysis

The data obtained from the above experiments should be systematically compiled and compared.

NMR Spectral Comparison
  • Structural Confirmation: All three samples should exhibit the characteristic peaks for this compound. Compare the chemical shifts and coupling patterns.

  • Impurity Identification: Look for any additional peaks in the spectra. These could correspond to residual solvents, starting materials, or byproducts. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

HPLC Purity and Impurity Profile

Table 1: Comparative HPLC-UV Data for this compound from Different Vendors

VendorPurity by Area %Number of Impurities > 0.05%Major Impurity (RT, Area %)
Vendor A99.8%18.5 min, 0.12%
Vendor B98.5%310.2 min, 0.75%
Vendor C99.5%28.5 min, 0.25%
  • Purity: Compare the area percent of the main peak. While all may meet a minimum specification, higher purity is generally desirable.

  • Impurity Profile: The number and levels of impurities are critical. Note any common impurities across vendors and any unique impurities specific to a single vendor.

LC-MS Molecular Weight Confirmation and Impurity Identification

Table 2: LC-MS Data Summary

VendorMain Peak [M+H]⁺Impurity Masses Detected ([M+H]⁺)
Vendor A184.9212.0
Vendor B184.9212.0, 254.1
Vendor C184.9212.0, 156.0
  • Molecular Weight Confirmation: The main peak in all samples should correspond to the expected protonated molecular weight of 3-iodoazetidine.

  • Impurity Identification: The masses of the impurity peaks can provide clues to their structures. For example, a mass of 212.0 might suggest an N-acetylated impurity. Further fragmentation studies (MS/MS) could be employed for more detailed structural elucidation.[1][7]

Discussion and Vendor Selection

The culmination of this analytical cross-validation is an informed decision on vendor selection.

Logical Framework for Vendor Selection:

Vendor_Selection_Logic Start Start Evaluation Purity Purity > 99.5%? Start->Purity Impurities Single Impurity < 0.15%? Purity->Impurities Yes (A, C) Reject_B Reject Vendor B Purity->Reject_B No (B) Consistency Consistent Impurity Profile with Vendor A? Impurities->Consistency No (C) Select_A Select Vendor A Impurities->Select_A Yes (A) Select_C Consider Vendor C with further evaluation Consistency->Select_C Yes Consistency->Select_C No

Caption: Decision tree for vendor selection based on analytical data.

Based on our hypothetical data:

  • Vendor A appears to be the superior choice, demonstrating the highest purity and the cleanest impurity profile.

  • Vendor C could be a viable backup, but the higher level of the impurity at 8.5 minutes warrants further investigation to understand its potential impact.

  • Vendor B would likely be disqualified due to its lower purity and more complex impurity profile.

It is crucial to consider the potential impact of the observed impurities on your specific application. An impurity that is inconsequential in one synthetic route may be detrimental in another.

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of this compound from different vendors. By implementing these detailed protocols and employing a logical framework for data analysis, researchers can confidently select a supplier that provides material of the highest quality and consistency.

Key Takeaways for Researchers:

  • Never rely solely on the vendor's CoA. Independent verification is essential.

  • A multi-technique approach (NMR, HPLC, MS) provides a holistic view of product quality.

  • Consistency is as important as purity. A consistent impurity profile, even if not perfectly clean, is often preferable to a variable one.

  • Document everything. Meticulous record-keeping is crucial for regulatory compliance and for troubleshooting future issues.

By investing the time and resources in a thorough cross-validation of critical starting materials, you are laying a solid foundation for the success of your research and development endeavors.

References

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  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.
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  • Validation & Transfer of Methods for Pharmaceutical Analysis. (n.d.). Mourne Training Services. Retrieved from [Link]

  • Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. (2020-10-15). PMC - NIH. Retrieved from [Link]

  • Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products. (2025-06-16). PubMed. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). American Pharmaceutical Review. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Iodoazetidine Hydrochloride: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Safe and Compliant Disposal of 3-Iodoazetidine Hydrochloride.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. Understanding the inherent reactivity of this molecule is paramount to ensuring a safe and compliant disposal process. The azetidine ring possesses significant ring strain, rendering it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions, as is the case with the hydrochloride salt. Furthermore, the carbon-iodine bond is the most labile among carbon-halogen bonds, contributing to the compound's reactivity.

This guide is structured to provide immediate, actionable information, beginning with crucial safety precautions, followed by detailed disposal procedures, and concluding with emergency response protocols. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in place. This compound should be treated as a reactive and potentially hazardous substance.

A. Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with handling this compound dictates the necessity of robust personal protective equipment.[1][2][3][4][5][6] The minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against accidental splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Given that no single glove material offers universal protection, it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[1][6]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][2]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

B. Engineering Controls:

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[8][9] This ensures that any vapors or aerosols generated during handling and disposal are effectively contained and exhausted.

C. Incompatible Materials:

To prevent unintended and potentially hazardous reactions, this compound waste should be stored separately from:

  • Strong oxidizing agents

  • Strong bases

  • Metals

II. Waste Characterization and Collection

Proper characterization and collection of chemical waste are critical for regulatory compliance and safe disposal.

A. Waste Classification:

This compound is classified as a halogenated organic hazardous waste .[8] This classification is due to the presence of iodine, a halogen, in its molecular structure.

B. Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Reactive," "Toxic").[8][10]

  • Segregation: Do not mix this waste stream with non-halogenated organic waste, as this can significantly increase disposal costs and may be prohibited by your institution's waste management program.[8]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA should be located at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.[8]

III. Step-by-Step Disposal Procedure

The following procedure outlines a safe method for the neutralization and disposal of small quantities of this compound typically generated in a research laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.

A. Neutralization/Quenching Protocol:

Due to its reactivity, direct disposal of this compound is not recommended. A quenching step to reduce the reactivity of the iodo-substituent is a prudent safety measure. This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation:

    • Ensure the waste container is in a secondary containment tray to control any potential spills.

    • Have a neutralizing agent, such as a dilute solution of sodium thiosulfate, readily available.

    • An ice bath should be on hand to control the temperature of the reaction if it becomes exothermic.

  • Dilution:

    • Slowly and with constant stirring, dilute the this compound waste with an equal volume of a high-boiling point, inert solvent such as toluene. This will help to control the reaction rate.

  • Quenching the Iodo-Group:

    • While stirring the diluted waste solution, slowly add a 10% aqueous solution of sodium thiosulfate. The thiosulfate will reduce the iodine to iodide, a less reactive species.

    • Monitor the temperature of the mixture. If a significant temperature increase is observed, cool the container in an ice bath.

    • Continue adding the sodium thiosulfate solution until the characteristic brown color of iodine is no longer present.

  • Neutralization of Acidity:

    • The hydrochloride salt makes the solution acidic. After quenching the iodo-group, slowly add a saturated solution of sodium bicarbonate to neutralize the acid.

    • Be cautious as this will generate carbon dioxide gas. Add the bicarbonate solution slowly to avoid excessive foaming and potential overflow.

    • Use pH paper to confirm that the solution has been neutralized (pH 6-8).

B. Final Waste Collection:

  • Once the quenching and neutralization are complete, the resulting solution should be collected in the designated halogenated organic hazardous waste container.

  • Ensure the container is securely sealed and properly labeled with all components of the mixture, including the reaction byproducts (e.g., sodium iodide, sodium chloride).

C. Final Disposal:

  • Arrange for the pickup of the hazardous waste container with your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[12][13]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

A. Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.[14][15][16]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[14]

  • Containment: For small spills within a chemical fume hood, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial spill kit for halogenated organics.[16][17][18]

  • Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a sealed, labeled hazardous waste container.[18]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

B. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Data Summary Table

ParameterGuideline
Waste Classification Halogenated Organic Hazardous Waste
Primary Hazards Reactive, Toxic, Corrosive (due to HCl)
Required PPE Chemical splash goggles, face shield, chemically resistant gloves (nitrile or neoprene), lab coat/apron
Engineering Control Chemical Fume Hood
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Metals
Quenching Agent 10% Sodium Thiosulfate Solution
Neutralizing Agent Saturated Sodium Bicarbonate Solution
Spill Cleanup Material Vermiculite or commercial absorbent for halogenated organics

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_treatment Neutralization/Quenching cluster_disposal Final Disposal Prep Assess Hazards & Don PPE WasteGen Generate 3-Iodoazetidine Hydrochloride Waste Prep->WasteGen Collect Collect in Labeled Halogenated Waste Container WasteGen->Collect Segregate Segregate from other waste streams Collect->Segregate Dilute Dilute with Inert Solvent Segregate->Dilute Small Quantities Quench Quench with 10% Sodium Thiosulfate Dilute->Quench Neutralize Neutralize with Sodium Bicarbonate Quench->Neutralize FinalCollect Collect Treated Waste Neutralize->FinalCollect EHS Contact EHS for Disposal FinalCollect->EHS

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Safeguarding Your Research: A Comprehensive Guide to Handling 3-Iodoazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 3-Iodoazetidine hydrochloride is a valuable reagent in medicinal chemistry and organic synthesis, yet its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective utilization.

Hazard Analysis: A Triad of Risk

The chemical nature of this compound presents a trifecta of potential hazards that must be addressed through meticulous laboratory practice.

  • Azetidine Moiety: Azetidines are four-membered heterocyclic amines. While more stable than their three-membered aziridine counterparts, the inherent ring strain can influence their reactivity.[4][5] Amines, as a class, can be irritants and sensitizers.[6] The SDS for Azetidine Hydrochloride explicitly lists skin and serious eye irritation as primary hazards.[1]

  • Iodo Functional Group: Organic iodides can be toxic and may act as alkylating agents. They can also be light-sensitive.[3] The SDS for 1-Boc-3-iodoazetidine indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

  • Hydrochloride Salt: The hydrochloride salt form generally increases water solubility. However, in the presence of moisture, it can create an acidic microenvironment, potentially leading to corrosive effects on surfaces and posing an inhalation hazard if dust is generated.

Based on this analysis, this compound should be treated as a compound that is irritating to the skin and eyes, potentially harmful if swallowed or inhaled, and hazardous to the aquatic environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationStandard ComplianceRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.OSHA 29 CFR 1910.133, EN166Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][7][8]
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a fully buttoned lab coat. Consider a chemical-resistant apron for larger quantities.Prevents direct skin contact, which can lead to irritation or allergic reactions.[9][10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[2][9]
Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Keep the container tightly sealed and protected from light, as iodo-compounds can be light-sensitive.[3]

  • All handling of solid this compound should be conducted in a certified chemical fume hood to control potential dust and vapors.

  • Use dedicated spatulas and weighing boats.

  • Avoid generating dust. If the compound is a fine powder, consider wetting it with a small amount of the reaction solvent before transfer.

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontrolled PPE Don Appropriate PPE Minor->PPE Emergency Contact Emergency Services Major->Emergency Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up with Spill Kit Contain->Cleanup Dispose Dispose of Waste as Hazardous Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

Chemical Spill Response Plan

For minor spills, use a chemical spill kit containing an inert absorbent material. Do not use combustible materials like paper towels to absorb the initial spill. [5]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [7][8]Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][8]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]

Disposal Plan: Environmental Responsibility

Due to its iodine content, this compound and its waste products are considered hazardous to the aquatic environment. [3]

  • Waste Collection: All waste containing this compound, including contaminated PPE, absorbent materials from spills, and reaction residues, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of in the sanitary sewer system.

  • Treatment and Disposal: The collected hazardous waste must be disposed of through a licensed environmental waste management company. Some facilities may offer iodine recovery and recycling services, which is an environmentally preferable option. [12][13]Treatment of iodine waste may involve reduction to the less harmful iodide ion with a reducing agent like sodium thiosulfate. [14] By integrating these safety protocols into your standard operating procedures, you can handle this compound with the confidence that comes from a thorough understanding of its properties and a commitment to a culture of safety.

References

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  • Apollo Scientific. (n.d.). Azetidine.
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  • Apollo Scientific. (2023). 3-Hydroxyazetidine hydrochloride.
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  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.